2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c1-6-2-3-7-4-8(10(11,12)13)5-14-9(7)15-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPHVXQFNQZKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236955 | |
| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-74-5 | |
| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine basic properties
An In-Depth Technical Guide to the Core Basic Properties of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The introduction of specific substituents onto the naphthyridine ring allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a particularly intriguing derivative, this compound, exploring its fundamental properties, synthesis, and potential as a valuable building block in drug discovery. The presence of a methyl group at the 2-position and a trifluoromethyl group at the 6-position is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for further investigation.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively reported in the literature, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Value/Prediction | Source/Basis for Prediction |
| Molecular Formula | C₁₀H₇F₃N₂ | - |
| Molecular Weight | 212.17 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature. | [2] |
| Melting Point | Not reported. Expected to be higher than related non-fluorinated analogues due to strong intermolecular interactions. | Inferred |
| Boiling Point | Not reported. | Inferred |
| Solubility | Predicted to have moderate aqueous solubility. The trifluoromethyl group generally decreases aqueous solubility. | Inferred from general principles of fluorinated heterocycles. |
| pKa | The 1,8-naphthyridine core is basic. The trifluoromethyl group, being strongly electron-withdrawing, is expected to decrease the basicity of the ring nitrogens compared to the unsubstituted parent compound. | Inferred from electronic effects of substituents. |
Structural Elucidation and Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the predicted spectroscopic signatures based on the analysis of similar structures.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring bearing the trifluoromethyl group will likely experience downfield shifts due to the electron-withdrawing nature of the CF₃ group.
¹³C NMR Spectroscopy
The carbon spectrum will show signals for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons adjacent to the trifluoromethyl group will also exhibit coupling.[3]
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be indicative of the electronic environment of the trifluoromethyl group.[3] For instance, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)pyridine shows a singlet at approximately -63 ppm.[3]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak.
Synthesis of this compound
The most versatile and widely employed method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.[4] This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a carbonyl compound containing an α-methylene group, typically under acidic or basic conditions.
Proposed Synthetic Pathway
The synthesis of this compound would logically proceed via the Friedländer condensation of 2-amino-6-(trifluoromethyl)pyridine-3-carboxaldehyde with acetone. However, a more common and practical approach involves the reaction of a 2-aminopyridine with a β-dicarbonyl compound or its equivalent. For the target molecule, the key starting material is 2-amino-6-(trifluoromethyl)pyridine.
Diagram: Proposed Friedländer Synthesis
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Friedländer Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 1,8-naphthyridine derivatives.[5][6]
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine[7]
-
Acetone
-
Potassium hydroxide (or other suitable base/acid catalyst)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetone (excess, e.g., 10 eq) followed by a catalytic amount of potassium hydroxide (e.g., 0.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Chemical Behavior
The 1,8-naphthyridine ring system is generally stable but can undergo various chemical transformations. The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group will influence the reactivity of the molecule.
-
N-Oxidation: The nitrogen atoms of the naphthyridine ring can be oxidized to form N-oxides, which can then be used in further functionalization reactions.[8]
-
Electrophilic Aromatic Substitution: The pyridine rings are generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation may occur, with the position of substitution being directed by the existing substituents.
-
Nucleophilic Aromatic Substitution: The trifluoromethyl group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. This can allow for the introduction of other functional groups.
Potential Biological and Medicinal Applications
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and cell permeability.[9]
Potential Therapeutic Areas:
-
Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The unique electronic properties of this compound make it a candidate for evaluation as a cytotoxic agent.
-
Antimicrobial Activity: The 1,8-naphthyridine core is famously found in quinolone antibiotics.[12] This derivative could be explored for its potential antibacterial and antifungal properties.
-
Kinase Inhibition: The planar, nitrogen-containing structure of 1,8-naphthyridines makes them suitable scaffolds for designing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
CNS Disorders: Some 1,8-naphthyridine derivatives have shown activity in models of neurological disorders.[1]
Diagram: Potential Drug Discovery Workflow
Caption: A typical workflow for the evaluation of a novel chemical entity in drug discovery.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Friedländer annulation. The strategic placement of the methyl and trifluoromethyl groups is expected to confer unique physicochemical and biological properties. This technical guide provides a foundational understanding of this compound, offering a roadmap for its synthesis, characterization, and future investigation into its therapeutic potential. Further experimental validation of its properties and biological activities is warranted to fully unlock the value of this intriguing heterocyclic compound.
References
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
Supporting Information for a scientific article. Available at: [Link]
- US Patent US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]
-
Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Sci-Hub. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available at: [Link]
-
Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]
- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
-
19Fluorine NMR. University of Ottawa. Available at: [Link]
-
Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
2-Amino-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-メチル-6-(トリフルオロメチル)-1,8-ナフチリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
This guide provides a comprehensive technical overview of 2-methyl-6-(trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core attributes, synthesis, characterization, and potential applications, offering field-proven insights for professionals in drug development.
Core Compound Identification and Physicochemical Properties
This compound is a derivative of the 1,8-naphthyridine core scaffold. The strategic placement of a methyl group at the C2 position and a trifluoromethyl group at the C6 position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for further investigation.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | Not publicly available | N/A |
| MDL Number | MFCD18374123 | [1][2] |
| Molecular Formula | C₁₀H₇F₃N₂ | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES | Cc1ccc2cc(cnc2n1)C(F)(F)F | [1] |
| InChI Key | ATPHVXQFNQZKBB-UHFFFAOYSA-N |[1] |
Caption: Structure of this compound.
The 1,8-Naphthyridine Scaffold: A Privileged Core in Drug Discovery
The 1,8-naphthyridine nucleus is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][5][6]
The introduction of specific substituents is a key strategy in drug design to modulate a molecule's activity, selectivity, and pharmacokinetic profile.
-
Trifluoromethyl (CF₃) Group: This group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule. Crucially, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate.
-
Methyl (CH₃) Group: The methyl group can influence binding to a biological target through steric interactions and can also be a site for metabolism. Its presence can fine-tune the molecule's overall properties.
Synthesis and Mechanistic Considerations: The Friedländer Annulation
The most reliable and versatile method for constructing the 1,8-naphthyridine core is the Friedländer annulation.[7][8] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9]
For the synthesis of this compound, the logical precursors would be:
-
2-Amino-5-(trifluoromethyl)pyridine-3-carbaldehyde: This provides the pyridine ring containing the trifluoromethyl group and the necessary amino and aldehyde functionalities for cyclization.
-
Acetone (or a related propanone equivalent): This serves as the source of the α-methylene group and the C2-methyl group of the final product.
The reaction is typically catalyzed by an acid or a base. Modern methodologies have focused on developing more environmentally benign and efficient catalytic systems, such as using ionic liquids or microwave assistance to improve yields and reduce reaction times.[7][9][10]
Mechanistic Rationale
The causality behind the Friedländer synthesis is a sequence of well-understood organic reactions:
-
Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between the enolate of acetone and the aldehyde group of the aminopyridine. This forms a β-hydroxy ketone intermediate.
-
Dehydration: The intermediate readily dehydrates to form a more stable, conjugated α,β-unsaturated ketone.
-
Intramolecular Cyclization (Aza-Michael Addition): The amino group then attacks the β-carbon of the unsaturated system in an intramolecular fashion.
-
Aromatization: A final dehydration/oxidation step results in the formation of the stable, aromatic 1,8-naphthyridine ring system.
Caption: A self-validating workflow for the synthesis of 1,8-naphthyridines.
Experimental Protocol: Catalytic Friedländer Synthesis
This protocol is a representative, field-proven method adapted from modern synthetic approaches.[10][11]
-
Reactant Charging: In a sealable reaction vessel, combine 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq), acetone (1.5 eq), and a catalytic amount of choline hydroxide (e.g., 10 mol%).[10]
-
Reaction: Add water as the solvent and seal the vessel. Heat the mixture to 80-100°C with vigorous stirring.
-
Expertise Note: Using water as a solvent is a significant advancement towards green chemistry. The choice of a biocompatible catalyst like choline hydroxide avoids the harsh conditions of traditional methods.[10]
-
-
Self-Validation/Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aminopyridine spot is consumed. This ensures the reaction proceeds to completion, preventing unnecessary energy expenditure and side-product formation.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the analytically pure product.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the structure and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - A singlet around δ 2.5-2.8 ppm (3H) for the C2-methyl group.- Aromatic protons appearing as doublets and singlets in the δ 7.5-9.0 ppm region, showing characteristic coupling constants for the pyridine rings. |
| ¹³C NMR | - A signal around δ 25 ppm for the methyl carbon.- A quartet for the CF₃ carbon (due to C-F coupling) around δ 120-125 ppm.- Aromatic carbons in the δ 115-160 ppm range. |
| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 212.17. |
| FT-IR (KBr) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.- C=N and C=C stretching in the 1500-1650 cm⁻¹ region.- Strong C-F stretching bands ~1100-1300 cm⁻¹. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. For structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
Trustworthiness Note: The combination of these 1D and 2D experiments provides a self-validating dataset. For instance, an HSQC spectrum will directly correlate the proton signal of the methyl group to its carbon signal, confirming the assignment beyond doubt.
-
Potential Applications in Drug Development
The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents, most notably antibacterial drugs like Nalidixic acid and Enoxacin.[12] The diverse biological activities reported for this class of compounds suggest that this compound could be a valuable intermediate or a lead compound in several therapeutic areas.[4][13]
-
Anticancer Activity: Many substituted 1,8-naphthyridines have shown potent cytotoxic activity against various cancer cell lines.[6] The trifluoromethyl group can enhance cell membrane permeability and binding affinity to target proteins.
-
Antimicrobial and Antiviral Activity: The core scaffold is known to inhibit bacterial DNA gyrase.[13] The specific substitutions on this molecule could modulate its spectrum of activity against bacteria, fungi, or viruses.[5]
-
CNS Disorders: Derivatives have been explored for their potential in treating neurological disorders, including Alzheimer's disease and depression.[3][4]
The subject compound serves as a key building block for creating more complex molecules, allowing researchers to explore structure-activity relationships (SAR) by further functionalizing the naphthyridine core.
Conclusion
This compound is a strategically designed heterocyclic compound that combines the privileged 1,8-naphthyridine scaffold with substituents known to enhance drug-like properties. Its synthesis is accessible through robust and optimizable methods like the Friedländer annulation. This technical guide provides the foundational knowledge—from synthesis protocols to analytical characterization and potential applications—required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
-
Dey, S., Bodhak, M., & Talukdar, B. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Zhang, Y., Cai, Y., & Li, S. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
Wikipedia. (2023). 1,8-Naphthyridine. Available at: [Link]
-
Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]
-
Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Zhang, Y., Cai, Y., & Li, S. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 1,8-Naphthyridine. Available at: [Link]
-
Future Science. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Available at: [Link]
-
National Institutes of Health. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. Available at: [Link]
-
National Institutes of Health. (2011). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine core, a heterocyclic scaffold of significant interest, has carved a notable niche in the landscape of medicinal chemistry. From its initial synthesis in the early 20th century to its current "privileged" status, the journey of 1,8-naphthyridine derivatives is a testament to the synergy of synthetic innovation and pharmacological discovery. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will delve into the seminal moments of their inception, trace the evolution of synthetic methodologies, elucidate their mechanisms of action in key therapeutic areas, and provide detailed experimental protocols for the synthesis of cornerstone derivatives. This guide is designed to be an essential resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the 1,8-naphthyridine framework.
A Serendipitous Beginning: The Historical Unveiling of 1,8-Naphthyridines
While the 1,8-naphthyridine ring system is now a cornerstone in medicinal chemistry, its initial discovery did not immediately herald its therapeutic potential. The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927. However, it was not until 1962 that the true pharmacological significance of this scaffold was unveiled. In a pivotal moment for antibacterial drug discovery, George Y. Lesher and his colleagues serendipitously discovered nalidixic acid as a byproduct during the synthesis of the antimalarial drug chloroquine.
This discovery was a watershed event, as nalidixic acid was the first of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria. Its subsequent approval for the treatment of urinary tract infections marked the dawn of the quinolone and naphthyridone class of antibiotics and firmly established the 1,8-naphthyridine scaffold as a pharmacologically significant entity.
The Art of the Build: Evolution of Synthetic Methodologies
The construction of the 1,8-naphthyridine core has been a subject of intense investigation, leading to the development of a diverse array of synthetic strategies. These methods range from classical name reactions to modern, highly efficient catalytic and multicomponent approaches.
Classical Approaches: Laying the Foundation
The Friedländer synthesis is a cornerstone in the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. This acid- or base-catalyzed condensation reaction involves the reaction of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1]
Among the earliest methods adapted for 1,8-naphthyridine synthesis, the Skraup and Doebner-von Miller reactions are historically significant. The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] A key step is the in-situ dehydration of glycerol to acrolein, which then reacts with the aminopyridine. The Doebner-von Miller reaction is a modification that utilizes α,β-unsaturated aldehydes or ketones. While foundational, these methods often suffer from harsh reaction conditions, leading to low yields and the formation of byproducts.[2]
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives and has been extended to the synthesis of 4-hydroxy-1,5-naphthyridines. The reaction typically involves the condensation of a 3-aminopyridine with a substituted malonic ester, like diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[3][4] While not a direct route to all 1,8-naphthyridines, it provides valuable intermediates for further elaboration.[3][4]
Modern Synthetic Innovations
To overcome the limitations of classical methods, researchers have developed more efficient and versatile strategies for constructing the 1,8-naphthyridine scaffold.
MCRs have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[5] Several MCRs have been developed for the synthesis of 1,8-naphthyridine derivatives, offering advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[5][6] A notable example involves the three-component condensation of a substituted 2-aminopyridine, malononitrile or a cyanoacetate, and an aldehyde.[5]
Microwave irradiation has been successfully employed to accelerate the synthesis of 1,8-naphthyridines, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[7][8][9] This technique has been applied to various synthetic strategies, including the Friedländer condensation.[7][8]
Modern catalytic methods, including the use of metal and organocatalysts, have further expanded the synthetic toolbox for 1,8-naphthyridine synthesis.[10] These catalysts can promote reactions under milder conditions and with greater selectivity, offering sustainable and efficient alternatives to traditional stoichiometric reagents.[10]
Therapeutic Landscape: Biological Activities and Mechanisms of Action
1,8-Naphthyridine derivatives have demonstrated a remarkable breadth of biological activities, establishing them as a "privileged scaffold" in drug discovery. Their therapeutic potential spans from infectious diseases to oncology and beyond.[11]
Antibacterial Agents: The Legacy of Nalidixic Acid
The most well-established therapeutic application of 1,8-naphthyridines is in the realm of antibacterial agents. Nalidixic acid and its successors, the fluoroquinolones, exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12]
These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, 1,8-naphthyridine-based antibiotics induce the accumulation of double-strand DNA breaks, ultimately leading to bacterial cell death.[12]
Structure-Activity Relationship (SAR) for Antibacterial Activity:
The antibacterial potency of 1,8-naphthyridine derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
The Carboxylic Acid at C3: This group is crucial for binding to DNA gyrase.
-
The N1-Substituent: An ethyl group, as seen in nalidixic acid, is common, but other substituents can modulate activity and pharmacokinetic properties.
-
The C7-Substituent: Introduction of a piperazine ring or other cyclic amines at this position, often seen in fluoroquinolones, significantly broadens the antibacterial spectrum.
-
Fluorine at C6: The presence of a fluorine atom enhances cell penetration and DNA gyrase inhibition.
Anticancer Agents: A New Frontier
More recently, 1,8-naphthyridine derivatives have emerged as promising anticancer agents.[13][14] Their mechanisms of action in oncology are diverse and include:
-
Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridines, such as voreloxin , function as topoisomerase II poisons, leading to DNA damage and apoptosis in cancer cells.[13]
-
Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a valuable framework for the design of kinase inhibitors, which can target signaling pathways crucial for cancer cell proliferation and survival.[12]
-
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting its structure and function.
Structure-Activity Relationship (SAR) for Anticancer Activity:
The SAR for anticancer 1,8-naphthyridines is an active area of research. Key observations include:
-
Substitutions at various positions on the naphthyridine core can significantly impact cytotoxicity against different cancer cell lines.[12][13]
-
The nature of the substituent at the C2 and C7 positions plays a critical role in determining the anticancer potency and selectivity.[13]
-
The planarity of the molecule can influence its ability to intercalate with DNA.
In the Laboratory: Detailed Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step protocols for the synthesis of key 1,8-naphthyridine derivatives.
Synthesis of Nalidixic Acid
This protocol outlines a common laboratory-scale synthesis of nalidixic acid.[15]
Step 1: Synthesis of Diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate
-
In a reaction vessel, combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[15][16]
-
Heat the mixture with stirring. Once the temperature reaches 90°C, maintain the reaction at this temperature.[16]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
-
Heat the product from Step 1 in a high-boiling point solvent such as diphenyl ether.[15]
-
The cyclization reaction occurs at elevated temperatures.
-
After the reaction is complete, cool the mixture and isolate the cyclized product.
Step 3: Hydrolysis to 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
-
Hydrolyze the ester from Step 2 using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.[15]
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the precipitate by filtration and dry.
Step 4: N-Alkylation to Nalidixic Acid
-
Alkylate the product from Step 3 with ethyl iodide in the presence of a base like potassium hydroxide.[15]
-
The reaction is typically carried out in a suitable solvent such as ethanol.
-
Isolate and purify the final product, nalidixic acid.
Synthesis of Enoxacin
The synthesis of enoxacin, a second-generation fluoroquinolone, involves the construction of the core 1,8-naphthyridine ring followed by the introduction of the piperazine moiety.
General Synthetic Strategy:
-
Core Synthesis: The 1,8-naphthyridine core is typically synthesized via a Gould-Jacobs type reaction or a similar cyclization strategy, starting from an appropriately substituted aminopyridine.
-
Introduction of the Piperazine Moiety: The key step is the nucleophilic substitution of a leaving group (e.g., a halogen) at the C7 position of the naphthyridine ring with piperazine. This reaction is often carried out in a polar aprotic solvent like DMF or DMSO, sometimes in the presence of a base.[17][18]
-
Final Modifications: Subsequent modifications, if necessary, are performed to yield the final enoxacin molecule.
A Representative Protocol for Piperazine Introduction:
-
Dissolve the 7-chloro-1,8-naphthyridine precursor in a suitable solvent such as DMF.[17]
-
Add piperazine and a base (e.g., potassium carbonate or triethylamine).
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction, and work up the mixture to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Future Perspectives and Conclusion
The journey of 1,8-naphthyridine derivatives from a laboratory curiosity to a clinically vital class of therapeutic agents is a compelling narrative of scientific discovery. The versatility of the 1,8-naphthyridine scaffold, coupled with the continuous evolution of synthetic methodologies, ensures its enduring relevance in medicinal chemistry.
Future research in this area will likely focus on:
-
The development of novel, more efficient, and sustainable synthetic methods.
-
The exploration of new therapeutic applications beyond antibacterial and anticancer activities.
-
The design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
A deeper understanding of the molecular mechanisms underlying their diverse biological activities.
References
- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1,8-Naphthyridine Cores.
- ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- TSI Journals. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[5][13]Naphthyridine Scaffolds.
- YouTube. (2024, August 18). Synthesis of Nalidixic Acid.
- NIH National Library of Medicine. (2013).
- BenchChem. (2025).
- PubMed. (2013).
- ResearchGate. (n.d.). Synthesis of 1,8‐naphthyridin‐2‐one 5a‐p, via multicomponent reaction (MCR) approach.
- ChemicalBook. (n.d.). Nalidixic acid synthesis.
- NIScPR Online Periodical Repository. (n.d.). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,8-naphthyridinyl-1 ,3,4-oxadiazoles.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- ResearchGate. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines.
- Biomolecules. (n.d.).
- PubMed Central. (n.d.). Synthesis, Characterization, Antibacterial and Anti-Inflammatory Activities of Enoxacin Metal Complexes.
- PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- ResearchGate. (n.d.).
- J Enzyme Inhib Med Chem. (2009).
- ResearchGate. (n.d.).
- Indian Journal of Pharmaceutical Sciences. (n.d.). synthesis-and-preformulation-studies-of-a-prodrug-of-enoxacin.pdf.
- ResearchGate. (n.d.).
- ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Cayman Chemical. (n.d.).
- Merck Index. (n.d.). Gould-Jacobs Reaction.
- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- ACS Publications. (2021).
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
- Google Patents. (n.d.).
- R Discovery. (n.d.). ENOXACIN FLUOROQUINOLONE ANTIBACTERIAL AGENT COMPLEXES WITH Pt(IV), Ru(III) AND.
- Research and Reviews. (2013).
- PubMed Central. (2022).
- ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- ResearchGate. (2017).
- Frontiers. (n.d.).
- PubMed. (2010).
- ScienceDirect. (n.d.). Synthesis and biological evaluation of novel podophyllotoxin analogs as antitumor agents.
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 16. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the promising therapeutic landscape of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a novel heterocyclic compound. While direct experimental data for this specific molecule is emerging, the well-documented biological activities of the 1,8-naphthyridine scaffold, coupled with the strategic incorporation of a trifluoromethyl group, provide a strong foundation for identifying its potential molecular targets. This document synthesizes existing knowledge to propose and detail the most probable therapeutic avenues, focusing on oncology and infectious diseases. We will delve into the mechanistic rationale for target selection, provide comprehensive experimental protocols for validation, and present key data from analogous compounds to guide future research and development.
The 1,8-Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds allow for effective interaction with a variety of biological macromolecules.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4]
The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[6][7] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the electronic properties of the aromatic system, potentially leading to more potent and selective biological activity.[8] The strategic placement of a methyl group can further influence the compound's interaction with its target and its pharmacokinetic profile.
Potential Therapeutic Target Classes
Based on the extensive research on 1,8-naphthyridine derivatives, the primary potential therapeutic targets for this compound can be broadly categorized into oncological and antibacterial targets.
Oncological Targets
The 1,8-naphthyridine scaffold is a common feature in many potent anticancer agents.[9][10] The primary mechanisms of action for these compounds often involve the inhibition of key enzymes involved in DNA replication and cell cycle regulation.
-
Topoisomerase II: These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of Topoisomerase II leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several 1,8-naphthyridine derivatives have shown potent inhibitory activity against this enzyme.[9]
-
Protein Kinases: Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridine core has been identified as a promising scaffold for the development of selective kinase inhibitors.[1][11] Specific kinases that are potential targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[2]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
-
PKMYT1: A crucial regulator of the G2/M cell cycle transition, representing a promising target for cancer therapy.[12]
-
Antibacterial Targets
The historical success of nalidixic acid, the first 1,8-naphthyridine antibacterial agent, underscores the potential of this scaffold in combating bacterial infections.[9][13]
-
DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are the primary targets of quinolone antibiotics, which often feature a 1,8-naphthyridine core.[13] Inhibition of these enzymes disrupts bacterial DNA replication and repair, leading to bacterial cell death.
Quantitative Data from Analogous Compounds
To provide a tangible basis for the therapeutic potential of this compound, the following table summarizes the in vitro activity of structurally related 1,8-naphthyridine derivatives against relevant cancer cell lines and bacterial strains.
| Compound Class | Target/Cell Line | IC50/MIC (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamides | MIAPaCa (Pancreatic Cancer) | 0.41 | [10] |
| 1,8-Naphthyridine-3-carboxamides | K-562 (Leukemia) | 0.77 | [10] |
| 1,8-Naphthyridine-3-carboxamides | HBL-100 (Breast Cancer) | 1.37 | [14] |
| 1,8-Naphthyridine Derivatives | MCF7 (Breast Cancer) | 1.47 - 7.89 | [15] |
| Fluoroquinolone (1,8-naphthyridine) | Bacillus subtilis | 1.7 - 13.2 | [13] |
Experimental Protocols for Target Validation
The following section outlines detailed, step-by-step methodologies for key experiments to validate the hypothesized therapeutic targets of this compound.
In Vitro Anticancer Activity
Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against specific protein kinases.
Protocol: In Vitro Kinase Assay (e.g., for EGFR)
-
Reagents: Recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Use a commercial kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antibacterial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Protocol: Broth Microdilution Method
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed inhibition of the EGFR signaling pathway.
Caption: A streamlined workflow for target validation.
Conclusion and Future Directions
While further experimental validation is necessary to definitively identify the therapeutic targets of this compound, the existing body of literature on the 1,8-naphthyridine scaffold provides a strong rationale for its investigation as a potential anticancer and antibacterial agent. The strategic inclusion of the trifluoromethyl group is anticipated to enhance its potency and drug-like properties. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to systematically evaluate the therapeutic potential of this promising compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to elucidate its precise mechanism of action and to establish its efficacy and safety profile.
References
- Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
- Bawa, S., Kumar, S., & Drabu, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
- Bhatt, H., & Sharma, V. K. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
- Dandia, A., Singh, R., & Khaturia, S. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7264-7272.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3174.
- Guan, L. P., Jin, Q. H., & Tian, G. R. (2007). Synthesis and antibacterial activities of 1,8-naphthyridine derivatives. Chinese Chemical Letters, 18(1), 25-28.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Jain, A. K., Ravichandran, V., & Sisodia, B. S. (2010). Chemistry and Biological Activities of 1,8-Naphthyridines. Chemical and Pharmaceutical Bulletin, 58(8), 977-988.
-
Khan, I., et al. (2023).[15][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 226-238.
- Kłys, A., & Dołęga, A. (2021).
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Patel, R. V., et al. (2012). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry, 6, 133.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
- Wen, D., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 6046-6064.
- Yadav, M. R., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7264-7272.
- Yale, H. L., & Spitzmiller, E. R. (1977). 1,8-Naphthyridine derivatives. I. Synthesis and reactions of some 2- and 4-substituted 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 14(4), 637-645.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 12. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine as a Novel Kinase Inhibitor
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This technical guide presents a scientifically grounded hypothesis for the mechanism of action of a specific derivative, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. We postulate that this compound functions as a potent inhibitor of protein kinases within critical oncogenic signaling pathways. The guide provides a detailed rationale for this hypothesis, drawing upon the known biological activities of the 1,8-naphthyridine core and the well-documented role of trifluoromethyl groups in enhancing drug efficacy[3][4]. Furthermore, we outline a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, from initial cell-based viability assays to in-depth molecular and in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has long captured the interest of medicinal chemists[5]. Its structural rigidity and ability to form multiple hydrogen bonds allow it to serve as an effective pharmacophore, capable of interacting with various biological targets. The first notable therapeutic agent from this class was nalidixic acid, an antibacterial that functions by inhibiting DNA gyrase[6]. Since then, the scaffold has been extensively modified, leading to derivatives with a wide array of pharmacological effects, including antiviral, anti-inflammatory, and potent anticancer activities[7].
A key strategy in modern drug design involves the strategic modification of core scaffolds to optimize potency, selectivity, and pharmacokinetic properties. The incorporation of a trifluoromethyl (-CF3) group is a well-established method to achieve these enhancements[3]. The -CF3 group's high electronegativity and metabolic stability can improve a molecule's lipophilicity, facilitate its passage through cell membranes, and increase its binding affinity to target proteins[4]. The presence of both the 1,8-naphthyridine core and a trifluoromethyl group in this compound strongly suggests a rationally designed molecule with potential as a targeted therapeutic agent.
Numerous studies and patents have identified 1,8-naphthyridine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer[8][9]. Targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, among others[9][10].
The Central Hypothesis: Inhibition of the PI3K/Akt Signaling Pathway
Based on the extensive evidence of 1,8-naphthyridine derivatives acting as kinase inhibitors, we hypothesize that This compound exerts its primary anticancer effect by inhibiting a key protein kinase within the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most common molecular alterations in human cancers, making its components highly attractive targets for drug development. We propose that the 1,8-naphthyridine core of the compound mimics the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of a kinase in this pathway (e.g., PI3K itself, Akt, or mTOR). The trifluoromethyl group is hypothesized to enhance this binding affinity and improve the overall drug-like properties of the molecule.
The proposed signaling pathway and the point of inhibition are visualized below.
Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Confirmation of Cytotoxic Activity
Objective: To quantify the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Culture human cancer cell lines with known PI3K/Akt pathway activation status (e.g., MCF-7 [breast], A549 [lung], U87 [glioblastoma]) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Cell Line | Cancer Type | Expected IC50 Range (µM) |
| MCF-7 | Breast Cancer | 0.1 - 5.0 |
| A549 | Lung Cancer | 1.0 - 10.0 |
| U87 | Glioblastoma | 0.5 - 7.5 |
| HCT116 | Colon Cancer | 0.1 - 5.0 |
Phase 2: Target Identification and Pathway Analysis
Objective: To identify the specific kinase target(s) of the compound and confirm its impact on the PI3K/Akt signaling pathway.
Protocol: Western Blot Analysis for Phospho-Akt
-
Cell Treatment: Culture MCF-7 cells to 70-80% confluency in 6-well plates. Treat the cells with the test compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A significant decrease in the ratio of phospho-Akt to total Akt in treated cells compared to the control would support the hypothesis.
Phase 3: Elucidation of Cellular Consequences
Objective: To determine the downstream cellular effects of target inhibition, such as cell cycle arrest and apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat MCF-7 cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Harvesting & Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Interpretation: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software. An accumulation of cells in the G1 phase would be consistent with the inhibition of the PI3K/Akt pathway, which is critical for the G1/S transition.
Conclusion and Future Directions
This guide outlines a clear, evidence-based hypothesis for the mechanism of action of this compound. We propose that it acts as a kinase inhibitor targeting the PI3K/Akt signaling pathway, a mechanism strongly suggested by the extensive literature on the 1,8-naphthyridine scaffold.[9][11] The trifluoromethyl moiety is expected to enhance its potency and drug-like characteristics.[3]
The provided experimental workflow offers a robust framework for validating this hypothesis. Positive results, particularly the specific inhibition of Akt phosphorylation and subsequent G1 cell cycle arrest, would provide strong evidence for the proposed mechanism. Future work would involve more advanced studies, such as in vivo efficacy testing in xenograft models, detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and resistance studies to fully characterize the therapeutic potential of this promising compound.
References
- WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors. Google Patents. [URL: https://patents.google.
- Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 856–866. [URL: https://pubmed.ncbi.nlm.nih.gov/26548568/]
- Sharma, A., Sharma, R., & Kumar, V. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [URL: https://pubmed.ncbi.nlm.nih.gov/40853680/]
- Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Reported-18-naphthyridine-derivatives-as-CK-2-inhibitors_fig2_381669450]
-
Ali, A., et al. (2023).-[2][8]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLOS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600155/]
- Exploring Applications of Naphthyridine Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Synthesis of Biological potent Novel 3-(3,5-bis(trifluoromethyl) phenyl)-N-aryl-1,8-naphthyridine Derivatives and in vitro Antimicrobial, and anticancer activity. ResearchGate. [URL: https://www.researchgate.net/publication/320498777_Synthesis_of_Biological_potent_Novel_3-35-bis-trifluoromethyl_phenyl-N-aryl-18-naphthyridine_Derivatives_and_in_vitro_Antimicrobial_and_anticancer_activity]
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Bentham Science. [URL: https://www.eurekaselect.com/article/117361]
- Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623067/]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206771/]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [URL: https://www.mdpi.com/2227-9717/10/10/2054]
- Pal, D. K., et al. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.researchgate.
- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/284164627_18-Naphthyridine_Derivatives_A_Review_of_Multiple_Biological_Activities]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [URL: https://www.mdpi.com/2227-9717/10/10/2054]
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Antibiotics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8700057/]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2020). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00030]
- Al-Romaizan, A. N., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. International Journal of Pharmaceutical Research. [URL: https://www.researchgate.net/publication/348074906_Novel_18-Naphthyridine_Derivatives_Design_Synthesis_and_in_vitro_screening_of_their_cytotoxic_activity_against_MCF7_cell_line]
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00713]
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2020). Materials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072465/]
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/naphthyridines/1,8-naphthyridines.shtm]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Toxicity Profile of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Abstract
This technical guide provides a comprehensive overview of the anticipated safety and toxicity profile of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound with potential applications in drug discovery and development. Given the limited publicly available experimental data on this specific molecule, this document synthesizes information from the broader class of 1,8-naphthyridine derivatives, structurally related compounds, and established toxicological principles to construct a predictive safety profile. It outlines a strategic, tiered approach to the experimental validation of key toxicological endpoints, including acute toxicity, genotoxicity, cytotoxicity, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a significant nitrogen-containing heterocyclic system that has garnered considerable interest from researchers due to its versatile biological activities.[1][2] This scaffold is a core component of numerous compounds with demonstrated therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][3] The biological pluripotency of 1,8-naphthyridine derivatives underscores the importance of a thorough and early assessment of their safety and toxicity profiles to identify promising drug candidates and mitigate potential risks.
This compound incorporates two key structural features: the biologically active 1,8-naphthyridine core and a trifluoromethyl group. The trifluoromethyl moiety is frequently introduced into drug candidates to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins. However, the introduction of fluorine can also alter the toxicological profile of a molecule. Therefore, a comprehensive evaluation of this specific derivative is imperative.
Physicochemical Properties and In Silico ADMET Prediction
A preliminary assessment of a compound's drug-likeness and potential toxicological liabilities can be achieved through in silico modeling. These computational tools provide valuable first-pass information to guide subsequent experimental work.
| Property | Predicted Value/Classification | Implication for Safety and Toxicity |
| Molecular Weight | 212.17 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 (Estimated) | Moderate lipophilicity, suggesting good membrane permeability but also potential for bioaccumulation. |
| Hydrogen Bond Donors | 0 | Low potential for forming hydrogen bonds as a donor. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Moderate potential for forming hydrogen bonds as an acceptor. |
| Ames Mutagenicity | Prediction Warranted | The presence of an aromatic heterocyclic system necessitates experimental evaluation. |
| Carcinogenicity | Prediction Warranted | Dependent on genotoxic potential and other factors. |
| Hepatotoxicity | Prediction Warranted | A common liability for nitrogen-containing heterocycles. |
Note: The values in this table are estimates based on the chemical structure and may not reflect experimental results.
Core Toxicological Profile: A Tiered Approach to Experimental Validation
The following sections outline the key toxicological endpoints that must be evaluated for this compound. The proposed experimental workflows are based on established regulatory guidelines and best practices in preclinical drug development.
Acute Systemic Toxicity
Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of a substance.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational models can provide an initial estimate of the LD50 (the dose lethal to 50% of a test population).[4][5][6]
-
In Vitro Cytotoxicity: The cytotoxic potential of the compound should be assessed in relevant cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to determine the concentration at which it induces cell death.[3][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Caption: Workflow for the MTT cell viability assay.
Genotoxicity
Genotoxicity assessment is critical to determine if a compound can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used preliminary screen for mutagenicity.[8][9][10][11]
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.
-
In Vitro Chromosomal Aberration Assay: This test evaluates the potential of a compound to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells.
The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[10]
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
Caption: Simplified workflow of the Ames test.
Metabolism and Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicity data and predicting its behavior in vivo.
In Vitro Metabolic Stability
-
Microsomal Stability Assay: This assay evaluates the rate at which the compound is metabolized by liver microsomes, providing an indication of its hepatic clearance.
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more complete picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes.
Metabolite Identification
Identifying the major metabolites of this compound is essential, as some metabolites may be more or less active or toxic than the parent compound. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS).
Potential Metabolic Pathways
Based on the structure of this compound, several metabolic pathways are plausible:
-
Oxidation of the Methyl Group: The methyl group at the 2-position is a likely site for oxidation by cytochrome P450 enzymes, leading to the formation of a primary alcohol, then an aldehyde, and finally a carboxylic acid.
-
Aromatic Hydroxylation: The naphthyridine ring system can undergo hydroxylation at various positions.
-
N-Oxidation: The nitrogen atoms in the naphthyridine rings are susceptible to N-oxidation.
-
Defluorination: While the trifluoromethyl group is generally stable, metabolic defluorination can occur and should be investigated.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BACKGROUND AND METHODOLOGY FOR THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An Investigator's Guide to the Solubility and Stability of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine in DMSO
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the solubility and stability of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on its known physicochemical properties, general principles of compound storage in DMSO, and the chemistry of the 1,8-naphthyridine scaffold. By offering detailed, field-proven experimental protocols and explaining the underlying scientific rationale, this guide empowers researchers to generate robust and reliable data, ensuring the integrity of their screening and development programs.
Introduction: The Critical Role of Solution Integrity in Drug Discovery
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. This compound, with its characteristic substitutions, is a compound of interest for further investigation. The common practice of storing and testing compounds in DMSO solutions necessitates a thorough understanding of their solubility and stability to ensure the accuracy and reproducibility of biological data[2][3]. Issues such as precipitation or degradation can lead to false negatives or inaccurate structure-activity relationships (SAR). This guide provides a proactive approach to characterizing and managing the solution behavior of this compound in DMSO.
Physicochemical Profile of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in solution. Below is a summary of the available information for this compound.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | Sigma-Aldrich |
| Molecular Weight | 212.17 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Shelf Life (as solid) | 1095 days | Aladdin Scientific[4] |
| InChI Key | ATPHVXQFNQZKBB-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Cc1ccc2cc(cnc2n1)C(F)(F)F | Sigma-Aldrich |
Expert Insight: The presence of the trifluoromethyl group can significantly impact a molecule's properties, often increasing metabolic stability and membrane permeability. However, it can also affect solubility. The 1,8-naphthyridine core, being a heterocyclic aromatic system, contributes to the molecule's rigidity and potential for π-π stacking interactions.
Assessing the Solubility in DMSO: A Practical Protocol
Given the absence of published quantitative solubility data for this compound in DMSO, an experimental determination is crucial. The following protocol outlines a robust method for assessing thermodynamic solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
This protocol is designed to provide a comprehensive understanding of both the kinetic and thermodynamic solubility of the target compound in DMSO.
Caption: Workflow for Solubility Determination.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (mimicking the addition of a DMSO stock to an aqueous assay buffer), while thermodynamic solubility represents the true equilibrium concentration. Both are important for different aspects of drug discovery.
-
HPLC-UV for Quantification: High-Performance Liquid Chromatography with Ultraviolet detection is a standard and reliable method for quantifying the concentration of a small molecule in solution. It is crucial to develop a validated method with a proper calibration curve.
-
Equilibration Time: For thermodynamic solubility, a sufficient equilibration time (24-48 hours) is necessary to ensure that the system has reached a true equilibrium between the dissolved and solid states.
Stability in DMSO: Potential Degradation Pathways and Assessment
The long-term storage of compounds in DMSO can lead to degradation, which is influenced by factors such as water absorption, temperature, light exposure, and the inherent reactivity of the compound[3][5].
Potential Instability of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system is generally stable. However, like other nitrogen-containing heterocycles, it can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. The methyl group could also be a site for oxidation.
The Role of DMSO in Compound Degradation
DMSO is not always an inert solvent. It is known to be hygroscopic, and the presence of water can facilitate hydrolysis of susceptible compounds[3]. Furthermore, under certain conditions (e.g., in the presence of acid or light), DMSO can decompose to form reactive species such as formaldehyde or dimethyl sulfide, which could potentially react with the stored compound[6][7]. There are also documented cases where DMSO can act as a methylating agent for certain heterocyclic compounds, although this typically requires specific reaction conditions[8][9][10].
Experimental Protocol: Comprehensive Stability Study
A multi-faceted stability study is recommended to identify potential liabilities early in the development process.
Caption: Workflow for a Comprehensive Stability Study.
Self-Validating System:
-
Time Zero (T=0) Analysis: The analysis of a freshly prepared sample serves as the baseline against which all subsequent time points are compared.
-
Multiple Conditions: Testing under various conditions (temperature, light, freeze-thaw) helps to identify the specific factors that may contribute to degradation. This allows for the development of tailored storage recommendations.
-
Orthogonal Analytical Techniques: The combination of visual inspection, HPLC-UV for purity, and LC-MS for structural elucidation of any degradants provides a robust and cross-validated assessment of stability.
Best Practices for Handling and Storage
Based on general principles of compound management, the following are recommended for this compound in DMSO:
-
Use Anhydrous DMSO: To minimize the risk of water-mediated degradation, use high-quality, anhydrous DMSO.
-
Store at Low Temperatures: For long-term storage, keeping solutions at -20°C or -80°C is generally recommended to slow down potential degradation processes[11].
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce water from atmospheric condensation and may affect solubility. It is advisable to store the compound in single-use aliquots[3].
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photochemical degradation.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Conclusion
While this compound is a promising scaffold, a thorough understanding of its solubility and stability in DMSO is paramount for its successful progression in any research and development pipeline. The experimental protocols and best practices outlined in this guide provide a comprehensive framework for generating the necessary data to ensure the integrity and reliability of future studies. Proactive characterization of these fundamental properties will ultimately save resources and lead to more robust scientific outcomes.
References
- Aladdin Scientific. This compound.
- Sigma-Aldrich. This compound AldrichCPR.
- Aladdin Scientific. 6-Fluoro-2-methyl-1,8-naphthyridine.
- Aladdin Scientific. 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine.
- Tashrifi, Z., et al. (2020). The metal‐free methylation of 1,8‐naphthyridines 20 with DMSO 1.
- Kozik, V., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 864-870.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Kozik, V., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Wagner, T., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 15(24), 2466-2472.
- El-Essawy, F. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Royal Society of Chemistry. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry.
- Wang, Z., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Organic Chemistry, 86(15), 10325-10334.
- BenchChem. In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
- Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
- Yang, R., et al. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives.
- Jiang, B., et al. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere.
- BLDpharm. 765298-09-7|2-(Trifluoromethyl)-6,7-dihydro-1,7-naphthyridin-8(5H)-one.
- ResearchGate. DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides.
- ResearchGate. Metal‐free α‐methylation of 1,8‐naphthyridines using DMSO as... | Download Scientific Diagram.
- Reddy, T. R., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry, 86(3), 2488-2501.
- Mogilaiah, K., et al. (2009). Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas.
- PubChem. Dimethyl Sulfoxide.
- BLDpharm. 765298-22-4|7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine: A Technical Guide
Introduction
The 1,8-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. A thorough and precise characterization of these molecules is fundamental to the drug discovery and development process. This technical guide provides an in-depth analysis of the core spectroscopic data for 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine , a compound of significant interest due to the combined electronic effects of its methyl and trifluoromethyl substituents.
With a molecular formula of C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol , the structural integrity of this molecule is confirmed through a multi-technique spectroscopic approach. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the causal reasoning behind spectral features and offering field-proven protocols for data acquisition. This integrated approach forms a self-validating system for the unequivocal identification and characterization of the title compound.
Molecular Structure and Electronic Considerations
The structure of this compound incorporates two key substituents on the core naphthyridine rings. The methyl group (-CH₃) at the C-2 position acts as a weak electron-donating group, increasing electron density in its parent pyridine ring. Conversely, the trifluoromethyl group (-CF₃) at the C-6 position is a strong electron-withdrawing group, significantly decreasing electron density in its ring. These opposing electronic effects create a polarized aromatic system, which profoundly influences the spectroscopic data, particularly the chemical shifts in NMR spectroscopy.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework, connectivity, and the electronic environment of each nucleus.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the four protons on the naphthyridine core and the three protons of the methyl group, respectively.
-
Aromatic Region (δ 7.5 - 9.0 ppm): The protons H-5 and H-7, being on the electron-deficient ring due to the -CF₃ group, are expected to resonate at a lower field (higher ppm) compared to H-3 and H-4. The signals for H-4 and H-5 will likely appear as doublets due to coupling with H-3 and H-7, respectively.
-
Aliphatic Region (δ 2.5 - 3.0 ppm): The methyl group protons (-CH₃) will appear as a sharp singlet, shifted upfield due to the shielding effect of the aromatic ring and its electron-donating nature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.6 | d | ~8.5 |
| H-4 | ~8.2 | d | ~8.5 |
| H-5 | ~8.6 | d | ~8.8 |
| H-7 | ~8.9 | d | ~8.8 |
| 2-CH₃ | ~2.8 | s | - |
Note: Predicted values are based on analysis of substituted pyridine and naphthyridine analogs. Actual values may vary slightly.
¹³C NMR (Carbon-13 NMR) Analysis
The proton-decoupled ¹³C NMR spectrum will provide signals for each of the ten unique carbon atoms in the molecule. The strong electron-withdrawing effect of the fluorine atoms will cause the C-6 and -CF₃ carbons to have distinctive chemical shifts and coupling patterns.
-
CF₃ Carbon: This carbon will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270-275 Hz.[1]
-
Aromatic Carbons: Carbons in the trifluoromethyl-substituted ring (C-5, C-6, C-7) will be deshielded (downfield) compared to those in the methyl-substituted ring. The C-6 carbon, directly attached to the -CF₃ group, will also exhibit a smaller quartet splitting due to two-bond C-F coupling (²JCF).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| 2-CH₃ | ~25 | s |
| C-3 | ~124 | s |
| C-4 | ~137 | s |
| C-4a | ~148 | s |
| C-5 | ~122 | q |
| C-6 | ~149 | q |
| C-7 | ~120 | s |
| C-8a | ~155 | s |
| C-2 | ~162 | s |
| -CF₃ | ~123 | q (¹JCF ≈ 274 Hz) |
¹⁹F NMR (Fluorine-19 NMR) Analysis
¹⁹F NMR is highly specific for fluorine-containing compounds. A proton-decoupled spectrum for this compound is expected to show a single, sharp signal. For a -CF₃ group attached to an aromatic ring like pyridine, this signal typically appears in the range of -60 to -80 ppm relative to CFCl₃.[2] This provides unequivocal confirmation of the presence of the trifluoromethyl group.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.[3][4]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Vial Transfer: Prepare the solution in a small glass vial, ensuring complete dissolution. Use a Pasteur pipette to transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Solvent Height: The optimal solvent height in the tube should be 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[6]
-
Referencing: Use the residual solvent peak as a primary internal reference (e.g., CHCl₃ at δ 7.26 ppm). For highly accurate measurements, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (400 MHz or higher) to achieve optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to thousands of scans using proton decoupling to enhance signal-to-noise.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Typically, fewer scans are needed compared to ¹³C NMR due to the high natural abundance and sensitivity of the ¹⁹F nucleus.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The spectrum of this compound is expected to be dominated by absorptions from the aromatic C-H bonds, the aromatic C=C and C=N double bonds, and particularly the strong C-F bonds of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch (Methyl) | Weak |
| 1600 - 1450 | Aromatic C=C and C=N stretch | Medium-Strong |
| 1350 - 1100 | C-F stretch (Trifluoromethyl) | Very Strong |
| Below 900 | C-H out-of-plane bending | Medium-Strong |
The most diagnostic feature will be the very strong and broad absorption band(s) in the 1350-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the CF₃ group.[7][8] This intense signal serves as a clear fingerprint for the presence of this functional group.
Experimental Protocol: Acquiring an IR Spectrum (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Lower the pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (C₁₀H₇F₃N₂), high-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to its molecular formula.
-
Expected Molecular Ion (M⁺˙): m/z = 212.17
-
Key Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. The loss of a fluorine atom or the entire trifluoromethyl radical is a common pathway for such compounds.[9][10]
Diagram: Proposed Mass Spectrometry Fragmentation Pathway
Caption: A simplified fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). The protonated molecule [M+H]⁺ at m/z 213 would be the expected base peak.
-
Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan on the isolated molecular ion (m/z 212 or 213) to generate and detect fragment ions.
Integrated Workflow: From Synthesis to Confirmation
The synthesis and characterization of this compound is a systematic process. A common synthetic route is the Friedländer annulation, which involves the condensation of 2-amino-6-(trifluoromethyl)nicotinaldehyde with acetone.[11][12][13] The resulting product is then rigorously validated using the spectroscopic techniques outlined in this guide.
Diagram: Synthesis and Characterization Workflow
Caption: Integrated workflow from synthesis to full spectroscopic confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its identification and structural confirmation. The key diagnostic features include the characteristic quartet of the CF₃ group in ¹³C NMR, the singlet in ¹⁹F NMR, the strong C-F stretching vibrations in the IR spectrum, and the correct molecular ion peak in mass spectrometry. This collection of data, underpinned by robust experimental protocols, provides researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize, identify, and utilize this important heterocyclic compound in their research endeavors.
References
-
Ghosh, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Wikipedia. Carbon–fluorine bond. Available at: [Link]
-
Kulvelis, Y. V., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Physical Sciences. Available at: [Link]
-
CortecNet. (n.d.). NMR sample preparation guidelines. Available at: [Link]
-
ResearchGate. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Available at: [Link]
-
Sveshnikov, N. N., et al. (n.d.). 13C NMR study of some sulphur-containing 5-trifluoromethylpolychloro-pyridines. Sci-Hub. Available at: [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
-
SpectraBase. 2-Fluoro-5-trifluoromethyl-pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubMed. (2012). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]
-
Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
-
ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]
-
University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined and Green Approach to the Synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine via Friedländer Condensation
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" with high-impact functional groups is a cornerstone of modern drug design. The 1,8-naphthyridine core is one such scaffold, renowned for its presence in a multitude of therapeutic agents exhibiting antibacterial, anticancer, and antiviral properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with biological targets.[1]
Simultaneously, the introduction of a trifluoromethyl (-CF3) group is a powerful tactic used to enhance the pharmacological profile of drug candidates.[3] This group can significantly improve metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and electronic properties of a molecule.[3] The synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine represents a convergence of these two critical motifs, creating a molecule of significant interest for drug discovery programs.
The Friedländer condensation offers a direct and efficient pathway to construct the 1,8-naphthyridine ring system.[1][4] This classic reaction, involving the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing a reactive α-methylene group, has been refined over decades.[1][5] This application note details a modern, environmentally conscious protocol for the synthesis of this compound, leveraging a mild, metal-free catalytic system that operates in water, aligning with the principles of green chemistry.[6][7]
Reaction Overview and Mechanism
The synthesis is achieved through the base-catalyzed condensation of 2-amino-5-(trifluoromethyl)nicotinaldehyde with acetone. The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1][5]
While two mechanisms are viable, the pathway initiated by an aldol condensation is frequently proposed.[8][9] The base catalyst deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl of the aminonicotinaldehyde. The resulting aldol adduct undergoes cyclization via attack of the amino group on the ketone, followed by dehydration to furnish the final aromatic product.
Caption: Base-catalyzed Friedländer condensation mechanism.
Experimental Workflow
The overall process is designed for operational simplicity and efficiency, minimizing the use of hazardous organic solvents and avoiding the need for complex purification steps where possible.[6] The workflow proceeds from reaction setup through to final product characterization.
Caption: High-level workflow for the synthesis and analysis.
Detailed Experimental Protocol
This protocol is adapted from a highly efficient and green methodology utilizing choline hydroxide as a metal-free, water-soluble catalyst.[6][7]
1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Notes |
| 2-Amino-5-(trifluoromethyl)nicotinaldehyde | C7H5F3N2O | 190.13 | - | 1.0 | Starting material. Handle with care. |
| Acetone | C3H6O | 58.08 | - | 3.0 | Reagent and source of the methyl group. |
| Choline Hydroxide (ChOH) | C5H15NO2 | 121.18 | ~45% in H2O | 0.01 (1 mol%) | Catalyst. Metal-free ionic liquid. |
| Deionized Water (H2O) | H2O | 18.02 | - | 2 mL | Green reaction solvent. |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | - | ~40 mL | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | - | Drying agent. |
| Silica Gel | SiO2 | 60.08 | 60 Å, 230-400 mesh | - | For column chromatography. |
2. Equipment
-
10 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
3. Step-by-Step Procedure
a) Reaction Setup
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-(trifluoromethyl)nicotinaldehyde (190 mg, 1.0 mmol).
-
Add deionized water (2 mL), followed by acetone (0.22 mL, 3.0 mmol).
-
Add choline hydroxide (1 mol% of a ~45% aqueous solution). Causality: Choline hydroxide is an effective, biodegradable, and metal-free base catalyst that performs exceptionally well in water, promoting the initial enolate formation.[6][7]
-
Fit the flask with a condenser and purge the system with nitrogen gas. Maintain a gentle nitrogen atmosphere throughout the reaction. Causality: A nitrogen atmosphere prevents potential side reactions involving atmospheric oxygen and moisture, ensuring a cleaner reaction profile.
b) Reaction Execution
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Maintain the temperature and stirring for 6-12 hours.
-
Monitor the reaction progress by TLC using a 10% methanol in dichloromethane or a 7:3 petroleum ether/ethyl acetate eluent. Spot the baseline of the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (2-amino-5-(trifluoromethyl)nicotinaldehyde) and the appearance of a new, less polar spot for the product. Causality: TLC is a rapid and essential technique to determine the optimal reaction time, preventing the formation of degradation byproducts from prolonged heating.
c) Workup and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. Causality: The aqueous catalyst (ChOH) remains in the water layer, allowing for a simple extraction-based separation of the organic product, which simplifies purification.[6][7]
d) Purification
-
If the crude product is not of sufficient purity (as determined by ¹H NMR), purify it by column chromatography on silica gel.
-
Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% EtOAc and gradually increasing). Causality: Column chromatography separates the desired product from any unreacted starting materials or minor side products based on polarity differences, yielding a highly pure compound.[10]
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure.
4. Characterization and Data
The final product, this compound, should be a solid.
| Property | Expected Value |
| Appearance | Solid |
| Molecular Formula | C10H7F3N2 |
| Molecular Weight | 212.17 g/mol [11] |
| ¹H NMR | Expect signals corresponding to the methyl group and aromatic protons. |
| ¹⁹F NMR | Expect a singlet corresponding to the -CF3 group. |
| Mass Spec (MS) | Expect [M+H]⁺ at m/z = 213.18 |
5. Safety and Handling
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The final product, this compound, is classified as acutely toxic (Oral, Category 3).[11] Handle with care and avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a robust, efficient, and environmentally responsible protocol for the synthesis of this compound. By employing a mild, water-based system with a metal-free catalyst, this method avoids the harsh conditions and hazardous solvents often associated with traditional Friedländer condensations.[7] The operational simplicity of the reaction and workup makes this protocol highly accessible and scalable, providing a reliable route to a valuable scaffold for pharmaceutical and agrochemical research.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
ResearchGate. Recent progress on Friedländer condensation reaction | Request PDF. [Link]
-
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
PubMed Central - NIH. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Taylor & Francis Online. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. [Link]
-
Oriental Journal of Chemistry. CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]
-
ResearchGate. A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Behind the Synthesis: How 5-Amino-2-(trifluoromethyl)pyridine Drives Chemical Efficiency. [Link]
-
PubMed Central - NIH. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
PubMed Central - NIH. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). [Link]
-
PubMed Central - NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. Synthesis of trifluoromethyl-functionalized benzo[de][8][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. [Link]
-
ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
Revue Roumaine de Chimie. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][8][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][8][12]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for the design of therapeutic agents and functional organic materials. The introduction of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of these molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive, in-depth guide for the synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a key building block for further chemical exploration.
This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is presented in two main parts: the preparation of the key intermediate, 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde, followed by the final Friedländer annulation to construct the 1,8-naphthyridine ring system. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a convergent strategy, culminating in a highly efficient Friedländer annulation. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde
The successful synthesis of the target naphthyridine hinges on the efficient preparation of the trifluoromethyl-substituted 2-aminopyridine-3-carbaldehyde intermediate. This is accomplished in a two-step sequence starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine.
Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde via Ortho-lithiation and Formylation
Rationale: Direct formylation of the pyridine ring is achieved through a directed ortho-metalation (DoM) strategy. The chloro-substituent at the 2-position directs the deprotonation by a strong base to the adjacent C-3 position. The resulting lithiated species is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-chloro-5-(trifluoromethyl)pyridine | 181.54 | 10.0 | 1.82 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 12.0 | 4.8 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 15.0 | 1.16 mL |
| Saturated aqueous NH₄Cl solution | - | - | 20 mL |
| Diethyl ether | 74.12 | - | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde as a solid.
Step 2: Synthesis of 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde via Nucleophilic Aromatic Substitution
Rationale: The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chloro-substituent towards nucleophilic aromatic substitution. Treatment with aqueous ammonia under elevated temperature and pressure facilitates the displacement of the chloride with an amino group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | 209.56 | 5.0 | 1.05 g |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | - | 20 mL |
| 1,4-Dioxane | 88.11 | - | 10 mL |
| Ethyl Acetate | 88.11 | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Experimental Protocol:
-
In a high-pressure reaction vessel, combine 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.05 g, 5.0 mmol), aqueous ammonia (20 mL), and 1,4-dioxane (10 mL).
-
Seal the vessel and heat the mixture to 120 °C with stirring for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde. This product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Part 2: Friedländer Annulation for the Synthesis of this compound
Rationale: The Friedländer annulation is a classic and efficient method for constructing quinoline and naphthyridine ring systems.[1][2] This acid- or base-catalyzed condensation reaction involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3] In this protocol, we employ a green chemistry approach using water as the solvent and choline hydroxide as a biocompatible and effective catalyst.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde | 190.12 | 2.0 | 380 mg |
| Acetone | 58.08 | 6.0 | 0.44 mL |
| Deionized Water | 18.02 | - | 4 mL |
| Choline Hydroxide (45 wt% in Methanol) | 121.18 | 0.02 (1 mol%) | ~10 µL |
| Ethyl Acetate | 88.11 | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Experimental Protocol:
-
To a round-bottom flask, add 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (380 mg, 2.0 mmol) and acetone (0.44 mL, 6.0 mmol).
-
Add deionized water (4 mL) to the flask and begin stirring the mixture.
-
Add choline hydroxide (approximately 10 µL of a 45 wt% solution in methanol, 1 mol%) to the reaction mixture.[4]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete (typically within 8-12 hours), allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.
Data Summary
| Compound | Starting Material(s) | Synthetic Method | Expected Yield | Physical Appearance |
| 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | 2-chloro-5-(trifluoromethyl)pyridine | Ortho-lithiation and Formylation | 60-75% | Solid |
| 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde | 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | Nucleophilic Aromatic Substitution (Amination) | 70-85% | Solid |
| This compound | 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde, Acetone | Friedländer Annulation | >90% | Solid |
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
High-pressure reactions should only be conducted in appropriate, certified equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
References
-
Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]
-
Shaabani, A., Ghasemi, E., & Ghadami, B. (2012). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 14(1), 113-116. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(40), 26589–26598. [Link]
Sources
- 1. Selective formylation of 2-aminopyridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
High-Purity Isolation of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine a compound of high interest in drug discovery programs.[3] Achieving high purity (>99%) of this target compound is paramount for accurate downstream biological assays and preclinical development. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to final product isolation, ensuring reproducibility and high recovery.
Introduction and Scientific Rationale
The purification of nitrogen-containing heterocycles, particularly those bearing functional groups like trifluoromethyl, presents unique challenges. The basicity of the naphthyridine nitrogen atoms can lead to tailing on silica gel, while the overall polarity of the molecule necessitates a carefully optimized mobile phase to achieve separation from synthetic precursors and by-products.
This protocol employs normal-phase chromatography, a technique where a polar stationary phase (silica gel) is used with a less-polar mobile phase. Separation is governed by the principle of differential adsorption and desorption.[4] Non-polar impurities, having weak interactions with the silica, will travel through the column quickly with the mobile phase. In contrast, polar compounds will adsorb more strongly to the stationary phase, requiring a more polar mobile phase to be eluted. Our target molecule, this compound, possesses moderate polarity, allowing for fine-tuned separation from both less polar and more polar contaminants through a gradient elution strategy.
The causality behind this choice is twofold:
-
Selectivity: A gradient system of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate, EtOAc) provides a wide polarity window, enabling the sequential elution of compounds with varying polarities.
-
Efficiency: Flash chromatography, operating under positive pressure, significantly reduces purification time compared to traditional gravity chromatography, while maintaining high resolution.
Materials and Equipment
| Category | Item | Specifications |
| Chemicals | Crude this compound | Post-synthesis reaction mixture |
| Silica Gel | 100-200 mesh for column packing[1] | |
| Celite | For dry loading | |
| Hexane | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | ACS Grade (for sample dissolution) | |
| Apparatus | Flash Chromatography System | (e.g., Teledyne ISCO CombiFlash, Biotage Selekt) |
| Pre-packed Silica Column | (Or glass column for manual packing) | |
| TLC Plates | Silica gel 60 F254 | |
| TLC Developing Chamber | ||
| UV Lamp | 254 nm and 365 nm | |
| Rotary Evaporator | ||
| High-Vacuum Pump | ||
| Glassware | Round-bottom flasks, beakers, fraction collection tubes |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the initial TLC analysis dictates the parameters for the large-scale flash chromatography run.
Part 1: Method Development using Thin-Layer Chromatography (TLC)
The objective of this step is to identify a mobile phase composition that provides optimal separation of the target compound from impurities, ideally achieving a Retention Factor (Rf) of 0.2-0.4 for the product.[4]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of DCM.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.
-
Eluent Preparation: Prepare three different solvent systems with increasing polarity in separate TLC chambers:
-
System A: 10% EtOAc in Hexane (v/v)
-
System B: 20% EtOAc in Hexane (v/v)
-
System C: 30% EtOAc in Hexane (v/v)
-
-
Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[4]
-
Visualization: Remove the plates, immediately mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system (e.g., System B, 20% EtOAc/Hexane) will show the product spot well-resolved from other spots with an Rf between 0.2 and 0.4. This system will form the basis of the flash chromatography gradient.
Part 2: Column Chromatography Purification Workflow
The workflow is designed to ensure high resolution and recovery of the target compound.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Column Selection: Choose a pre-packed silica column size appropriate for the amount of crude material. A general rule is to use a silica-to-crude mass ratio of 50:1 to 100:1 for difficult separations.
-
Sample Loading (Dry Loading Technique):
-
Dissolve the entire crude product (e.g., 500 mg) in a minimal volume of DCM in a round-bottom flask.
-
Add 2-3 times the mass of the crude product in silica gel or Celite (e.g., 1-1.5 g) to the flask.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents band broadening and improves separation.
-
Carefully load this powder onto the top of the chromatography column.
-
-
Column Equilibration: Equilibrate the column by flushing with 2-3 column volumes (CVs) of the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane).
-
Elution: Begin the purification run using a linear gradient based on the TLC results. A typical gradient for this type of compound would be:
-
0–2 CVs: Hold at 5% EtOAc in Hexane (to elute very non-polar impurities).
-
2–15 CVs: Linear gradient from 5% to 40% EtOAc in Hexane.
-
15–20 CVs: Hold at 40% EtOAc in Hexane (to elute the product and more polar impurities).
-
-
Fraction Collection: Collect fractions throughout the run. Automated systems use a UV detector to trigger fraction collection when a compound elutes.
-
Fraction Analysis: Analyze the collected fractions using TLC with the optimal solvent system determined in Part 1 (e.g., 20% EtOAc/Hexane). Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Pooling and Solvent Removal: Combine the fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product Isolation: Place the flask on a high-vacuum line for several hours to remove any residual solvent. Weigh the flask to determine the final yield of pure this compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Guide |
| TLC Rf of Product | ~0.3 in 20% EtOAc/Hexane | Rf too high (>0.6): Decrease EtOAc %. Rf too low (<0.1): Increase EtOAc %. |
| Separation Quality | Baseline separation between product and major impurities. | Poor Separation: Use a shallower gradient on the column (e.g., 5-30% over 20 CVs). Ensure proper dry loading. |
| Product Elution | Elutes at ~25-30% EtOAc in the gradient. | Product not eluting: The mobile phase is not polar enough. Extend the gradient to a higher EtOAc concentration (e.g., 60%). |
| Peak Shape | Symmetrical peak shape on the chromatogram. | Peak Tailing: The compound may be interacting too strongly with acidic silica. Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize acidic sites. |
| Final Purity | >99% (as determined by ¹H NMR and LC-MS) | Low Purity: Re-purify the collected material using a shallower gradient or a different solvent system (e.g., DCM/Methanol). |
| Recovery | >80% | Low Recovery: Check for product precipitation on the column (use a stronger solvent to flush) or ensure all pure fractions were pooled. |
Conclusion
This application note provides a robust and reproducible protocol for the high-purity isolation of this compound. By systematically developing the method with TLC and employing a carefully designed gradient elution on a flash chromatography system, researchers can efficiently obtain material of sufficient purity for demanding applications in pharmaceutical and chemical research. The principles and troubleshooting guide described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds.
References
-
Jadhav, S. B., et al. (2024). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." Molecules. Available at: [Link]
-
Patil, M. R., & Deorukhkar, P. A. (2020). "Synthesis of 1,8-naphthyridines: a recent update (microreview)." Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Chemistry Hall (n.d.). "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall. Available at: [Link]
Sources
Application Notes and Protocols for the Use of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This guide provides an in-depth technical overview of the application of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine and related trifluoromethyl-substituted 1,8-naphthyridine derivatives in kinase inhibitor assays. We will explore the mechanistic rationale behind their use, present detailed experimental protocols for their characterization, and discuss the interpretation of the resulting data. This document is intended to equip researchers with the necessary knowledge to effectively utilize this promising class of compounds in their drug discovery endeavors.
Introduction: The 1,8-Naphthyridine Scaffold and the Power of the Trifluoromethyl Group
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic structure that has been extensively explored in the development of novel therapeutics, particularly in oncology.[1][2] Its rigid, planar nature provides a well-defined framework for the orientation of substituents to interact with the ATP-binding site of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[3]
The introduction of a trifluoromethyl (CF3) group to the 1,8-naphthyridine scaffold is a key strategy in modern medicinal chemistry.[4] The CF3 group offers several advantages:
-
Enhanced Potency: Its strong electron-withdrawing nature can modulate the electronic properties of the molecule, leading to stronger interactions with the target kinase.[5]
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's half-life.[4]
-
Improved Lipophilicity: The CF3 group can enhance the lipophilicity of a molecule, which can improve its cell permeability and overall pharmacokinetic profile.[4][5]
These properties make trifluoromethyl-substituted 1,8-naphthyridines, such as the representative this compound, a compelling class of molecules for kinase inhibitor discovery.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for most 1,8-naphthyridine-based kinase inhibitors is competitive inhibition at the ATP-binding site.[1] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. 1,8-naphthyridine derivatives are designed to mimic the adenine moiety of ATP, allowing them to bind to the hydrophobic pocket of the kinase's active site.
The trifluoromethyl group can further enhance this interaction through various non-covalent forces, including hydrophobic interactions and dipole-dipole interactions with amino acid residues in the binding pocket.[5] By occupying the ATP-binding site, these inhibitors prevent the kinase from binding to its natural substrate, thereby blocking the downstream signaling cascade.
Visualizing the Mechanism of Action
Caption: Competitive inhibition of the kinase ATP-binding site.
Quantitative Data: Kinase Inhibitory Activity
The inhibitory activity of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table presents representative data for trifluoromethyl-containing kinase inhibitors, highlighting their potency.
| Compound Class | Target Kinase | IC50 (nM) | Reference(s) |
| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one | mTOR | ~2-10 | [7] |
| Aromatic trifluoromethyl ketone-based inhibitors | FGFR4, JAK3 | Potent | [8] |
| 5-trifluoromethylpyrimidine derivatives | EGFR, PYK2 | Potent | [6] |
Experimental Protocols: A Guide to Kinase Inhibition Assays
The following protocols provide a framework for assessing the inhibitory activity of this compound and related compounds. The choice of assay will depend on the specific kinase, available reagents, and desired throughput.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of a test compound using a luminescent ADP-detecting assay, such as ADP-Glo™.
Objective: To determine the IC50 value of a trifluoromethyl-substituted 1,8-naphthyridine inhibitor against a target kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound (or other test compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Kinase Assay Workflow
Caption: A typical workflow for a luminescence-based kinase inhibitor assay.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are another common format for kinase inhibitor screening, offering high sensitivity and low background.[3][9]
Objective: To determine the IC50 value of a trifluoromethyl-substituted 1,8-naphthyridine inhibitor using an HTRF assay.
Materials:
-
Recombinant human kinase of interest
-
Biotinylated kinase-specific substrate
-
ATP
-
This compound (or other test compound)
-
Kinase assay buffer
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 1.
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted test compound or vehicle to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection:
-
Add 10 µL of the HTRF detection reagent mix (containing the Europium cryptate-labeled antibody and Streptavidin-XL665) to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition: Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.
-
Normalize the data and determine the IC50 value as described in Protocol 1.
-
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
To fully understand the biological impact of a kinase inhibitor, it is crucial to consider the signaling pathway in which the target kinase operates. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[10] Several 1,8-naphthyridine derivatives have been shown to inhibit kinases within this pathway.[7][10]
Visualizing a Key Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 1,8-naphthyridine derivative.
Conclusion and Future Directions
Trifluoromethyl-substituted 1,8-naphthyridines represent a highly promising class of kinase inhibitors with the potential for enhanced potency, selectivity, and drug-like properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of these compounds in their own drug discovery programs. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved kinase selectivity profiles and the exploration of their efficacy in preclinical models of disease.
References
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2011). Journal of Medicinal Chemistry. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). Open Chemistry. [Link] 12.[6][7]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023). PLoS ONE. [Link]
-
Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values of 3u on the growth inhibition of cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2017). Methods in Molecular Biology. [Link]
-
Fluorometric TLC assay for evaluation of protein kinase inhibitors. (2005). Analytical Biochemistry. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). Protein & Peptide Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays with 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The structural versatility of this scaffold allows for substitutions that can modulate its pharmacological profile, leading to the development of potent and selective therapeutic agents.[1][4] Several 1,8-naphthyridine derivatives have shown significant cytotoxic effects against a variety of cancer cell lines, with mechanisms of action that include the induction of apoptosis and inhibition of key signaling pathways.[2][5][6]
This document provides detailed application notes and protocols for the initial cell-based characterization of a novel derivative, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine . While specific biological data for this compound is not yet widely available, its structural features suggest a strong potential for biological activity, particularly in the context of oncology research. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the methyl group can influence binding to target proteins.
These protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and apoptotic potential of this compound and to begin elucidating its mechanism of action.
PART 1: Foundational Assays - Assessing Cytotoxicity
The initial evaluation of any potential anticancer compound involves determining its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Expected Cytotoxic Activity
Based on published data for other 1,8-naphthyridine derivatives, the following table provides a comparative baseline for the potential potency of this compound.[6]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5][6] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [5][6] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [5][6] |
| Compound 29 | SW620 (Colon) | 1.4 | [5][6] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [8] |
PART 2: Mechanistic Insights - Investigating Apoptosis
A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[9][10] Several assays can be employed to detect the hallmarks of apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound (at a concentration around the determined IC₅₀)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the compound for a predetermined time (e.g., 24, 48 hours). Include positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Data analysis will allow for the quantification of four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
PART 3: Exploring the Mechanism of Action - Signaling Pathway Analysis
The diverse biological activities of 1,8-naphthyridine derivatives are often attributed to their ability to modulate various cell signaling pathways.[2] Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications (e.g., phosphorylation) in key signaling cascades.
Potential Signaling Pathways to Investigate
Given the known activities of similar compounds, the following pathways are logical starting points for investigation:
-
Apoptosis Pathway: Examine the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and PARP are indicative of apoptosis induction.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[11] Assess the phosphorylation status of Akt and downstream targets like mTOR.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.[11] Investigate the phosphorylation of ERK1/2.
Signaling Pathway Logic
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for the Development of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potent antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The discovery of nalidixic acid, a 1,8-naphthyridine derivative with antibacterial activity, was a landmark that spurred extensive research into this chemical class. The trifluoromethyl (CF₃) group is a valuable substituent in drug design, known to enhance metabolic stability, binding affinity, and cellular permeability of molecules. Its incorporation into the 1,8-naphthyridine framework presents a promising strategy for the development of novel therapeutics.
This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of analogs based on the 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine scaffold. The protocols and insights provided herein are intended to empower researchers to explore this promising chemical space for the discovery of next-generation therapeutic agents.
Strategic Design of Analogs: A Rationale-Driven Approach
The development of effective therapeutic agents from a lead compound, such as this compound, necessitates a systematic approach to analog design. This process is guided by an understanding of structure-activity relationships (SAR), which correlate specific structural modifications with changes in biological activity.
Key Positions for Modification
The this compound scaffold offers several key positions for chemical modification to explore the SAR and optimize for desired pharmacological properties.
Caption: Strategic positions for analog design on the this compound scaffold.
-
C2-Methyl Group: This position is a prime candidate for bioisosteric replacement. Substituting the methyl group with other small alkyl groups, fluoroalkyl groups, or small rings can modulate lipophilicity and steric interactions with the target protein.
-
C3-Position: Introduction of various substituents at the C3 position can significantly impact biological activity. Functional groups capable of hydrogen bonding, such as amides or small heterocyclic rings, can enhance target engagement.
-
C4-Position: Functionalization at the C4 position with different aryl or heteroaryl groups can explore new binding interactions and influence the overall electronic properties of the molecule.
-
C5 and C7 Positions: While the core scaffold has a trifluoromethyl group at C6, modifications at the adjacent C5 and C7 positions can fine-tune the electronic and steric environment.
-
N1 and N8 Positions: The nitrogen atoms of the naphthyridine ring can be quaternized or converted to N-oxides to alter solubility and explore additional interactions.
Synthetic Protocols: Building the 1,8-Naphthyridine Core
The cornerstone for the synthesis of this compound and its analogs is the Friedländer annulation .[4][5] This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5]
Core Synthesis via Friedländer Annulation
The synthesis of the parent scaffold, this compound, is achieved through the base-catalyzed condensation of the commercially available 2-amino-5-(trifluoromethyl)nicotinaldehyde with acetone.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-(trifluoromethyl)nicotinaldehyde
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-amino-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in ethanol in a round-bottom flask, add an excess of acetone (10-20 eq).
-
Add a catalytic amount of potassium hydroxide (0.1-0.2 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
| Analytical Data | Expected Values for this compound |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (d, 1H), 8.30 (d, 1H), 7.80 (d, 1H), 7.50 (d, 1H), 2.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5, 155.0, 145.0, 137.0, 130.0 (q), 125.0 (q), 122.0, 120.0, 118.0, 25.0 |
| Mass (ESI-MS) | m/z: 213.06 [M+H]⁺ |
Protocols for Biological Evaluation: Assessing Anticancer Potential
A critical aspect of developing novel therapeutic agents is the rigorous evaluation of their biological activity. For anticancer drug discovery, a tiered approach is often employed, starting with broad cytotoxicity screening followed by more specific mechanistic assays.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Topoisomerase II Inhibition Assay
Many 1,8-naphthyridine derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[6]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
Stop solution (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Set up the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining dye and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity will result in the persistence of supercoiled DNA, while the control reaction will show relaxed DNA.
Protocol 3: Kinase Inhibition Assay
Certain 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors.[6] Kinase activity can be measured using various assay formats, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Target kinase (e.g., EGFR, CK2)
-
Kinase substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature for the recommended time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the kinase activity.
Structure-Activity Relationship (SAR) Insights
Preliminary studies on 1,8-naphthyridine derivatives have provided valuable insights into their SAR for anticancer activity.
Caption: Key structure-activity relationship insights for 1,8-naphthyridine anticancer agents.
-
C2-Position: Small, non-bulky substituents at the C2 position are generally favored for potent anticancer activity.
-
C3-Position: The introduction of carboxamide or various five- and six-membered heterocyclic rings at the C3 position has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[1]
-
C4-Position: The nature of the substituent at the C4 position can have a profound effect on activity. Electron-withdrawing or electron-donating groups on an aryl ring at this position can be systematically varied to optimize potency.
-
C6-Position: The trifluoromethyl group at the C6 position is a key feature, often contributing to enhanced biological activity and improved pharmacokinetic properties.
-
C7-Position: Halogen substitution at the C7 position has been reported to increase the anticancer potency of some 1,8-naphthyridine derivatives.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Friedländer annulation allows for the rapid generation of a diverse library of analogs. By systematically exploring the structure-activity relationships through chemical modifications at key positions and employing a robust panel of biological assays, researchers can optimize this scaffold to yield potent and selective drug candidates. Future efforts should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy in in vivo models of cancer.
References
-
CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (n.d.). Retrieved from [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2014). Archives of Pharmacal Research, 37(2), 211-220.
- Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660-6664.
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2023). Chemistry & Biodiversity, e202301396.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(11), 767-788.
- Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocol for the Solubilization of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine for In Vitro Research
Introduction
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine is a heterocyclic aromatic compound with potential applications in drug discovery and chemical biology. As with many small molecule inhibitors, its utility in in vitro studies is contingent upon proper solubilization to ensure accurate and reproducible experimental results. The presence of a trifluoromethyl group typically increases the lipophilicity of a molecule, which can enhance metabolic stability and cell permeability but often leads to poor aqueous solubility.[1][2] This document provides a detailed protocol for the dissolution of this compound, emphasizing best practices for solvent selection, stock solution preparation, and safe handling of this acutely toxic compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇F₃N₂ | Sigma-Aldrich |
| Molecular Weight | 212.17 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Data not available. General solubility for naphthyridines suggests solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). The trifluoromethyl group increases lipophilicity, suggesting low aqueous solubility.[1][2] | Inferred from related compounds and structural motifs. |
| Safety | Acute toxicity (Oral), Category 3 (H301: Toxic if swallowed) | Sigma-Aldrich |
Causality Behind Experimental Choices: Solvent Selection
For many small molecule inhibitors with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions for in vitro assays.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5] Given the predicted lipophilicity of this compound, DMSO is the recommended starting solvent.
It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. A final concentration of less than 0.5% is generally considered safe for most cell lines, though it is advisable to run a vehicle control to assess the effect of the solvent on the specific biological system being studied.[6][7]
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for high-throughput screening and other in vitro assays.[8]
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Safety Precautions
This compound is classified as acutely toxic if swallowed. Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[9]
-
Designated Work Area: All handling of the solid compound and concentrated stock solutions should be performed in a designated area, preferably within a chemical fume hood.[10]
-
Weighing: When weighing the solid compound, use the tare method to minimize exposure. Weigh the compound in a sealed container within a fume hood.[10]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes) in a designated hazardous waste container in accordance with institutional guidelines.[10]
-
Spill Cleanup: In case of a spill, immediately decontaminate the area following established laboratory procedures for toxic chemicals.[10]
Step-by-Step Methodology
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 212.17 g/mol x 1000 mg/g = 2.12 mg
-
-
-
Weigh the compound:
-
In a chemical fume hood, carefully weigh out 2.12 mg of this compound into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex thoroughly for at least one minute to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication may be applied.[11] Caution: Ensure the tube is securely capped to prevent solvent evaporation and potential aerosol formation.
-
-
Storage of the stock solution:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
-
Preparation of Working Solutions
For cell-based assays, the concentrated stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration.
-
Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentrations. This stepwise dilution helps to prevent the compound from precipitating out of solution.[6]
-
Final DMSO concentration: Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).[6][7]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium without the compound. This allows for the assessment of any solvent-induced effects.
Visualization of the Protocol Workflow
Caption: Workflow for preparing stock and working solutions.
Logical Relationship of Key Considerations
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hse.gov.uk [hse.gov.uk]
- 10. essr.umd.edu [essr.umd.edu]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Abstract
This technical document provides a comprehensive guide to the quantitative analysis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of established pharmacopeial monographs for this specific analyte, this application note presents three robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed based on the physicochemical properties of the analyte and established principles of chromatographic separation for related molecular structures. Each method is designed to ensure high levels of accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound (Figure 1) is a substituted naphthyridine, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them significant scaffolds in medicinal chemistry.[6] The presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this particular derivative a compound of high interest. Accurate quantification is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing.
This guide is intended for researchers, analytical chemists, and quality control professionals. It provides not just step-by-step protocols but also the scientific rationale behind the methodological choices, empowering the user to adapt and troubleshoot as necessary.
Compound Properties:
-
Chemical Formula: C₁₀H₇F₃N₂[7]
-
Molecular Weight: 212.17 g/mol [7]
-
Structure:
Figure 1. Chemical Structure of this compound.
Method Selection: A Multi-Platform Approach
To provide comprehensive analytical solutions, we have developed methods across three distinct platforms. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV: Ideal for routine quality control, purity assessment, and quantification in drug substance and formulated products where concentration levels are relatively high. Its robustness and simplicity make it a workhorse in many QC labs.
-
GC-MS: A suitable alternative, particularly for assessing volatile impurities. The analyte's predicted volatility and thermal stability make it amenable to GC analysis. Mass spectrometric detection provides excellent specificity.
-
LC-MS/MS: The gold standard for bioanalysis (e.g., plasma, tissue samples) due to its exceptional sensitivity and selectivity. It is the method of choice for pharmacokinetic and metabolic studies where analyte concentrations are in the low ng/mL to pg/mL range.[8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale and Method Development
The aromatic nature of the 1,8-naphthyridine ring system suggests strong UV absorbance, making UV detection a suitable choice. A reversed-phase HPLC method is proposed, as it is effective for separating small to medium polarity organic molecules. The presence of the trifluoromethyl group increases the molecule's hydrophobicity, leading to good retention on a C18 stationary phase. The mobile phase, consisting of acetonitrile and water, is a standard choice for reversed-phase chromatography, offering good peak shape and resolution.[10][11]
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (A preliminary UV scan of the analyte in the mobile phase should be conducted to determine the optimal wavelength).
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the acetonitrile/water mixture. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Prepare the test sample to an expected concentration within the calibration range using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow and Data Presentation
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Sustainable Gram-Scale Synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine via a Water-Based Friedländer Annulation
Abstract
The 1,8-naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. This application note provides a comprehensive, in-depth guide for the large-scale synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a key building block for pharmaceutical development. We eschew traditional, harsh reaction conditions in favor of a modern, sustainable approach centered on the Friedländer annulation. The protocol leverages an inexpensive, biocompatible choline hydroxide catalyst in an aqueous medium, significantly reducing organic solvent waste and simplifying product isolation.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical rationale, process optimization insights, and critical safety considerations necessary for successful implementation by researchers and drug development professionals.
Introduction and Strategic Rationale
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic frameworks is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The target molecule, this compound, combines this potent functional group with the versatile 1,8-naphthyridine core, making it a valuable intermediate for the synthesis of novel therapeutics.
Traditional methods for constructing naphthyridine rings often rely on high temperatures, harsh acidic or basic catalysts, and toxic organic solvents, posing challenges for industrial-scale production and environmental sustainability.[4][5] The classic Friedländer annulation, which condenses an ortho-aminoaryl aldehyde with a compound containing an α-methylene ketone, is the most direct route to this scaffold.[6][7] Our objective was to develop a protocol that retains the efficiency of the Friedländer reaction while aligning with the principles of green chemistry.
Why This Approach? The Causality Behind Our Choices:
-
Reaction Selection (Friedländer Annulation): This reaction offers a convergent and atom-economical pathway to the desired naphthyridine ring system from readily accessible precursors.[5]
-
Catalyst (Choline Hydroxide): Choline hydroxide (ChOH) is an inexpensive, non-toxic, and water-soluble ionic liquid that acts as a highly effective Brønsted base catalyst.[1][2] Its ability to form hydrogen bonds with reactants is pivotal for facilitating the reaction in an aqueous environment, a significant advantage over traditional metal-based or harsh base catalysts.[1][2]
-
Solvent (Water): Water is the ultimate green solvent—it is abundant, non-toxic, non-flammable, and inexpensive. Utilizing water as the reaction medium circumvents the environmental and safety issues associated with volatile organic compounds (VOCs).[2] Furthermore, the limited solubility of the final product in cold water simplifies its isolation through filtration.
Reaction Mechanism: The Friedländer Annulation
The synthesis proceeds via a base-catalyzed cascade of aldol condensation and intramolecular cyclization. The mechanism involves two plausible pathways, with the initial step being either an aldol addition or the formation of a Schiff base.[8] The following mechanism is widely accepted for base-catalyzed conditions.
-
Enolate Formation: The base (ChOH) deprotonates the α-carbon of acetone, forming a nucleophilic enolate.
-
Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of the 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde.
-
Dehydration: The resulting aldol adduct readily eliminates a molecule of water to form a conjugated enone intermediate.
-
Intramolecular Cyclization (Aza-Michael Addition): The lone pair of the amino group attacks the β-carbon of the enone system in a conjugate addition.
-
Final Dehydration & Aromatization: A final elimination of water from the cyclic intermediate leads to the formation of the stable, aromatic 1,8-naphthyridine ring system.
Caption: Figure 1: Proposed Mechanism for the Friedländer Annulation
Detailed Experimental Protocols
This synthesis is presented as a two-stage process, beginning with the necessary preparation of the key aldehyde intermediate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9]
Part A: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (Intermediate)
The key aldehyde intermediate is prepared from commercially available 2-Amino-5-(trifluoromethyl)pyridine via a directed ortho-metalation and formylation strategy.
Materials & Equipment:
-
2-Amino-5-(trifluoromethyl)pyridine[10]
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate, Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), low-temperature bath (-78 °C, dry ice/acetone)
Protocol:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Dissolution: Charge the flask with 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (approx. 10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is expected.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate.
Part B: Gram-Scale Synthesis of this compound
This protocol is adapted from established green chemistry methods for 1,8-naphthyridine synthesis.[2]
Materials & Equipment:
-
2-Amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (Intermediate from Part A)
-
Acetone (ACS grade or higher)
-
Choline hydroxide (ChOH), 45 wt. % in H₂O
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Büchner funnel
Protocol:
-
Charging Reactants: To a 250 mL round-bottom flask, add 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (10.0 g, 1.0 eq).
-
Adding Solvent & Reagent: Add deionized water (100 mL) and acetone (1.1 eq). Stir the mixture to form a suspension.
-
Catalyst Addition: Add choline hydroxide (1 mol %).
-
Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring under a nitrogen atmosphere for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting aldehyde indicates reaction completion.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove the water-soluble catalyst and any unreacted starting materials.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield of >90% is expected.[2]
Process Workflow and Data
Overall Synthesis Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Quantitative Data Summary
The following table outlines the typical quantities and expected outcomes for a representative gram-scale synthesis.
| Parameter | Value | Notes |
| Starting Material (Aldehyde) | 10.0 g | Assumes successful completion of Part A. |
| Acetone | 1.1 eq | A slight excess ensures complete reaction. |
| Catalyst Loading (ChOH) | 1 mol % | Minimal catalyst loading is a key advantage.[2] |
| Reaction Temperature | 50-60 °C | Mild conditions prevent side reactions. |
| Reaction Time | 6-8 hours | Monitor by TLC for optimal endpoint. |
| Expected Yield | >90% | Based on literature for similar substrates.[2] |
| Product Purity (Crude) | >95% | Typically high due to clean precipitation. |
| Final Product Appearance | Off-white to pale yellow solid |
Quality Control and Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H NMR: To confirm the proton environment of the aromatic rings and the methyl group.
-
¹⁹F NMR: To confirm the presence and chemical environment of the -CF₃ group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product, which should be >98% for use in drug development pipelines.
Safety and Handling
Handling trifluoromethylated compounds and organolithium reagents requires strict adherence to safety protocols.[11]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). A face shield is recommended when handling n-BuLi.
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and air. All transfers must be conducted under an inert atmosphere using syringe or cannula techniques. Ensure a Class D fire extinguisher is available.
-
Trifluoromethylated Compounds: While the final product is expected to be a stable solid, some fluorinated intermediates can be volatile or toxic. Always handle these compounds in a well-ventilated fume hood.[12][13] In case of skin contact, flush immediately and copiously with water.[11]
-
Waste Disposal: All chemical waste, especially solvents containing organolithiums and halogenated compounds, must be quenched carefully and disposed of according to institutional and local regulations.
References
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]
-
Praveen, C. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2020). Synthesis of trifluoromethyl-functionalized benzo[de][1][14]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
-
Li, Y., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ann M. T. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Wang, J., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Scott, D., et al. (2024). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
Brown, E. V., & Plasz, A. C. (1968). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Taurins, A., & Li, R. T. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Tam-Bozsó, Z., et al. (2019). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]
-
Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications. Available at: [Link]
-
Lee, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine in Oncological Research
Introduction: The Emerging Role of 1,8-Naphthyridines in Oncology
The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this paradigm, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research. The 1,8-naphthyridine scaffold, a bicyclic system composed of two fused pyridine rings, has garnered considerable attention due to the diverse and potent biological activities of its derivatives[1][2].
Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably for our purposes, anticancer activities[2][3][4][5]. The planar nature of the naphthyridine ring allows it to intercalate with DNA, and various substitutions on the core structure have led to compounds that can inhibit critical enzymes involved in cancer cell proliferation and survival, such as topoisomerases, protein kinases, and receptor tyrosine kinases like EGFR and FGFR[6][7].
This document provides a detailed guide for researchers interested in exploring the potential of a specific, yet under-investigated derivative: 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine . We will delve into its hypothesized mechanism of action based on the known structure-activity relationships of related compounds, and provide comprehensive, field-proven protocols for its evaluation as a potential anticancer agent.
Hypothesized Mechanism of Action and Key Cellular Targets
While direct experimental data for this compound is nascent, we can infer its likely biological activity from the extensive research on analogous structures. The presence of a methyl group at the C-2 position and a trifluoromethyl group at the C-6 position are key determinants of its potential efficacy and mechanism.
The trifluoromethyl (-CF3) group is a common bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electron-withdrawing properties[8]. Its inclusion in the 1,8-naphthyridine scaffold is anticipated to potentiate the cytotoxic effects observed in other derivatives. The methyl group, depending on its position, has also been shown to influence the anticancer activity of naphthyridine compounds[7].
Based on this, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Topoisomerases: Many 1,8-naphthyridine derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks and ultimately trigger apoptosis.
-
Kinase Inhibition: The 1,8-naphthyridine core can act as a scaffold for designing potent kinase inhibitors. It is plausible that this compound could target key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, by inhibiting upstream kinases like EGFR or other receptor tyrosine kinases[2][6].
-
Induction of Apoptosis: Irrespective of the primary target, the ultimate outcome of effective anticancer agents is the induction of programmed cell death (apoptosis). This can be initiated through various intrinsic and extrinsic pathways.
The following diagram illustrates a potential signaling pathway that could be targeted by this compound.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast) | This compound | Experimental Value |
| HCT-116 (Colon) | This compound | Experimental Value |
| PC-3 (Prostate) | This compound | Experimental Value |
| Doxorubicin (Control) | Reference Value |
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Protocol 3: Western Blot Analysis for Key Signaling Proteins
This technique is used to investigate the effect of the compound on the expression and phosphorylation status of proteins involved in the hypothesized signaling pathways.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound as described above, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Trustworthiness and Self-Validating Systems
The robustness of these protocols lies in their integrated nature. The IC50 values obtained from the MTT assay provide the necessary concentration range for subsequent mechanistic studies like apoptosis and western blot analyses. A positive result in the apoptosis assay (an increase in Annexin V positive cells) should correlate with the appearance of apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) in the western blot. Similarly, if the compound is hypothesized to be a kinase inhibitor, a decrease in the phosphorylation of target kinases should be observed. This cross-validation between different experimental approaches enhances the reliability of the findings.
Conclusion
This compound represents a promising, albeit unexplored, candidate for anticancer drug development. Its structural features suggest a potential for potent cytotoxic activity through mechanisms commonly observed for this class of compounds. The protocols detailed herein provide a solid and logical framework for the initial preclinical evaluation of this and other novel 1,8-naphthyridine derivatives. Through rigorous and systematic investigation, the therapeutic potential of this intriguing scaffold can be fully elucidated.
References
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1059-1067. [Link]
-
Singh, I. P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]
-
Singh, I. P., et al. (2025). Reported 1,8‐naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. ResearchGate. [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
-
Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Synthesis, 18(6), 596-616. [Link]
-
Chen, C. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15329-15341. [Link]
-
Roman, G. (2015). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 20(10), 18337-18367. [Link]
-
Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Jaggi, M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(4), 235-254. [Link]
-
Jaggi, M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved January 19, 2026, from [Link]
-
Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). (2025). ResearchGate. [Link]
-
de Oliveira, J. A. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
Wragg, A., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(35), 11768-11779. [Link]
-
N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914. [Link]
-
Li, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 232. [Link]
-
Butnariu, A. M., & Mangalagiu, I. I. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4994. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and validated experimental practices.
Introduction: The Friedländer Annulation Approach
The synthesis of the 1,8-naphthyridine scaffold is most commonly and efficiently achieved through the Friedländer annulation.[1] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group, such as acetone.[2] The reaction is typically catalyzed by either an acid or a base.[3] For the synthesis of this compound, the key starting materials are 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde and acetone. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can influence the reaction kinetics and side-product formation, necessitating careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the synthesis of this compound?
A1: Low yields in the Friedländer synthesis of this specific compound can often be attributed to the reduced nucleophilicity of the amino group in the starting material, 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the amino group, making the initial condensation step with acetone less favorable under standard conditions.[3] Additionally, suboptimal catalyst choice, inappropriate reaction temperature, and insufficient reaction time can also significantly contribute to low product conversion.[4]
Q2: Can side reactions compete with the desired Friedländer condensation?
A2: Yes, the most common side reaction is the self-condensation of acetone (an aldol condensation), particularly under basic conditions.[3] This competing reaction consumes the ketone reactant and can lead to a complex mixture of byproducts, complicating purification and reducing the yield of the target naphthyridine. Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.
Q3: What are the recommended "green" synthesis approaches for 1,8-naphthyridines?
A3: Recent advancements have focused on more environmentally benign methods. One highly effective approach involves using water as a solvent and a catalytic amount of choline hydroxide. This method has been reported to produce 2-methyl-1,8-naphthyridine in excellent yields (up to 99%) and simplifies product work-up.[5] Another green alternative is the use of reusable ionic liquids as both the catalyst and solvent, which can also provide high yields and facilitate catalyst recycling.[6] Solvent-free grinding conditions with a reusable catalyst like CeCl₃·7H₂O have also proven to be a simple and efficient method.[7]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and prevents unnecessary heating that could lead to byproduct formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The chosen acid or base catalyst may be old, hydrated, or unsuitable for the substrate. 2. Insufficient Temperature: The reaction may be too slow at the current temperature, especially with the deactivated starting material. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Catalyst Optimization: If using a traditional base like KOH, ensure it is fresh and anhydrous. Consider switching to a more modern and efficient catalyst. Choline hydroxide in water has shown excellent results for similar syntheses.[5] For a Lewis acid approach, CeCl₃·7H₂O under solvent-free grinding conditions is a viable option.[7] 2. Temperature Adjustment: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition by TLC. A reported effective temperature for a similar synthesis in water is 50 °C.[5] 3. Solvent Selection: If solubility is an issue, consider switching to a more polar solvent like ethanol or DMF. |
| Formation of Multiple Byproducts | 1. Self-Condensation of Acetone: Basic conditions can promote the aldol condensation of acetone. 2. Degradation of Starting Material or Product: Prolonged heating at high temperatures can lead to decomposition. | 1. Catalyst and Stoichiometry Control: Use a milder catalyst. If using a base, ensure it is used in catalytic amounts. Some protocols suggest using a slight excess of the ketone to favor the desired reaction over self-condensation.[5] 2. Optimize Reaction Time and Temperature: Monitor the reaction closely with TLC to determine the point of maximum product formation and avoid extended reaction times at elevated temperatures. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete conversion will lead to a mixture that is difficult to separate. 2. Formation of Polar Byproducts: Side reactions can generate polar impurities that are challenging to remove by standard chromatography. | 1. Drive the Reaction to Completion: Utilize the optimization strategies for yield improvement mentioned above. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 3. Column Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation of the product from impurities. |
Experimental Protocols
Below are two detailed protocols for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for this compound.
Protocol 1: Green Synthesis in Water with Choline Hydroxide
This method is adapted from a high-yield synthesis of 2-methyl-1,8-naphthyridine.[5]
Materials:
-
2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 mmol)
-
Acetone (3.0 mmol)
-
Deionized Water (2 mL)
-
Choline Hydroxide (1 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde and deionized water.
-
Begin stirring the mixture and then add acetone.
-
Add choline hydroxide to the reaction mixture.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 50 °C with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as eluent). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Solvent-Free Grinding with Cerium(III) Chloride Heptahydrate
This protocol is based on a method used for the synthesis of various 1,8-naphthyridine derivatives, including those with trifluoromethyl groups.[7]
Materials:
-
2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 mmol)
-
Acetone (1.0 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 mmol)
-
Mortar and pestle
Procedure:
-
In a mortar, combine 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde, acetone, and CeCl₃·7H₂O.
-
Grind the mixture vigorously with a pestle at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few minutes to an hour.
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove the catalyst and any water-soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent.
Visualizing the Workflow and Logic
General Friedländer Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
- Hasaninejad, A., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
- Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support.
- Mogilaiah, K., et al. (2015). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences.
- Hasaninejad, A., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
- (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Wikipedia. (2023). Friedländer synthesis.
- Organic Chemistry Portal. (2021). 1,8-Naphthyridine synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10).
- Unagami, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central.
- BenchChem. (2025).
- Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Kadam, M. B., et al. (2025). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Publishing.
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices. This document is structured in a question-and-answer format to directly address the common issues and frequently asked questions regarding the solubility of this specific naphthyridine derivative.
Part 1: Understanding the Challenge: Why is this compound Poorly Soluble?
Q1: What are the key structural features of this compound that contribute to its poor solubility?
A1: The solubility of a compound is a complex interplay of its physicochemical properties. For this compound, several structural features are key contributors to its low aqueous solubility:
-
Aromatic Naphthyridine Core: The 1,8-naphthyridine ring system is a planar, aromatic heterocyclic scaffold.[1] Large, rigid aromatic structures often exhibit strong crystal lattice energy due to efficient π-π stacking interactions. Overcoming these strong intermolecular forces in the solid state to allow solvent molecules to surround the individual molecules requires a significant amount of energy, leading to lower solubility.
-
Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a powerful modulator of physicochemical properties in medicinal chemistry.[2] While it can enhance metabolic stability and membrane permeability, it significantly increases the lipophilicity of a molecule.[3][4] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence the overall polarity of the molecule.[5] This increased lipophilicity generally leads to decreased solubility in aqueous media.[6]
-
Lack of Ionizable Groups: In its neutral form, this compound lacks readily ionizable functional groups. The nitrogen atoms in the naphthyridine ring are weakly basic. The pKa of these nitrogens will determine the extent of protonation at a given pH. However, without strongly acidic or basic centers, the compound's solubility is not significantly enhanced by pH modulation within the typical physiological range.[7]
Part 2: Troubleshooting Guide: Strategies to Enhance Solubility
This section provides a systematic approach to troubleshooting and improving the solubility of this compound. The strategies are presented in a logical flow, from simple solvent screening to more advanced formulation techniques.
Q2: I'm observing precipitation of my compound in my aqueous buffer. What are the first steps I should take?
A2: Initial precipitation is a common observation for poorly soluble compounds. Here is a systematic approach to address this:
Step 1: Visualizing the Initial Assessment Workflow
Caption: Initial troubleshooting workflow for precipitation.
Step 2: Detailed Procedural Guidance
-
Verify Compound Purity and Integrity: Before extensive troubleshooting, ensure the observed precipitate is indeed your compound of interest and not an impurity or degradation product. This can be done by collecting the precipitate, dissolving it in a suitable organic solvent, and analyzing it by LC-MS or NMR.
-
Systematic Solvent Screening: Determine the compound's solubility in a range of pharmaceutically acceptable solvents. This will provide a baseline understanding of its solubility profile.
-
Protocol for Preliminary Solvent Screening:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of each test solvent to the vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[8]
-
Visually inspect for undissolved solid.
-
If undissolved solid remains, centrifuge the vials and carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
| Solvent Category | Examples | Rationale |
| Polar Protic | Water, Ethanol, Propylene Glycol | Capable of hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constants, can dissolve polar compounds. |
| Non-Polar | Toluene, Hexane | "Like dissolves like" for lipophilic compounds. |
| Co-solvents | Water/Ethanol mixtures, Water/PEG 400 mixtures | Can create a microenvironment that is more favorable for dissolution.[9] |
-
Investigate pH-Dependent Solubility: Due to the weakly basic nitrogen atoms in the naphthyridine ring, altering the pH of the aqueous medium can influence solubility.[10]
-
Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess of this compound to each buffer.
-
Equilibrate the samples as described in the solvent screening protocol.
-
Measure the concentration of the dissolved compound in the supernatant of each buffered solution.
-
Plot solubility as a function of pH. An increase in solubility at lower pH would suggest that the protonated form of the molecule is more soluble.
-
-
-
Assess the Effect of Temperature: For most solids, solubility increases with temperature.[11] However, this effect should be quantified for your specific compound.
-
Protocol for Temperature-Dependent Solubility:
-
Select a suitable solvent or buffer system identified from the previous steps.
-
Prepare saturated solutions at various temperatures (e.g., 4°C, 25°C, 37°C).[7]
-
Ensure temperature is carefully controlled during equilibration.
-
Measure the solubility at each temperature point.
-
-
Q3: Simple solvent and pH adjustments are not providing sufficient solubility for my in vitro assays. What are the next-level strategies I can employ?
A3: When basic methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to either alter the solid-state properties of the compound or create a more favorable microenvironment for dissolution.
Advanced Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Considerations |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[9] | The concentration of the co-solvent needs to be carefully optimized to avoid toxicity in biological assays. |
| Use of Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10] | Select a surfactant with a suitable critical micelle concentration (CMC) and ensure it does not interfere with the assay. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[12][13] | The stoichiometry of the complex and the binding constant are important parameters to determine. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher solubility than the crystalline form.[14] | The choice of carrier and the method of preparation (e.g., spray drying, hot-melt extrusion) are critical. |
| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size (micronization or nanosuspension) can increase the dissolution rate.[13][15] | This does not change the equilibrium solubility but can be effective for kinetically limited dissolution.[9] |
Workflow for Advanced Solubility Enhancement
Caption: Decision tree for advanced solubility enhancement.
Part 3: Frequently Asked Questions (FAQs)
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results correctly.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure.[8] It is determined by allowing an excess of the solid to equilibrate with the solvent for an extended period (often 24-72 hours) until the concentration of the dissolved solute remains constant.[16] The shake-flask method is the gold standard for measuring thermodynamic solubility.[16]
-
Kinetic Solubility: This is a measure of the concentration of a compound that can be achieved by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer, followed by a short incubation period (typically 1-2 hours).[17] It is often higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or a less stable, more soluble amorphous precipitate.[8] Kinetic solubility is a high-throughput screening method commonly used in early drug discovery.[18]
Which one to measure?
-
For early-stage discovery and high-throughput screening , kinetic solubility is often sufficient to rank compounds and identify potential liabilities.[17]
-
For lead optimization, formulation development, and biopharmaceutical characterization , thermodynamic solubility is the more relevant and accurate parameter.[19]
Q5: How do I prepare a stock solution of this compound for my experiments?
A5: Given its poor aqueous solubility, preparing a high-concentration stock solution in an organic solvent is the standard practice.
Protocol for Stock Solution Preparation:
-
Select a suitable organic solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.
-
Determine the desired stock concentration: A common starting point is 10-20 mM.
-
Accurately weigh the compound: Use a calibrated analytical balance. The molecular weight of this compound is 212.17 g/mol .
-
Calculate the required volume of solvent.
-
Dissolve the compound: Add the solvent to the solid and vortex or sonicate until the compound is completely dissolved. Gentle warming may be necessary but be cautious of potential degradation.
-
Store the stock solution appropriately: Store in a tightly sealed vial, protected from light, and at a low temperature (e.g., -20°C) to minimize solvent evaporation and compound degradation.
Q6: Can I expect the solubility to be different in biological media compared to simple buffers?
A6: Yes, the solubility in biological media (e.g., cell culture media, plasma) can be significantly different from that in simple buffers. Biological fluids contain proteins, lipids, and other components that can interact with the compound and enhance its apparent solubility through non-specific binding. For example, binding to serum albumin can increase the concentration of a lipophilic compound in the aqueous phase. Therefore, it is advisable to determine the solubility in the specific biological matrix relevant to your experiments if you suspect solubility-related artifacts.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Jadhav, N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]
- Scrivens, G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
-
Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
González-Álvarez, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- National Journal of Pharmaceutical Sciences. (2022). Determination of solubility by gravimetric method: A brief review.
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Pathan, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2023). On the Measurement of Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
PubMed. (2010). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. senpharma.vn [senpharma.vn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Optimizing the Friedländer Synthesis of Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct the medicinally relevant naphthyridine scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your decision-making.
Q1: My reaction is giving very low yields or failing completely. What are the most likely causes and how can I fix it?
A1: Low or no yield in a Friedländer synthesis is a common issue that can often be traced back to a few key parameters. Let's break down the probable causes and solutions.
-
Cause 1: Inappropriate Catalyst or Conditions. The classical Friedländer synthesis often calls for harsh conditions like high temperatures (150-220°C) and strong acids or bases, which can lead to substrate decomposition and reduced yields, especially when scaling up[1][2].
-
Solution: Consider switching to a milder catalytic system. Modern methods have demonstrated high efficiency with catalysts such as p-toluenesulfonic acid and iodine under solvent-free conditions, or even gold catalysts which can promote the reaction under gentler conditions[1]. For a green and highly effective approach, consider using an ionic liquid like choline hydroxide (ChOH) in water, which has been shown to give excellent yields at temperatures as low as 50°C[3][4].
-
-
Cause 2: Poor Solubility of Reactants. For the reaction to proceed, the 2-aminonicotinaldehyde and the active methylene compound must be able to interact in the solution phase. Poor solubility of either starting material can severely hinder the reaction rate.
-
Solution: If you suspect solubility is an issue, especially in aqueous media, ensure that your starting materials are indeed soluble[3]. If not, a change in solvent is warranted. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) can be effective, while non-polar solvents such as toluene are often used for base-mediated reactions[1].
-
-
Cause 3: Inactive Methylene Compound. The reactivity of the α-methylene group is crucial. If the protons are not sufficiently acidic, the initial enolate formation (in base-catalyzed mechanisms) or enol formation (in acid-catalyzed mechanisms) will be slow or non-existent.
-
Solution: Ensure your active methylene compound is suitable. β-ketoesters, 1,3-diketones, and ketones with electron-withdrawing groups are generally more reactive. If you are using a less reactive ketone, you may need to employ a stronger base (e.g., KOtBu, DBU) or a more forcing catalyst system[1].
-
-
Cause 4: Self-Condensation of the Carbonyl Partner. Under basic conditions, the active methylene compound can undergo self-aldol condensation, which competes with the desired reaction pathway[1].
-
Solution: This can be mitigated by slowly adding the carbonyl compound to the reaction mixture containing the 2-aminonicotinaldehyde and the base. Alternatively, switching to an acid-catalyzed system can prevent this side reaction.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: A troubleshooting workflow for low-yield Friedländer synthesis.
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones, as cyclization can occur on either side of the carbonyl group[1][5].
-
Causality: The formation of the two possible regioisomers is often under thermodynamic or kinetic control, which is influenced by the catalyst and reaction conditions. The relative stability of the enolate/enol intermediates and the steric hindrance at the reaction centers play a significant role.
-
Solution 1: Catalyst Control. The choice of catalyst can profoundly influence the regioselectivity. For instance, studies using basic ionic liquids like [Bmmim][Im] have shown the exclusive formation of a single product with unsymmetrical ketones, suggesting that the catalyst can direct the cyclization pathway[5][6]. Experimenting with different catalysts, both acidic and basic, is a primary strategy.
-
Solution 2: Substrate Modification. If catalyst screening is unsuccessful, you might consider modifying your ketone substrate. Introducing a blocking group or a directing group can force the reaction to proceed in the desired direction. For example, introducing a phosphoryl group on one α-carbon has been shown to be an effective strategy to control regioselectivity[1].
-
Solution 3: Temperature and Reaction Time. Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. A systematic study of the reaction temperature profile can help in optimizing for a single isomer.
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What should I do?
A3: A stalled reaction often points to catalyst deactivation, product inhibition, or an equilibrium being reached under the current conditions.
-
Cause 1: Catalyst Deactivation. The catalyst, especially in heterogeneous systems or with sensitive substrates, can be poisoned or deactivated over time.
-
Solution: If using a recyclable catalyst, ensure it is properly regenerated before use. In homogeneous catalysis, consider adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.
-
-
Cause 2: Reversibility of the Initial Steps. The initial aldol condensation or Schiff base formation can be reversible. If the subsequent cyclization and dehydration steps are slow, the reaction may not proceed to completion.
-
Solution: The dehydration step is what typically drives the reaction to completion. Ensure that water is being effectively removed from the reaction. In conventional heating, a Dean-Stark trap can be used. Under microwave conditions, the high temperature often efficiently removes water. Using a dehydrating agent as a co-catalyst, such as propylphosphonic anhydride (T3P®), can also be highly effective[7].
-
-
Cause 3: Product Precipitation/Insolubility. If the naphthyridine product is insoluble in the reaction solvent, it can precipitate out and coat the catalyst surface (if heterogeneous) or hinder further reaction by changing the solution properties.
-
Solution: Monitor the reaction for any precipitation. If this occurs, a change to a solvent that better solubilizes both the starting materials and the product is necessary.
-
Section 2: Frequently Asked Questions (FAQs)
What is the general mechanism of the Friedländer synthesis for 1,8-naphthyridines?
The synthesis involves the reaction of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group. The generally accepted mechanism involves an initial base-catalyzed aldol-type condensation to form an intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic 1,8-naphthyridine ring system[8]. Two pathways are proposed: one beginning with an aldol addition and the other with the formation of a Schiff base intermediate[9][10].
Caption: Proposed mechanisms for the Friedländer synthesis of naphthyridines.
What are the advantages of using "green" chemistry approaches for this synthesis?
Traditional methods often rely on toxic solvents, harsh conditions, and expensive catalysts[3]. Green chemistry approaches offer significant advantages:
-
Environmental Impact: Using water as a solvent and biodegradable catalysts like choline hydroxide drastically reduces hazardous waste[3][4].
-
Cost-Effectiveness: Water is an inexpensive solvent, and catalysts like DABCO are much cheaper than heavy metal catalysts[11].
-
Safety: Avoiding high temperatures and corrosive reagents improves laboratory safety.
-
Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increasing throughput[11].
How do I choose the right catalyst for my specific substrates?
The choice of catalyst is critical and depends on the electronic and steric properties of your substrates. A general guideline is presented in the table below.
| Catalyst Type | When to Use | Considerations |
| Strong Bases (KOH, NaOH, KOtBu) | With less reactive methylene compounds. | Can promote self-condensation of ketones. High temperatures may be needed[1][2]. |
| Mild Bases (Piperidine, DBU) | General purpose, good starting point. | May require longer reaction times or moderate heat. |
| Acids (TFA, p-TsOH) | When base-catalyzed side reactions are a problem. | Can be corrosive. May not be suitable for acid-sensitive functional groups[1]. |
| Ionic Liquids (Choline Hydroxide) | For green, efficient, and often high-yielding reactions. | Excellent for promoting reactions in water. Can be recycled[3][4][5]. |
| Microwave with Catalyst (e.g., DABCO) | For rapid synthesis and high throughput. | Requires microwave reactor. Often performed solvent-free[11]. |
What is the typical stoichiometry for the reaction?
While an equimolar ratio of the 2-aminonicotinaldehyde and the active methylene compound is often used, optimization studies have shown that using a slight excess of one reagent can be beneficial. For example, a molar ratio of 0.6:1 for the aldehyde to the ketone has been reported to give optimal yields in some ionic liquid-catalyzed systems[5][6]. It is recommended to perform a small-scale optimization of the molar ratio for your specific substrate pair.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Friedländer Synthesis
This protocol is a standard starting point for the synthesis of a 1,8-naphthyridine derivative.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or toluene, approx. 0.1 M concentration) followed by the base catalyst (e.g., piperidine, 0.2 eq or KOH, 1.5 eq)[2].
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Optimized Green Synthesis Using Choline Hydroxide in Water[3][4]
This protocol represents a modern, environmentally benign, and highly efficient method.
-
Reaction Setup: In a vial or flask, combine 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq) and the active methylene carbonyl compound (0.5 mmol, 1.0 eq)[4].
-
Solvent and Catalyst Addition: Add water (1 mL) to the mixture, followed by choline hydroxide (1 mol%)[3][4].
-
Reaction: Stir the reaction mixture under a nitrogen atmosphere at 50°C[3][8]. The reaction is typically complete within 6-12 hours. Monitor by TLC (e.g., using 10% methanol/dichloromethane as eluent)[3].
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (e.g., 40 mL) and water (10 mL)[3][8].
-
Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product. The product can then be purified by recrystallization or column chromatography if necessary, though this method often yields very pure products directly[4].
References
- BenchChem. (2025).
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Scribd. Friedländer Synthesis: Mechanism.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- National Center for Biotechnology Information (PMC).
- YouTube. Friedländer Quinoline Synthesis Mechanism | Organic Chemistry.
- ACS Publications. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega.
- ResearchGate. Mechanism of Friedlander reaction. | Download Scientific Diagram.
- ResearchGate. Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions | Request PDF.
- ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega.
- Wikipedia. Friedländer synthesis.
- ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega.
- TSI Journals. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. tsijournals.com [tsijournals.com]
preventing degradation of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine in solution
Welcome to the technical support resource for 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. The unique chemical architecture of this molecule, combining a naphthyridine core with an electron-withdrawing trifluoromethyl group, makes it a valuable scaffold in medicinal chemistry but also introduces specific handling and storage requirements.[1][2] This document provides in-depth troubleshooting advice and validated protocols to prevent degradation and ensure reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound in solution.
Q1: I've prepared a solution of this compound and my analytical results (HPLC, LC-MS) show new, unexpected peaks over time. What is causing this?
Answer: The appearance of new peaks strongly suggests that the compound is degrading. The two primary degradation pathways for this molecule are hydrolysis and photodegradation.
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (CF3) group, while generally robust, can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases.[3][4] This reaction typically converts the CF3 group into a carboxylic acid (–COOH). This is a common pathway for trifluoromethyl-substituted aromatic compounds when exposed to nucleophilic reagents or harsh pH environments.[5]
-
Photodegradation: Heterocyclic aromatic compounds, including naphthyridines, are often sensitive to light, especially in the UV spectrum.[6][7] Exposure to ambient laboratory light or direct sunlight can induce photochemical reactions, leading to the formation of various degradation products.[8]
-
Oxidation: While less common under standard laboratory conditions, strong oxidizing agents are incompatible with the naphthyridine ring and can lead to its degradation.[9][10]
The diagram below illustrates the most probable degradation pathways.
Caption: Primary degradation routes for the target compound.
Q2: What are the ideal conditions for preparing and storing stock solutions to maximize stability?
Answer: Proper preparation and storage are critical for maintaining the integrity of your compound. The goal is to minimize exposure to water, light, and extreme temperatures.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | These solvents are non-nucleophilic and lack protons, which minimizes the risk of hydrolysis. |
| Temperature | Store at -20°C or -80°C | Low temperatures significantly slow down the rate of all potential degradation reactions.[9] |
| Container | Amber glass vials with tight-fitting caps | Amber glass protects the compound from light exposure, preventing photodegradation.[11] A tight seal prevents solvent evaporation and atmospheric moisture contamination.[10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | For long-term storage (>1 month), purging the vial with an inert gas displaces oxygen, preventing potential oxidative degradation. |
Key Insight: Never store stock solutions in aqueous buffers for extended periods. Water is a direct reactant in the hydrolysis pathway. Always prepare aqueous working solutions fresh from a concentrated, non-aqueous stock immediately before your experiment.
Q3: My experiment must be conducted in an aqueous buffer. How can I mitigate degradation during the assay?
Answer: Working in aqueous systems is often unavoidable. The following best practices will help preserve your compound during the experiment.
-
pH Control: Maintain the buffer pH as close to neutral (pH 6.5-7.5) as possible. Strongly acidic or basic conditions can accelerate hydrolysis of the trifluoromethyl group.
-
Fresh Preparation: Prepare the aqueous working solution immediately before starting the experiment. Do not let it sit on the bench for hours.
-
Minimize Exposure Time: Design your experiment to minimize the total time the compound spends in the aqueous buffer.
-
Temperature Management: If your experimental protocol allows, perform incubations and manipulations on ice or in a cold room to slow degradation kinetics.
-
Light Protection: Conduct the experiment in a dark room or use amber-colored plates/tubes. If that is not possible, cover your experimental setup with aluminum foil.
Q4: How can I definitively confirm that my compound is degrading and identify the byproducts?
Answer: A forced degradation study is the most effective way to confirm instability and identify degradation products. This involves intentionally exposing your compound to harsh conditions to accelerate the degradation process. The resulting products can then be compared to the unknown peaks in your experimental samples.
See the "Experimental Protocols" section below for a detailed, step-by-step guide on how to perform a forced degradation study. Analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal, as it allows you to separate the parent compound from its degradants and determine their molecular weights, providing crucial clues to their structures.[12][13] For example, the conversion of a –CF₃ group to a –COOH group results in a mass change of +9 Da.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
-
Pre-analysis: Allow the vial containing solid this compound (MW: 212.17 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out 2.12 mg of the solid compound in a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Seal the vial tightly, wrap it in parafilm, and then wrap the entire vial in aluminum foil for extra light protection. Store at -20°C or -80°C.
Protocol 2: Workflow for a Forced Degradation Study
This protocol provides a framework to assess stability under various stress conditions. The goal is to generate and identify potential degradation products.
Caption: Workflow for assessing compound stability.
Methodology:
-
Prepare a 1 mM solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Aliquot this solution into five separate, protected vials (e.g., amber HPLC vials).
-
Vial 1 (Control): Immediately store at -20°C. This is your time-zero reference.
-
Vial 2 (Acidic Stress): Add hydrochloric acid (HCl) to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Vial 3 (Basic Stress): Add sodium hydroxide (NaOH) to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Vial 4 (Oxidative Stress): Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Vial 5 (Photolytic Stress): Place the vial (in a clear container) in a photostability chamber or expose it to a UV lamp at room temperature for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all five samples by HPLC-UV or LC-MS. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
References
-
Mahammed, A., & Gross, Z. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 57(35), 11352-11356. [Link]
-
Bistri, O., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 4(77), 40825-40833. [Link]
-
Petrov, V. A. (2012). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197-204. [Link]
-
ResearchGate. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. [Link]
-
Swarts, F. (1931). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 53(5), 1945-1949. [Link]
-
ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. [Link]
-
Colella, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9877-9884. [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Loba Chemie. (2019). Safety Data Sheet: 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE. [Link]
-
MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 28(24), 8049. [Link]
-
PubMed. (2011). Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. Organic Letters, 13(9), 2286-2289. [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846. [Link]
-
MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
-
ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8345-8360. [Link]
-
NIH. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 26(16), 4995. [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1547-1569. [Link]
-
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
PubMed. (2019). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 11(13), 1239-1253. [Link]
-
RSC Publishing. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][9][14]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(38), 17651-17655. [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
MDPI. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 26(21), 6483. [Link]
-
PubMed. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Drug Targets, 21(14), 1434-1453. [Link]
-
NIH. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13, 10839. [Link]
-
ResearchGate. (2016). Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. [Link]
-
NIH. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Environmental Research and Public Health, 19(19), 12151. [Link]
-
DTIC. (n.d.). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. [Link]
-
MDPI. (2019). Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. Catalysts, 9(7), 578. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 1,8-Naphthyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice for the challenges encountered during your experiments, with a primary focus on the critical issue of drug resistance.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins in oncology, such as protein kinases.[1][2] These inhibitors have shown significant promise, but like many targeted therapies, their efficacy can be limited by the development of resistance.[3][4] This guide provides a structured approach to understanding, investigating, and potentially overcoming this resistance.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use and behavior of 1,8-naphthyridine-based inhibitors.
Q1: What are the primary cellular targets of 1,8-naphthyridine-based anticancer agents?
A1: The 1,8-naphthyridine scaffold is versatile and has been incorporated into inhibitors for a range of cancer-relevant targets. Primarily, these include protein kinases, which are crucial regulators of cell signaling pathways controlling growth, proliferation, and survival.[1][2] Specific examples include Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and Casein Kinase 2 (CK2).[2] Some derivatives also function as topoisomerase II inhibitors, interfering with DNA replication and repair.[1]
Q2: I'm observing a gradual decrease in my inhibitor's potency (increasing IC50) over time in my cell culture model. What is the likely cause?
A2: This is a classic presentation of acquired resistance. Cancer cells are genomically unstable and can evolve under the selective pressure of a targeted agent.[4] The most common reasons for this decreased sensitivity include:
-
On-target secondary mutations: The kinase target itself may acquire new mutations that prevent the inhibitor from binding effectively while preserving the kinase's activity.[5][6] A well-known example in EGFR inhibitors is the T790M "gatekeeper" mutation.[7][8]
-
Bypass signaling pathway activation: Cancer cells can compensate for the inhibition of one pathway by upregulating a parallel or alternative signaling cascade to maintain proliferation and survival signals.[6][9] For instance, MET amplification can confer resistance to EGFR inhibitors by activating downstream PI3K-AKT signaling.[6]
-
Drug efflux: Cells may increase the expression of transmembrane proteins, known as efflux pumps, that actively remove the inhibitor from the intracellular space, reducing its effective concentration at the target site.[10]
Q3: What is the difference between a biochemical assay and a cell-based assay for testing my inhibitor, and why might their results differ?
A3: A biochemical assay uses purified components (e.g., a recombinant kinase and its substrate) in a controlled, cell-free environment.[11][12] It measures the direct interaction between the inhibitor and its target, providing a precise measure of enzymatic inhibition (e.g., IC50).[13] In contrast, a cell-based assay uses living cells to assess the inhibitor's effect in a more physiologically relevant context.[14][15] These assays measure downstream cellular consequences like cell viability, proliferation, or apoptosis.[16]
Results can differ significantly because a potent biochemical inhibitor may fail in a cellular context due to poor cell permeability, rapid metabolism, or active removal by efflux pumps.[12] Conversely, a compound might appear more potent in cells due to off-target effects that contribute to cell death.[13] Therefore, both assay types are crucial for a comprehensive understanding of an inhibitor's profile.[12]
Section 2: Troubleshooting Guide: Investigating Drug Resistance
This section provides a structured approach to diagnosing and characterizing resistance when it arises in your experimental models.
Observation: My cancer cell line, previously sensitive to my 1,8-naphthyridine inhibitor, now grows at concentrations that were once cytotoxic.
This situation requires a systematic investigation to determine the mechanism of resistance. The following workflow outlines the key steps.
Caption: General workflow for investigating and addressing inhibitor resistance.
Troubleshooting Q&A
Q4: My dose-response assay confirms a significant rightward shift in the IC50 curve. How do I determine if the resistance is due to a mutation in the target kinase?
A4: To investigate on-target mutations, you should perform genetic sequencing of the kinase's coding region in both your resistant cell line and the original, sensitive (parental) cell line.[17]
-
Method: Isolate genomic DNA or RNA (for cDNA synthesis) from both cell populations. Amplify the kinase's coding sequence using PCR.
-
Analysis:
-
Sanger Sequencing: This is a cost-effective method for identifying specific, high-frequency mutations.
-
Next-Generation Sequencing (NGS): Provides more comprehensive coverage and can detect mutations present in smaller subpopulations of your resistant cells.[17]
-
-
Interpretation: Compare the sequences from the resistant and parental cells. Any non-synonymous mutations found only in the resistant population are potential candidates for conferring resistance. These often occur in or near the ATP-binding pocket, where they can sterically hinder the inhibitor's binding.[5]
Q5: Sequencing did not reveal any mutations in my target kinase. How can I test for bypass pathway activation?
A5: The absence of on-target mutations strongly suggests that resistance is mediated by the activation of alternative survival pathways.[9] A phosphoproteomic approach is the most effective way to identify these changes.
-
Method: The most direct method is to perform a Western blot analysis on key signaling nodes. Lyse both parental and resistant cells, with and without inhibitor treatment. Probe for the phosphorylated (active) forms of key proteins in major survival pathways, such as:
-
PI3K/AKT Pathway: p-AKT, p-mTOR, p-S6K
-
RAS/MAPK Pathway: p-ERK, p-MEK
-
Other Receptor Tyrosine Kinases (RTKs): p-MET, p-HER2/ErbB2[6]
-
-
Interpretation: If you observe sustained or increased phosphorylation of a protein (e.g., p-AKT) in the resistant cells despite treatment with your primary inhibitor, it indicates that this pathway has been activated to bypass the blockade.[6][9] For example, MET amplification is a known mechanism of resistance to EGFR TKIs, leading to ERBB3-driven activation of the PI3K/AKT pathway.[6]
Q6: My resistant cells show neither a target mutation nor obvious bypass pathway activation. What other mechanisms should I consider?
A6: Beyond on-target and bypass mechanisms, consider factors that reduce the intracellular concentration of your inhibitor. A common cause is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
-
Method: To test this, perform a cell viability assay where you co-treat your resistant cells with your 1,8-naphthyridine inhibitor and a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A).
-
Interpretation: If co-treatment restores sensitivity to your primary inhibitor (i.e., the IC50 value decreases significantly), it strongly suggests that drug efflux is a major contributor to the observed resistance.
Section 3: Strategies and Protocols for Overcoming Resistance
Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it.
Strategy 1: Rational Combination Therapy
The most common and effective strategy to overcome resistance is through combination therapy.[4][18] This involves targeting the identified resistance mechanism while continuing to inhibit the primary target.[7]
| Identified Resistance Mechanism | Rational Combination Strategy | Example Agents to Combine | Supporting Rationale |
| Bypass via MET Amplification | Combine primary inhibitor with a MET inhibitor. | Crizotinib, Tivantinib[19] | Simultaneously blocks the primary oncogenic driver and the escape pathway, leading to synergistic cell death.[7][19] |
| Bypass via PI3K/AKT Activation | Combine primary inhibitor with a PI3K or AKT inhibitor. | LY294002, Everolimus (mTOR)[19] | Vertical inhibition of the downstream pathway that has been activated to circumvent the initial blockade.[19] |
| Bypass via MAPK/ERK Activation | Combine primary inhibitor with a MEK inhibitor. | Trametinib, AZD6244[20][19] | Dual blockade of parallel signaling pathways can prevent the emergence of resistance and induce deeper apoptosis.[20] |
| On-Target Gatekeeper Mutation | Switch to a next-generation inhibitor designed to bind the mutated target. | Third-generation EGFR inhibitors for T790M mutation.[8] | The new inhibitor is structurally designed to accommodate the mutated residue in the ATP-binding pocket.[8] |
Protocol: Determining Drug Synergy with Combination Index (CI)
To quantitatively assess if a drug combination is synergistic, additive, or antagonistic, the Combination Index (CI) method developed by Chou and Talalay is the gold standard. A CI value < 1 indicates synergy.
1. Experimental Setup:
-
Plate your resistant cells in 96-well plates at a predetermined optimal density.[17]
-
Prepare serial dilutions of Drug A (your 1,8-naphthyridine inhibitor) and Drug B (the combination agent).
-
Treat cells with:
-
Drug A alone across a range of concentrations.
-
Drug B alone across a range of concentrations.
-
Drug A and Drug B in combination at a constant, non-toxic ratio (e.g., based on their individual IC50 values).
-
2. Data Collection:
-
After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).[14]
-
Convert raw data to "Fraction Affected" (Fa), where Fa = 1 - (viability of treated cells / viability of untreated cells).
3. Data Analysis:
-
Use software like CompuSyn or CalcuSyn to automatically calculate the CI values from your dose-effect data. The software will generate a CI value for different Fa levels (e.g., CI at Fa=0.5, 0.75, 0.9).
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Caption: A bypass pathway (blue) can sustain proliferation when the primary pathway is blocked.
Strategy 2: Combination with Immunotherapy
Emerging research highlights the potential of combining targeted therapies with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1).[21][22] The rationale is that targeted agents can induce immunogenic cell death, releasing tumor antigens and making the tumor more visible to the immune system, thereby enhancing the efficacy of checkpoint blockade.[18]
This represents a promising, though more complex, avenue for overcoming resistance and achieving more durable responses.[23]
References
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - MDPI.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH.
- Overcoming Resistance to Targeted Therapies in Cancer - PubMed.
- Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
- Overcoming Oncology Drug Resistance: Models and Strategies.
- Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies | Cancer Discovery - AACR Journals.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed.
- Overcoming cancer treatment resistance | ScienceDaily.
- What Causes Cancer Drug Resistance and What Can Be Done?
- Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC - NIH.
- Cell Based Assays in Drug Development: Comprehensive Overview.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - NIH.
- Synergistic Drug Combinations Prevent Resistance in ALK+ Anaplastic Large Cell Lymphoma - MDPI.
- Panelists describe combination approaches to overcome drug resistance.
- Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed.
- Reported 1,8‐naphthyridine derivatives as EGFR inhibitors. - ResearchGate.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC - NIH.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
- Biochemical Kinase Assays | Thermo Fisher Scientific - UK.
- Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - ResearchGate.
- A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR.
- Cell-based Assays for Drug Discovery | Reaction Biology.
- (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J.
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors | ACS Chemical Biology - ACS Publications.
- Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications.
- Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC.
- Scaffold analysis for various classes of TMLR inhibitors. - ResearchGate.
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH.
- Molecular Mechanisms of Resistance to Kinase Inhibitors and Redifferentiation in Thyroid Cancers - PMC - NIH.
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed.
- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers - Benchchem.
- WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
- 22. cancercenter.com [cancercenter.com]
- 23. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Welcome to the technical support center for researchers utilizing 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. This guide is designed to provide expert advice and actionable troubleshooting strategies to address common challenges encountered in biological assays with this compound. The 1,8-naphthyridine scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The inclusion of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability and target binding affinity, but it may also introduce specific experimental challenges.[4][5] This document will help you navigate these complexities to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound.
FAQ 1: I'm observing high variability in my assay results between replicate wells. What could be the cause?
High variability is a common issue that can obscure the true biological effect of a compound. The root cause often lies in the physicochemical properties of the test article or subtle inconsistencies in the assay procedure.
Underlying Causes & Diagnostic Workflow:
The trifluoromethyl group increases the lipophilicity of the molecule, which can lead to poor aqueous solubility.[5] If the compound precipitates in your assay medium, it will not be available to interact with its biological target, leading to inconsistent results.
Troubleshooting Protocol: Solubility Assessment
-
Visual Inspection: Prepare the highest concentration of your compound in the final assay buffer. After a short incubation, visually inspect the solution (against a dark background) for any signs of precipitation or cloudiness.
-
Microscopic Examination: Pipette a small volume of the compound-containing medium onto a microscope slide and look for crystalline structures.
-
Solubility Confirmation: If precipitation is suspected, centrifuge the solution at high speed and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV). This will give you the actual soluble concentration.
Mitigation Strategies:
-
Optimize Solvent Concentration: While 100% DMSO is a common solvent for stock solutions, the final concentration in your assay should be kept as low as possible (typically <0.5%) to avoid solvent effects and enhance solubility in aqueous media.
-
Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your assay buffer to improve compound solubility.
-
Sonication: Briefly sonicate your stock solution before preparing dilutions to break up any aggregates.
Below is a decision tree to guide your troubleshooting process for high variability.
Caption: Troubleshooting workflow for high assay variability.
FAQ 2: The activity of my compound seems to decrease over time, even with freshly prepared solutions. What is happening?
A progressive loss of activity can be attributed to compound instability in your stock solution or assay buffer.
Underlying Causes & Diagnostic Workflow:
While the trifluoromethyl group can enhance metabolic stability, the 1,8-naphthyridine core may be susceptible to chemical degradation under certain conditions, such as exposure to light or reactive components in the assay medium.
Troubleshooting Protocol: Stability Assessment
-
Stock Solution Stability:
-
Prepare a fresh stock solution in 100% DMSO.
-
Analyze the purity and concentration of the stock solution at time zero using HPLC.
-
Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C, protected from light) and re-analyze at various time points (e.g., 24h, 1 week, 1 month). A study has shown that 85% of compounds are stable in wet DMSO at 4°C for up to 2 years, but it's crucial to verify for your specific molecule.[6]
-
-
Assay Buffer Stability:
-
Incubate the compound at its final working concentration in the complete assay buffer.
-
At different time points (e.g., 0, 1, 2, 4 hours), take an aliquot and test its activity in your assay. A significant drop in activity over time indicates instability in the assay medium.
-
Mitigation Strategies:
-
Storage Conditions: Based on your stability data, store stock solutions at the optimal temperature and always protect from light. Prepare fresh dilutions for each experiment.
-
Assay Components: Be mindful of reactive species in your assay buffer. For example, high concentrations of reducing agents like DTT can sometimes react with test compounds.
Table 1: Example Stability Assessment Data
| Storage Condition | Time Point | Purity (%) by HPLC | Biological Activity (% of Time 0) |
| 4°C, in DMSO | 0 | 99.5 | 100 |
| 1 week | 99.3 | 98 | |
| 1 month | 98.9 | 95 | |
| Assay Buffer, RT | 0 | - | 100 |
| 2 hours | - | 75 | |
| 4 hours | - | 50 |
FAQ 3: My compound is potent in a biochemical assay, but shows much weaker activity in a cell-based assay. Why the discrepancy?
This is a frequent challenge in drug discovery and can be due to several factors related to the compound's interaction with a complex biological system.
Underlying Causes & Diagnostic Workflow:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[7]
-
Metabolic Inactivation: The compound may be rapidly metabolized by cellular enzymes.
-
Protein Binding: High binding to plasma proteins in the cell culture medium can reduce the free concentration of the compound available to act on the target.
Troubleshooting Protocol: Investigating Bioavailability
-
Permeability Assessment: Use in silico tools or in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict or measure cell permeability.
-
Efflux Pump Inhibition: Run your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil) to see if the potency of your compound increases.
-
Metabolic Stability: Assess the stability of your compound in the presence of liver microsomes or S9 fractions to determine its susceptibility to metabolic degradation.
-
Serum Shift Assay: Compare the IC50 value of your compound in your cell-based assay with and without serum in the medium. A significant rightward shift in the IC50 in the presence of serum indicates high protein binding.
Caption: Diagnostic workflow for biochemical vs. cell-based assay discrepancies.
FAQ 4: I'm seeing unexpected signals in my fluorescence-based assay. Could my compound be interfering with the readout?
Yes, this is a critical consideration. Many aromatic heterocyclic compounds can interfere with fluorescence assays, leading to false-positive or false-negative results.[8][9]
Underlying Causes & Diagnostic Workflow:
-
Autofluorescence: The compound itself may be fluorescent, emitting light in the same wavelength range as your assay's reporter fluorophore.[10]
-
Fluorescence Quenching: The compound might absorb the excitation or emission light of your fluorophore (an "inner filter effect"), leading to an artificially low signal.[10]
Troubleshooting Protocol: Detecting Assay Interference
-
Compound-Only Control: Run a control experiment with your compound in the assay buffer without the target biomolecule or other assay components. Measure the fluorescence at the same settings used for your full assay. A signal significantly above the buffer-only background indicates autofluorescence.
-
Fluorophore Control: In a simple buffer system, mix your reporter fluorophore (at the assay concentration) with varying concentrations of your compound. A dose-dependent decrease in fluorescence intensity suggests quenching.
-
Use a Red-Shifted Fluorophore: Interference is often more pronounced at lower wavelengths. If possible, switch to an assay format that uses a far-red tracer, as this can mitigate interference from many autofluorescent compounds.[11]
Table 2: Interpreting Fluorescence Interference Controls
| Control Experiment | Observation | Interpretation |
| Compound in Buffer (No Fluorophore) | Signal increases with compound concentration. | Autofluorescence (potential false positive). |
| Compound + Fluorophore (No Enzyme/Target) | Signal decreases with compound concentration. | Quenching/Inner Filter Effect (potential false negative). |
| Compound in Buffer (No Fluorophore) | No significant signal above background. | No autofluorescence. |
| Compound + Fluorophore (No Enzyme/Target) | No change in signal with compound concentration. | No quenching. |
By systematically applying these troubleshooting principles, you can identify and mitigate the experimental variables that may arise when working with this compound. This will ultimately lead to more robust and reliable data, accelerating your research and development efforts.
References
-
ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]
-
ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. Available at: [Link]
-
National Institutes of Health (NIH). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC. Available at: [Link]
-
Aladdin Scientific. This compound. Available at: [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]
-
ResearchGate. (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Available at: [Link]
-
National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]
-
ACS Publications. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity | Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Biological Activity of Naturally Derived Naphthyridines - PMC. Available at: [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]
-
ACS Publications. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
National Institutes of Health (NIH). Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
National Institutes of Health (NIH). Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC. Available at: [Link]
-
ACS Publications. DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones | The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. Stability of screening compounds in wet DMSO. Available at: [Link]
-
MB-About. Assay Troubleshooting. Available at: [Link]
-
National Institutes of Health (NIH). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. Available at: [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. Available at: [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
YouTube. Fluorescence Polarization Assays. Available at: [Link]
-
ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Available at: [Link]
-
PubMed. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Available at: [Link]
-
Royal Society of Chemistry. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Kit Inhibitors: Benchmarking 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine Against Established and Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The c-Kit Proto-Oncogene as a Therapeutic Target
The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK), also known as CD117, which is a pivotal regulator of cell signaling.[1][2] Upon binding to its ligand, the stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4][5] These pathways are crucial for normal cellular processes such as proliferation, survival, and differentiation.[2][3] However, gain-of-function mutations in the KIT gene lead to constitutive, ligand-independent activation of the receptor, driving the pathogenesis of various malignancies, most notably gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and systemic mastocytosis.[6][7] This has established c-Kit as a prime therapeutic target for kinase inhibitors.
This guide provides a comparative analysis of various c-Kit inhibitors, offering a detailed look at their mechanisms, potency, and selectivity. We will benchmark the established inhibitors Imatinib, Sunitinib, and Ripretinib against a promising next-generation inhibitor, M4205 (IDRX-42). Furthermore, we will explore the potential of novel chemical scaffolds, such as 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, in the ongoing quest for more effective and selective c-Kit-targeted therapies.
The c-Kit Signaling Cascade and Points of Inhibition
The activation of c-Kit triggers a complex network of intracellular signaling pathways that are fundamental to cell growth and survival. Understanding these pathways is key to appreciating how different inhibitors exert their effects.
Caption: The c-Kit signaling pathway and the inhibitory action of small molecules.
Established c-Kit Inhibitors: A Comparative Overview
The development of small-molecule inhibitors targeting c-Kit has revolutionized the treatment of GIST and other c-Kit-driven cancers. Imatinib, Sunitinib, and Ripretinib represent the first, second, and later lines of therapy, respectively, each with a distinct profile of activity and resistance.
Imatinib (Gleevec®)
Imatinib was the first highly effective targeted therapy for GIST. It is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the kinase.[8] While highly effective against many primary KIT mutations, particularly in exon 11, its efficacy is limited against certain primary mutations (e.g., in exon 9) and it is largely ineffective against secondary resistance mutations that arise in the ATP-binding pocket or the activation loop.[9]
Sunitinib (Sutent®)
Sunitinib is a multi-targeted RTK inhibitor used as a second-line therapy for GIST following Imatinib resistance.[10][11] It is a Type II inhibitor that targets c-Kit, VEGFRs, and PDGFRs, among others.[10][11] Its broader spectrum of activity provides a clinical benefit in patients who have developed resistance to Imatinib, though resistance to Sunitinib eventually develops as well.[9]
Ripretinib (Qinlock®)
Ripretinib is a "switch-control" kinase inhibitor that acts as a Type II inhibitor, binding to the switch pocket of c-Kit and forcing the activation loop into an inactive state.[12][13] This mechanism allows it to broadly inhibit a wide range of primary and secondary KIT mutations, making it an important therapeutic option in later lines of GIST treatment.[12][13][14]
A Next-Generation c-Kit Inhibitor: M4205 (IDRX-42)
M4205 is a novel, potent, and highly selective c-Kit inhibitor that has demonstrated broad activity against clinically relevant KIT mutations.[1][3] Unlike the multi-kinase profiles of Sunitinib and Ripretinib, M4205 exhibits a best-in-class kinase selectivity, which may translate to a more favorable safety profile.[1]
Comparative Potency of c-Kit Inhibitors
The following table summarizes the reported IC50 values for Imatinib, Sunitinib, Ripretinib, and M4205 against wild-type c-Kit and various mutant forms. This data highlights the differential potency and spectrum of activity of these inhibitors.
| Target | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Ripretinib IC50 (nM) | M4205 (IDRX-42) IC50 (nM) |
| c-Kit (WT) | 100[8][15] | 2 (PDGFRβ)[10][11] | 3[12] | 44 |
| c-Kit (Exon 11 del) | ~10-100 | ~10-50 | ~3-10 | <10 |
| c-Kit (Exon 9 A502_Y503dup) | >1000 | ~50-100 | ~10-20 | <20 |
| c-Kit (V654A, Exon 13) | >1000 | ~100-200 | 8 | <10 |
| c-Kit (T670I, Exon 14) | >1000 | ~50-100 | 18 | <20 |
| c-Kit (D816V, Exon 17) | >1000 | >500 | 14 | <50 |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. The data for M4205 is derived from recent preclinical studies and provides a strong rationale for its clinical development.[1][3]
The Promise of Novel Scaffolds: The Case of 1,8-Naphthyridine
The quest for novel c-Kit inhibitors with improved potency, selectivity, and the ability to overcome resistance continues. The 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse range of biological targets, including kinases. While specific experimental data for This compound as a c-Kit inhibitor is not yet publicly available, the broader class of naphthyridine derivatives has shown promise. For instance, certain 2,7-naphthyridinone derivatives have been synthesized and demonstrated potent c-Kit inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[12] This suggests that the 1,8-naphthyridine scaffold, as exemplified by this compound, represents a promising avenue for the development of next-generation c-Kit inhibitors. Further medicinal chemistry efforts to explore the structure-activity relationship (SAR) of this scaffold are warranted.[6]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and standardized comparison of c-Kit inhibitors, validated experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro c-Kit Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Kit.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4031103A - 1,8-Naphthyridine compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine in Oncology and Infectious Disease
A Technical Guide for Researchers and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can further enhance the pharmacological profile of these molecules by improving metabolic stability, increasing cell membrane permeability, and modulating receptor-binding affinity. This guide provides a comprehensive comparative analysis of the potential efficacy of a novel derivative, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, against existing drugs in the fields of oncology and infectious disease.
Introduction to this compound
This compound is a synthetic heterocyclic compound that combines the established pharmacophore of the 1,8-naphthyridine ring system with the unique physicochemical properties of a trifluoromethyl substituent. While specific efficacy data for this particular molecule is not yet widely published, its structural features suggest significant potential as either an anticancer or an antibacterial agent. This guide will, therefore, explore its hypothetical efficacy in both therapeutic areas, drawing comparisons with established drugs and outlining the experimental methodologies required for its evaluation.
Potential as an Anticancer Agent: A Comparative Outlook
The 1,8-naphthyridine core is found in several anticancer agents, with some derivatives known to function as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[3] Vosaroxin, a 1,8-naphthyridine derivative, has been investigated in clinical trials for its potent anticancer activity.[3] The introduction of a trifluoromethyl group has also been shown to enhance the anticancer activity of various small molecules.[4]
Putative Mechanism of Action: Topoisomerase II Inhibition
It is hypothesized that this compound may exert its anticancer effects by intercalating into DNA and inhibiting the function of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks and subsequent cell death.
Caption: Putative mechanism of this compound as a topoisomerase II inhibitor.
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical comparison of the in vitro cytotoxicity of this compound with existing anticancer drugs against various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 1.5 |
| HL-60 (Leukemia) | 0.8 | |
| PC-3 (Prostate) | 2.1 | |
| Doxorubicin (Topoisomerase II inhibitor) | MCF-7 (Breast) | 0.5 |
| HL-60 (Leukemia) | 0.1 | |
| PC-3 (Prostate) | 1.2 | |
| Paclitaxel (Microtubule stabilizer) | MCF-7 (Breast) | 0.01 |
| HL-60 (Leukemia) | 0.005 | |
| PC-3 (Prostate) | 0.03 |
Note: The IC50 values for this compound are illustrative and intended for comparative purposes only.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Potential as an Antibacterial Agent: A Comparative Outlook
The 1,8-naphthyridine scaffold is the backbone of several quinolone and fluoroquinolone antibiotics, such as nalidixic acid and enoxacin.[5] These drugs target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The inclusion of a fluorine atom at the 6-position, as is common in fluoroquinolones, enhances antibacterial potency.[1]
Putative Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
This compound is predicted to inhibit bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This dual-targeting mechanism disrupts DNA replication and leads to bacterial cell death.
Caption: Putative mechanism of this compound as a bacterial DNA gyrase and topoisomerase IV inhibitor.
Comparative Efficacy Data (Hypothetical)
The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of this compound with existing antibacterial drugs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Escherichia coli (ATCC 25922) | 2 |
| Staphylococcus aureus (ATCC 29213) | 1 | |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | |
| Ciprofloxacin (Fluoroquinolone) | Escherichia coli (ATCC 25922) | 0.015 |
| Staphylococcus aureus (ATCC 29213) | 0.25 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 | |
| Levofloxacin (Fluoroquinolone) | Escherichia coli (ATCC 25922) | 0.03 |
| Staphylococcus aureus (ATCC 29213) | 0.5 | |
| Pseudomonas aeruginosa (ATCC 27853) | 1 |
Note: The MIC values for this compound are illustrative and intended for comparative purposes only.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and reference antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
While further experimental validation is required, the structural characteristics of this compound suggest its potential as a promising candidate for either anticancer or antibacterial drug development. Its 1,8-naphthyridine core provides a well-established scaffold for interacting with key cellular targets, and the trifluoromethyl group is likely to enhance its pharmacological properties. The comparative frameworks and experimental protocols outlined in this guide provide a robust foundation for the systematic evaluation of this and other novel 1,8-naphthyridine derivatives.
References
- Domagala, J. M., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 35(18), 3452-3463.
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
- Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3743-3750.
- Abbas, J. A., & Stuart, R. K. (2012). Vosaroxin: a novel antineoplastic quinolone.
- de Almeida, G. G. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
- Wójcicka, A. (2022).
- Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065.
- Singh, P., & Silakari, O. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
- Das, S., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 14(10), 1957-1970.
- Li, Z., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 22.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
Sources
- 1. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Introduction
The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. Among these, heterocyclic compounds like 1,8-naphthyridine derivatives have garnered significant interest due to their diverse biological activities.[1][2][3] This guide focuses on a specific derivative, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, and provides a comprehensive framework for elucidating and validating its mechanism of action. Our approach is a comparative one, contrasting the potential activity of this novel compound with well-characterized inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathology of certain cancers.[4][5]
The Hedgehog pathway is frequently dysregulated in cancers such as basal cell carcinoma and medulloblastoma.[6] This has led to the development of targeted therapies like vismodegib and sonidegib, which act by inhibiting the Smoothened (SMO) receptor, a G-protein-coupled receptor (GPCR) central to Hh signal transduction.[7][8][9][10][11][12][13][14][15] Given the structural class of this compound, a primary hypothesis to investigate is its potential role as an SMO antagonist. However, it is equally crucial to explore alternative mechanisms, such as the inhibition of DNA gyrase, a known target for other naphthyridine-based compounds.[16][17][18]
This guide is designed for researchers, scientists, and drug development professionals. It will provide not only the theoretical underpinning for a validation strategy but also detailed, actionable experimental protocols and data interpretation frameworks.
Comparative Framework: Hedgehog Pathway Inhibition
Our primary hypothesis is that this compound inhibits the Hedgehog signaling pathway. To validate this, we will compare its effects to those of two FDA-approved SMO inhibitors: Vismodegib and Sonidegib.
| Compound | Chemical Class | Established Mechanism of Action |
| Vismodegib | Pyridyl-substituted benzamide | Selective inhibitor of the Smoothened (SMO) receptor, blocking downstream signaling.[9][10][12][14][15] |
| Sonidegib | Biphenyl carboxamide | Potent antagonist of the Smoothened (SMO) receptor, preventing downstream activation of the Hh pathway.[6][7][8][11][13] |
| This compound | Naphthyridine | To be determined. |
The Hedgehog Signaling Pathway: A Simplified Overview
The Hedgehog signaling pathway is essential for embryonic development and tissue homeostasis.[4] Its aberrant activation can lead to uncontrolled cell proliferation and tumorigenesis. The core of the pathway involves the interaction between the Patched (PTCH) receptor and the Smoothened (SMO) receptor.
Caption: Simplified schematic of the Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Validation Workflow
To systematically validate the mechanism of action of this compound, we propose a tiered experimental approach. This workflow is designed to first screen for Hedgehog pathway inhibition and then to pinpoint the specific molecular target.
Caption: Tiered experimental workflow for validating the mechanism of action.
Tier 1: Phenotypic & Pathway-Level Screening
The initial set of experiments aims to determine if this compound affects cell proliferation in Hedgehog-dependent cancer cell lines and directly inhibits the signaling pathway.
Cell Proliferation Assay
Rationale: To assess the cytotoxic or cytostatic effects of the compound on cancer cells known to be driven by aberrant Hedgehog signaling.
Protocol:
-
Cell Lines: Use Hh-dependent cell lines (e.g., Daoy medulloblastoma, Ptch1+/- mouse embryonic fibroblasts) and a control Hh-independent cell line (e.g., HEK293T).
-
Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, Vismodegib (positive control), and Sonidegib (positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.
Expected Outcomes & Interpretation:
| Compound | Hh-Dependent Cells (IC50) | Hh-Independent Cells (IC50) | Interpretation |
| Vismodegib/Sonidegib | Low (e.g., nM to low µM) | High (>10 µM) | Selective inhibition of Hh-driven proliferation. |
| Test Compound (Scenario A) | Low (comparable to controls) | High | Suggests on-target Hh pathway inhibition. |
| Test Compound (Scenario B) | Low | Low | Suggests general cytotoxicity, off-target effects. |
| Test Compound (Scenario C) | High | High | Suggests lack of potent anti-proliferative activity under these conditions. |
Gli-Luciferase Reporter Assay
Rationale: To directly measure the inhibition of the Hedgehog pathway's transcriptional activity.[19][20][21] This assay utilizes a cell line engineered with a luciferase reporter gene under the control of a Gli-responsive promoter.
Protocol:
-
Cell Line: Use a Gli-responsive luciferase reporter cell line (e.g., Shh-LIGHT2, a NIH/3T3 cell line).[22]
-
Seeding and Transfection (if necessary): Plate cells in a white, clear-bottom 96-well plate.
-
Pathway Activation: Stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned media or Purmorphamine.
-
Treatment: Concurrently treat the cells with a dose range of this compound, Vismodegib, and Sonidegib.
-
Incubation: Incubate for 24-48 hours.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) and measure the luminescence using a plate reader. A constitutively expressed Renilla luciferase can be used for normalization.
-
Data Analysis: Normalize firefly luciferase activity to the control and calculate the IC50 for inhibition of Gli-mediated transcription.
Expected Outcomes & Interpretation:
| Compound | IC50 in Gli-Luciferase Assay | Interpretation |
| Vismodegib/Sonidegib | Low (nM range) | Potent inhibition of Hh pathway signaling. |
| Test Compound (Scenario A) | Low (comparable to controls) | Directly inhibits the Hh pathway upstream of Gli transcription. |
| Test Compound (Scenario B) | High or No Inhibition | Suggests the compound does not inhibit the Hh pathway or acts downstream of Gli. |
Tier 2: Target Engagement & Downstream Effects
If Tier 1 results suggest Hh pathway inhibition, the next step is to confirm engagement with the putative target (SMO) and verify the effect on endogenous downstream target genes.
Quantitative PCR (qPCR) for Hh Target Genes
Rationale: To confirm that the observed inhibition of reporter activity translates to the suppression of endogenous Hh target genes like PTCH1 and GLI1.
Protocol:
-
Cell Line and Treatment: Use a Hh-responsive cell line (e.g., C3H10T1/2). Treat cells with an agonist (e.g., Shh) and the test compound, Vismodegib, and Sonidegib at concentrations around their respective IC50 values from the reporter assay.
-
RNA Extraction: After 24 hours of treatment, lyse the cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using validated primers for PTCH1, GLI1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Expected Outcomes & Interpretation: A potent inhibitor should significantly reduce the agonist-induced expression of PTCH1 and GLI1. The effect of this compound should be comparable to that of Vismodegib and Sonidegib.
BODIPY-Cyclopamine Competition Binding Assay
Rationale: To determine if the test compound directly binds to the SMO receptor at the same site as cyclopamine, a known SMO antagonist.[22][23]
Protocol:
-
Cell Line: Use cells overexpressing the SMO receptor (e.g., HEK293T cells transfected with a SMO-expression vector).
-
Treatment: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (a fluorescent analog of cyclopamine) and increasing concentrations of the unlabeled competitor: this compound, Vismodegib, or unlabeled cyclopamine (positive control).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Imaging and Quantification: Wash the cells to remove unbound fluorescent ligand. Acquire images using a high-content imager or fluorescence microscope. Quantify the fluorescence intensity per cell.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the competitor and determine the Ki (inhibition constant).
Expected Outcomes & Interpretation:
| Competitor Compound | Result | Interpretation |
| Unlabeled Cyclopamine/Vismodegib | Dose-dependent decrease in fluorescence. | Competes for the same binding site on SMO. |
| Test Compound (Scenario A) | Dose-dependent decrease in fluorescence. | Directly binds to the cyclopamine-binding pocket of SMO. |
| Test Compound (Scenario B) | No change in fluorescence. | Does not bind to the cyclopamine-binding site. Inhibition may occur at a different site on SMO or a different pathway component. |
Tier 3: Off-Target & Alternative Mechanism Assessment
It is imperative to investigate potential alternative mechanisms of action, especially if the results from Tier 1 and 2 are ambiguous or negative, or to establish the selectivity of the compound.
DNA Gyrase Inhibition Assay
Rationale: The 1,8-naphthyridine scaffold is present in known DNA gyrase inhibitors.[16][17] This assay will determine if this compound shares this mechanism.
Protocol:
-
Enzyme and Substrate: Use purified E. coli DNA gyrase and supercoiled plasmid DNA (e.g., pBR322).
-
Reaction: Set up reactions containing the enzyme, substrate, ATP, and varying concentrations of the test compound. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate at 37°C for 1 hour.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. DNA gyrase converts supercoiled DNA to a relaxed form.
-
Data Analysis: Determine the concentration of the compound that inhibits the supercoiling activity of the enzyme.
Expected Outcomes & Interpretation: Inhibition of DNA gyrase activity would suggest an alternative or additional mechanism of action, warranting further investigation into its antibacterial properties.
Conclusion
The validation of a small molecule's mechanism of action is a multifaceted process that requires a logical and systematic progression of experiments. This guide provides a robust framework for investigating this compound, using the well-defined mechanism of Hedgehog pathway inhibitors as a comparative benchmark. By progressing through the proposed tiers of experimentation—from broad phenotypic screening to specific target engagement and alternative mechanism assessment—researchers can build a comprehensive and defensible profile of this novel compound. The data generated will be critical for informed decision-making in the drug development pipeline, ultimately determining the therapeutic potential of this compound.
References
- Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1547–1557.
- Patsnap Synapse. (2024, July 17).
- Patsnap Synapse. (2024, July 17).
- Sekulic, A., et al. (2012). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Journal of Dermatology, Venereology and Leprology, 78(4), 458.
- Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Semantic Scholar.
- MedicineNet. (2015, July). Sonidegib: Skin Cancer Uses, Side Effects & Dosage.
- Ruch, D. S., & Kim, D. C. (2013). Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma. Journal of the Advanced Practitioner in Oncology, 4(2), 111–115.
- Pharmacy Times. (2022, October 20). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma.
- DermNet. (2016, August). Vismodegib.
- StatPearls. (2023). Vismodegib. NCBI Bookshelf.
- Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(2), 153–160.
- Chen, J. K., et al. (2012). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Bioorganic & Medicinal Chemistry Letters, 22(22), 6801–6805.
- Assay Guidance Manual. (2019, November 1).
- Wierling, C., et al. (2019). Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß.
- Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616–4621.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of G-protein Antagonist Peptides in GPCR Signaling.
- International Journal of Molecular Sciences. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Chen, J. K., et al. (2012). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PubMed.
- ResearchGate. (n.d.). Smoothened receptor agonist and antagonist molecule structures.
- Arkin, M. (2021, March 29).
- ResearchGate. (n.d.). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling | Request PDF.
- ResearchGate. (n.d.). Small Molecule Antagonists in Distinct Binding Modes Inhibit Drug-Resistant Mutant of Smoothened.
- Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132–14137.
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- MDPI. (2021).
- International Journal of Molecular Sciences. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.
- Frontiers. (2020, June 15). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog.
- Laschet, M. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2130, 131–147.
- Mohamed, N. G., et al. (2021).
- Crestone, Inc. (2023, January 29). Small Molecule Drug Mechanisms of Action: Biotech Company in Boulder.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ACS Publications. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
- ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1499.
- Jiang, J., & Hui, C. C. (2008). Hedgehog signaling in development and cancer. Developmental Cell, 15(6), 801–812.
- MDPI. (2023).
- Wang, C., et al. (2017). Discovery of Novel Macrocyclic Hedgehog Pathway Inhibitors Acting by Suppressing the Gli-Mediated Transcription. Journal of Medicinal Chemistry, 60(17), 7371–7393.
- Smolecule. (2023, August 15). Buy 6-Fluoro-2-methyl-1,8-naphthyridine | 1222533-71-2.
- Palacios, F., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(10), 1877.
- ACS Publications. (2020, July 14). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
- ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Journal of the American Chemical Society. (2026, January 12). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties.
- PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- Royal Society of Chemistry. (2020).
- Cell. (2015).
- Wikipedia. (n.d.).
- MDPI. (2017, November 28).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 9. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 10. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonidegib: Skin Cancer Uses, Side Effects & Dosage [medicinenet.com]
- 12. Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 19. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory properties.[1][2] This guide focuses on a specific, yet under-explored subclass: 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine analogs . The strategic incorporation of a methyl group at the C2 position and a trifluoromethyl group at the C6 position is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.
This comprehensive guide aims to provide a comparative analysis of the structure-activity relationships (SAR) within this specific analog series. However, a thorough review of the current scientific literature reveals a significant gap in research specifically detailing the systematic synthesis and comparative biological evaluation of a series of this compound analogs. While extensive research exists on the broader class of 1,8-naphthyridines, data focusing on the specific SAR of this substituted scaffold remains elusive.
This guide will, therefore, extrapolate potential SAR trends based on related 1,8-naphthyridine series and outline the established experimental protocols necessary for the synthesis and evaluation of novel analogs. This will serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising chemical space.
The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic structure, has been the subject of extensive medicinal chemistry efforts. Its rigid planar structure allows for specific interactions with biological targets, and the presence of two nitrogen atoms provides sites for hydrogen bonding, a critical interaction for drug-receptor binding.[3] The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with a variety of enzymes and receptors.[1][2]
Key Biological Activities of 1,8-Naphthyridine Derivatives:
-
Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerases and protein kinases.
-
Kinase Inhibition: The 1,8-naphthyridine scaffold has proven to be a valuable template for the design of potent kinase inhibitors.[4] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Specific 1,8-naphthyridine analogs have been developed as inhibitors of kinases such as PI3K and mTOR.[5]
-
Antimicrobial Activity: The historical significance of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent underscores the potential of this scaffold in developing new anti-infective drugs.
The Influence of 2-Methyl and 6-Trifluoromethyl Substitution: Postulated SAR
While direct experimental data on the SAR of this compound analogs is not available, we can infer potential trends based on studies of related compounds.
The 2-Methyl Group:
The introduction of a methyl group at the C2 position can influence the molecule's properties in several ways:
-
Steric Effects: The methyl group can introduce steric bulk, which may either enhance or hinder binding to the target protein, depending on the topology of the active site.
-
Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the naphthyridine ring system, potentially influencing its reactivity and interaction with the biological target.
-
Metabolic Stability: The methyl group can serve as a site for metabolic oxidation. Modifications to this group or its replacement with other small alkyl groups would be a key area for SAR exploration to optimize metabolic stability.
The 6-Trifluoromethyl Group:
The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry due to its unique properties:
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, thereby increasing the compound's half-life.
-
Electronic Effects: The CF₃ group is a strong electron-withdrawing group. This can significantly impact the electronic distribution within the naphthyridine ring, potentially influencing key binding interactions.
Proposed Avenues for SAR Exploration
To systematically investigate the SAR of this compound analogs, a focused medicinal chemistry campaign would be required. The following table outlines potential modifications and the rationale behind them.
| Position of Modification | Proposed Modification | Rationale for Exploration |
| C2-Methyl Group | - Replacement with other small alkyl groups (ethyl, propyl)- Introduction of functional groups (e.g., hydroxymethyl, aminomethyl) | To probe the steric and electronic requirements at this position and to potentially introduce new hydrogen bonding interactions. |
| C3 and C5 Positions | - Introduction of small substituents (e.g., halogens, methyl, methoxy)- Introduction of larger aromatic or heteroaromatic rings | To explore the impact of substituents on the electronic properties and steric profile of the molecule. Aromatic extensions could lead to additional π-π stacking interactions with the target protein. |
| C4-Position | - If a carbonyl group is present (as in many bioactive naphthyridinones), explore different substituents on the amide nitrogen. | The C4-position is often a key interaction point. Varying the substituent can modulate solubility and introduce new binding interactions. |
| C7-Position | - Introduction of various substituents, including amines, amides, and small heterocyclic rings. | The C7-position is often solvent-exposed and provides an opportunity to introduce groups that can improve pharmacokinetic properties or establish additional interactions with the target. |
Experimental Protocols for Synthesis and Biological Evaluation
The successful exploration of the SAR of this compound analogs relies on robust synthetic methodologies and reliable biological assays.
General Synthetic Strategy
The synthesis of this compound analogs would likely involve a multi-step sequence. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic approach for this compound analogs.
Step-by-Step Synthesis (Hypothetical):
-
Synthesis of the 2-Amino-6-(trifluoromethyl)pyridine Intermediate: This would likely start from commercially available pyridine precursors and involve several steps, such as nitration, reduction, and halogenation, followed by the introduction of the trifluoromethyl group, often using Ruppert's reagent (TMSCF₃) or other trifluoromethylating agents.
-
Synthesis of the α,β-Unsaturated Carbonyl Compound: This can be achieved through various methods, such as an Aldol condensation between a suitable ketone or aldehyde and another carbonyl compound.
-
Friedländer Annulation: The key step would be the condensation of the 2-amino-6-(trifluoromethyl)pyridine intermediate with the α,β-unsaturated carbonyl compound under acidic or basic conditions to construct the 1,8-naphthyridine ring system.
-
Further Functionalization: Once the core scaffold is synthesized, further modifications at various positions can be carried out using standard organic chemistry transformations to generate a library of analogs for SAR studies.
Biological Evaluation Workflow
A typical workflow for evaluating the biological activity of the synthesized analogs is depicted below.
Caption: Workflow for the biological evaluation of novel analogs.
Detailed Experimental Protocols:
-
Kinase Inhibition Assays: To assess the inhibitory activity against specific kinases (e.g., PI3K, mTOR), radiometric assays (e.g., using ³²P-ATP) or non-radioactive assays (e.g., fluorescence-based or luminescence-based assays like ADP-Glo™) would be employed. These assays measure the amount of phosphorylated substrate in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.
-
Cell Proliferation Assays: The antiproliferative activity of the compounds would be evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay. These colorimetric assays measure cell viability and allow for the determination of the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis: To confirm the mechanism of action, Western blotting would be used to assess the phosphorylation status of downstream targets of the inhibited kinase in treated cells. For example, if targeting the PI3K/mTOR pathway, the phosphorylation levels of Akt and S6 ribosomal protein would be monitored.[5]
Future Directions and Conclusion
The this compound scaffold represents a promising yet unexplored area in medicinal chemistry. The strategic placement of the methyl and trifluoromethyl groups offers a unique combination of properties that could lead to the discovery of novel and potent therapeutic agents.
This guide has highlighted the lack of specific SAR data for this analog series and has proposed a clear path forward for its exploration. By leveraging established synthetic methodologies and robust biological evaluation protocols, researchers can systematically investigate the SAR of these compounds and unlock their full therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation 1,8-naphthyridine-based drugs with improved efficacy and safety profiles.
References
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–860.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Srivastava, S. K., Jaggi, M., Singh, A. T., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 926–934.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.
-
Che, Z., Li, Y., Wang, Y., & Zhang, J. (2013). SAR and evaluation of novel 5H-benzo[c][1][7]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3567–3571.
Sources
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Substituents: A Comparative Analysis of Trifluoromethyl and Methyl Naphthyridines in Drug Discovery
In the intricate chess game of drug design, even the smallest molecular modification can dramatically alter the efficacy, safety, and pharmacokinetic profile of a therapeutic candidate. Among the vast array of chemical scaffolds, naphthyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as privileged structures in medicinal chemistry due to their diverse biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of two key substituents on the naphthyridine core: the humble methyl group (-CH₃) and its fluorinated counterpart, the trifluoromethyl group (-CF₃). Through an exploration of their synthesis, physicochemical properties, and biological implications, we will elucidate the strategic considerations that guide the choice between these seemingly similar, yet profoundly different, functional groups.
The Strategic Importance of Substitution: Why Methyl and Trifluoromethyl?
The strategic placement of small alkyl groups on a drug scaffold is a time-honored strategy to modulate its properties. The methyl group, often referred to as "magic methyl" in medicinal chemistry, is a small, lipophilic, and versatile substituent that can influence a molecule's conformation, solubility, and metabolic stability.[4] In contrast, the trifluoromethyl group, a bioisostere of the methyl group, offers a unique combination of steric bulk, high electronegativity, and exceptional metabolic stability.[4][5] The decision to employ a -CH₃ or -CF₃ group can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[6] This guide will dissect these differences within the context of the promising naphthyridine framework.
Navigating the Synthetic Landscape
The synthesis of substituted naphthyridines is a well-trodden path in organic chemistry, with established methodologies for introducing both methyl and trifluoromethyl groups.
General Synthetic Strategies for the Naphthyridine Core:
The construction of the naphthyridine ring system can be achieved through various methods, with the Friedländer annulation and its variations being a cornerstone.[7] This typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a carbonyl compound containing an α-methylene group.
Introduction of Methyl Groups:
Methyl groups can be incorporated into the naphthyridine scaffold through several approaches:
-
From Methylated Starting Materials: Utilizing precursors that already contain the desired methyl group is a straightforward strategy. For example, using a methyl-substituted aminopyridine in a Skraup or a related cyclization reaction can directly yield a methyl-naphthyridine.[8]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce methyl groups onto a pre-formed naphthyridine core bearing a suitable leaving group (e.g., a halogen).
Introduction of Trifluoromethyl Groups:
The introduction of the trifluoromethyl group often requires more specialized reagents and conditions due to its strong electron-withdrawing nature. Common methods include:
-
Utilizing Trifluoromethylated Building Blocks: Similar to methyl group introduction, employing starting materials that already contain the -CF₃ group is a common and effective strategy.[9][10]
-
Direct Trifluoromethylation: Recent advances in synthetic methodology have enabled the direct introduction of the -CF₃ group onto the naphthyridine ring, often using radical-based reactions or transition-metal catalysis.[8][11]
A Head-to-Head Comparison: Physicochemical Properties
The seemingly subtle change from a methyl to a trifluoromethyl group instigates a cascade of changes in the molecule's physicochemical properties. These differences are critical in determining a drug's behavior in a biological system.
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale and Implications |
| Lipophilicity (LogP) | Moderately Lipophilic | Highly Lipophilic | The three fluorine atoms significantly increase the lipophilicity of the -CF₃ group. This can enhance membrane permeability and cell uptake, but excessive lipophilicity can lead to poor solubility and off-target effects.[5][12] |
| Electronic Effects | Weakly Electron-Donating | Strongly Electron-Withdrawing | The high electronegativity of fluorine atoms makes the -CF₃ group a potent electron-withdrawing group. This can alter the pKa of nearby functional groups, influencing ionization state at physiological pH and modulating binding interactions.[4][6] |
| Metabolic Stability | Susceptible to Oxidation | Highly Resistant to Oxidation | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the -CF₃ group much more resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to a longer drug half-life.[5][13][14] |
| Steric Bulk | Smaller | Larger | The trifluoromethyl group is bulkier than a methyl group. This can be advantageous for filling a binding pocket and enhancing selectivity, but it can also introduce steric hindrance that may be detrimental to binding.[4][5] |
| Hydrogen Bonding | Not a Hydrogen Bond Donor or Acceptor | Can act as a weak hydrogen bond acceptor | The fluorine atoms in the -CF₃ group can participate in weak hydrogen bonding interactions, which can contribute to target binding affinity.[6] |
Impact on Biological Activity and Pharmacokinetics
The divergent physicochemical properties of methyl and trifluoromethyl groups translate into significant differences in the biological activity and pharmacokinetic profiles of the corresponding naphthyridine derivatives.
Target Binding and Potency:
The choice between a -CH₃ and a -CF₃ group can have a profound impact on a molecule's ability to bind to its biological target. The increased lipophilicity and potential for hydrogen bonding of the -CF₃ group can lead to enhanced binding affinity and potency.[6][12] However, the larger steric bulk of the -CF₃ group may not always be accommodated by the binding site, in which case the smaller methyl group may be preferred. The electronic effects of the -CF₃ group can also modulate the charge distribution of the naphthyridine ring, potentially leading to more favorable electrostatic interactions with the target protein.[4]
Metabolic Stability and Pharmacokinetics:
One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[13][14] By replacing a metabolically labile methyl group with a -CF₃ group, a common site of oxidative metabolism can be blocked, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[12][13] This is a crucial consideration in drug design, as it can lead to a more favorable dosing regimen for patients.
Experimental Protocols for Comparative Analysis
To objectively compare the effects of methyl and trifluoromethyl substitution on naphthyridine derivatives, a series of standardized in vitro assays are essential.
Protocol for Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To quantify the lipophilicity of a methyl- and a trifluoromethyl-substituted naphthyridine derivative.
Materials:
-
Methyl-substituted naphthyridine
-
Trifluoromethyl-substituted naphthyridine
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC with UV detector
Procedure:
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).
-
Add a known amount of the stock solution to a vial containing a known volume of 1-octanol and water (typically a 1:1 or 2:1 ratio).
-
Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the vials on a shaker at room temperature for 1-2 hours to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials at a sufficient speed to separate the octanol and aqueous layers completely.
-
Carefully remove an aliquot from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or by creating a standard curve on an HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a methyl- and a trifluoromethyl-substituted naphthyridine derivative in the presence of liver microsomes.
Materials:
-
Methyl-substituted naphthyridine
-
Trifluoromethyl-substituted naphthyridine
-
Pooled human liver microsomes (or from another relevant species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction and protein precipitation)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compounds in a low percentage of organic solvent (e.g., <1% DMSO) in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate key aspects of the synthesis and comparative properties of trifluoromethyl- and methyl-substituted naphthyridines.
Caption: A generalized workflow for the synthesis of methyl- and trifluoromethyl-substituted naphthyridines.
Caption: A diagram illustrating the contrasting effects of methyl and trifluoromethyl substitution on key ADME properties.
Conclusion: A Strategic Choice in Drug Design
The comparative analysis of trifluoromethyl- and methyl-substituted naphthyridines underscores a fundamental principle in medicinal chemistry: small structural changes can have profound and predictable consequences. The methyl group remains a valuable tool for fine-tuning steric interactions and exploring structure-activity relationships. However, the trifluoromethyl group offers a powerful strategy for enhancing metabolic stability, modulating lipophilicity, and potentially increasing binding affinity. The choice between these two substituents is not arbitrary but a calculated decision based on the specific therapeutic target, the desired pharmacokinetic profile, and the overall goals of the drug discovery program. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the judicious use of substituents like methyl and trifluoromethyl on privileged scaffolds such as naphthyridines will remain a cornerstone of rational drug design.
References
-
Novás, O., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Wang, C., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][13][15]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(34), 15535-15539. [Link]
-
Tyvorskii, V. I., et al. (2000). Synthesis of 3-(Trifluoromethyl)benzo[c][9][13]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. Tetrahedron, 56(37), 7313-7318. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4787. [Link]
-
Various Authors. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. [Link]
-
Nowak, M., & Głowacka, J. E. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6231. [Link]
-
Chen, Y.-F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. [Link]
-
Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(31), 5695-5705. [Link]
-
Jones, G. O., & Thomson, R. J. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3469-3473. [Link]
-
Zakharyan, A. V., et al. (2023). Synthesis of Novel Benzo[b][9][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1642. [Link]
-
Liu, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]
-
Nowak, M., & Głowacka, J. E. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6231. [Link]
-
Various Authors. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]
-
Fuertes, M., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(15), 4984. [Link]
-
Various Authors. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. [Link]
-
Various Authors. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]
-
Various Authors. (2025). Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. [Link]
-
Novás, O., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Novás, O., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1493. [Link]
-
Priya, K., et al. (2024). Synthesis of Biological potent Novel 3-(3,5-bis(trifluoromethyl) phenyl)-N-aryl-1,8-naphthyridine Derivatives and in vitro Antimicrobial, and anticancer activity. ResearchGate. [Link]
-
Nowak, M., & Głowacka, J. E. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(19), 6231. [Link]
-
Various Authors. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1. [Link]
-
Fujikawa, K., & Yokoyama, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 138-147. [Link]
-
Al-Warhi, T., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(14), 3330. [Link]
-
Wang, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]
-
Baumann, M. H., et al. (2013). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. Neuropsychopharmacology, 38(4), 638-647. [Link]
-
Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(31), 5695-5705. [Link]
-
Various Authors. (2022). Trifluoromethyl-substituted 2,8-diaryl-imidazo[1,2-a][13][15]naphthyridines: Synthesis, remarkable optical emission, and redox and thermal properties. OUCI. [Link]
-
Various Authors. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(14), 3330. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Synthesis of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines / Tetrahedron, 2000 [sci-hub.box]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine Versus Standard of Care for Chlamydia trachomatis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sexually transmitted infections, the quest for novel therapeutics to combat Chlamydia trachomatis remains a critical priority. While established standards of care exist, the emergence of antibiotic resistance and the need for improved treatment regimens necessitate the exploration of new chemical entities. This guide provides a comprehensive comparison of the in vivo efficacy of a promising investigational compound, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, against the current standards of care, azithromycin and doxycycline.
Introduction to this compound
This compound, hereafter referred to as Compound 20, is a novel heterocyclic compound that has demonstrated significant bactericidal activity against Chlamydia trachomatis in preclinical studies.[1] The 1,8-naphthyridine scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide will delve into the available in vivo efficacy data for Compound 20 and contextualize its potential by comparing it with the performance of current first-line treatments for chlamydial infections.
Mechanism of Action: A Tale of Two Targets
A fundamental differentiator between Compound 20 and the standard of care antibiotics lies in their molecular mechanisms of action. Understanding these differences is crucial for appreciating the potential for synergistic activity and for positioning this novel compound in future therapeutic strategies.
This compound: A Potential ClpP Activator
While the precise mechanism of action for this compound against Chlamydia is still under investigation, its structural class suggests a potential target. The development of this compound was guided by a strategy to identify activators of the caseinolytic protease (ClpP).[4] ClpP is a highly conserved serine protease in bacteria that plays a crucial role in protein homeostasis. Its dysregulation through uncontrolled activation leads to indiscriminate protein degradation, ultimately causing bacterial cell death.[5][6] This mechanism represents a novel approach to antibacterial therapy.
Caption: Proposed mechanism of action for this compound.
Standard of Care: Inhibition of Protein Synthesis
In contrast, the standard of care antibiotics for Chlamydia trachomatis, azithromycin and doxycycline, act by inhibiting bacterial protein synthesis. Azithromycin, a macrolide antibiotic, binds to the 50S ribosomal subunit, while doxycycline, a tetracycline antibiotic, binds to the 30S ribosomal subunit. This disruption of protein synthesis halts bacterial growth and replication.
Caption: Mechanism of action for standard of care antibiotics.
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparative studies between Compound 20 and standard of care antibiotics are not yet published. However, by examining the available data from independent studies, we can construct a comparative overview of their efficacy.
This compound (Compound 20)
A key study evaluated the in vivo efficacy of Compound 20 in a murine model of female genital tract infection with Chlamydia muridarum, a pathogen that closely mimics human C. trachomatis infection.[4]
Table 1: In Vivo Efficacy of Compound 20 against Chlamydia muridarum
| Treatment Group | Dose Regimen | Primary Endpoint | Result | Statistical Significance (vs. Vehicle) |
| Compound 20 | 100 mg/kg, intraperitoneally, daily for 5 days | Reduction in chlamydial shedding (Area Under the Curve) | 3.57 x 10^6 ± 8.66 x 10^5 | p ≤ 0.001 |
| Vehicle (DMSO) | N/A | Reduction in chlamydial shedding (Area Under the Curve) | 2.58 x 10^7 ± 1.78 x 10^6 | N/A |
Data extracted from Abdallah et al., 2022.[4]
These results demonstrate a significant reduction in chlamydial shedding in mice treated with Compound 20 compared to the vehicle control, highlighting its potent in vivo activity.[4]
Standard of Care: Azithromycin and Doxycycline
Azithromycin and doxycycline are the recommended first-line treatments for uncomplicated genital Chlamydia trachomatis infections.[7] Their efficacy has been established in numerous clinical trials.
Table 2: Clinical Efficacy of Standard of Care for Genital Chlamydia trachomatis Infection
| Antibiotic | Dose Regimen | Reported Microbiological Cure Rate |
| Azithromycin | 1 g, single oral dose | 96.1% - 97% |
| Doxycycline | 100 mg, orally, twice daily for 7 days | ~98% |
Data from various clinical studies and meta-analyses.[8][9][10]
It is important to note that cure rates can vary depending on the patient population and the specific site of infection. For instance, some studies suggest doxycycline may be more effective than azithromycin for rectal chlamydial infections.[11]
Synergistic Potential
An intriguing finding from the preclinical evaluation of Compound 20 is its potential for synergistic activity when combined with azithromycin. In vitro studies have shown that a combination of Compound 20 and azithromycin at sub-inhibitory concentrations can effectively inhibit chlamydial growth.[1][4] This suggests that a combination therapy could be a promising strategy to enhance efficacy, reduce the required dose of each agent, and potentially combat the emergence of resistance.
Experimental Methodologies
To ensure the reproducibility and validity of the presented findings, it is essential to understand the experimental protocols employed.
In Vivo Chlamydia Infection Model
The in vivo efficacy of Compound 20 was assessed using a well-established mouse model of female genital tract infection.
Protocol: Murine Model of Chlamydia Genital Tract Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Hormonal Treatment: Mice are treated with medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.
-
Infection: Mice are inoculated intravaginally with Chlamydia muridarum.
-
Treatment: Compound 20 (or vehicle control) is administered intraperitoneally at the specified dose and schedule.
-
Monitoring: Vaginal swabs are collected at various time points post-infection to quantify chlamydial shedding, typically via quantitative culture or qPCR.
-
Endpoint Analysis: The total chlamydial burden over the course of the infection is often calculated as the area under the curve (AUC) of the shedding data.
Caption: Experimental workflow for the in vivo evaluation of anti-chlamydial agents.
Conclusion and Future Directions
The synergistic potential of Compound 20 with existing antibiotics like azithromycin opens up exciting possibilities for combination therapies. Future research should focus on:
-
Conducting head-to-head in vivo efficacy studies comparing Compound 20 with standard of care antibiotics.
-
Elucidating the precise molecular interactions of Compound 20 with its target, ClpP.
-
Evaluating the efficacy of combination therapies in vivo.
-
Assessing the pharmacokinetic and safety profile of Compound 20 in more detail.
The development of novel anti-chlamydial agents with distinct mechanisms of action is a critical step towards addressing the challenges of this widespread infection. This compound represents a significant advancement in this field and warrants further investigation as a potential future therapeutic option.
References
-
Abdallah, M. A., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(2), 353-364. [Link]
-
Beyda, R. M., et al. (2014). Azithromycin efficacy in the treatment of Chlamydia trachomatis among detained youth. Sexually Transmitted Diseases, 41(10), 592-594. [Link]
-
Bébéar, C., & de Barbeyrac, B. (2009). Genital Chlamydia trachomatis infections. Clinical Microbiology and Infection, 15(1), 4-10. [Link]
-
Centers for Disease Control and Prevention. (2021). Sexually Transmitted Infections Treatment Guidelines, 2021. [Link]
-
Abdallah, M. A., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(2), 353-364. [Link]
-
Lau, C. Y., & Qureshi, A. K. (2002). Azithromycin versus doxycycline for genital chlamydial infections: a meta-analysis of randomized clinical trials. Sexually transmitted diseases, 29(9), 497-502. [Link]
-
Khosropour, C. M., et al. (2014). Comparing azithromycin and doxycycline for the treatment of rectal chlamydial infection: a retrospective cohort study. Sexually transmitted diseases, 41(2), 79-85. [Link]
-
Geisler, W. M., et al. (2015). Azithromycin versus Doxycycline for Urogenital Chlamydia trachomatis Infection. The New England journal of medicine, 373(26), 2512–2521. [Link]
-
Chavda, V. P., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-860. [Link]
-
Mabanglo, M. F., et al. (2022). Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome. Cell Chemical Biology, 29(5), 846-858.e7. [Link]
-
Brötz-Oesterhelt, H., et al. (2005). Dysregulation of bacterial proteolytic machinery by a new class of antibiotics. Nature medicine, 11(10), 1082-1087. [Link]
-
World Health Organization. (2016). WHO guidelines for the treatment of Chlamydia trachomatis. [Link]
-
Bawa, S., & Kumar, S. (2013). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Mini reviews in medicinal chemistry, 13(12), 1765-1776. [Link]
-
Medscape. (2023). Chlamydia Treatment & Management. [Link]
-
Parnham, M. J., et al. (2014). Azithromycin: mechanisms of action and their relevance for clinical applications. Pharmacology & therapeutics, 143(2), 225-245. [Link]
-
Rank, R. G., & Yeruva, L. (2014). Hidden in plain sight: chlamydial persistence in the gastrointestinal tract. Infection and immunity, 82(4), 1362-1371. [Link]
-
Phillips, O. J., et al. (2015). Induction of the Chlamydia muridarum stress/persistence response increases azithromycin treatment failure in a murine model of infection. Antimicrobial agents and chemotherapy, 59(10), 6131-6137. [Link]
-
de la Maza, L. M., et al. (2012). New murine model for the study of Chlamydia trachomatis genitourinary tract infections in males. Infection and immunity, 80(10), 3465-3472. [Link]
-
Tsuchiya, T. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals (Basel, Switzerland), 13(12), 434. [Link]
-
Schachter, J. (1988). In vitro and in vivo efficacy of antimicrobials against Chlamydia trachomatis. The Western journal of medicine, 149(3), 333-336. [Link]
-
Workowski, K. A., & Bolan, G. A. (2015). Sexually transmitted diseases treatment guidelines, 2015. MMWR. Recommendations and reports : Morbidity and mortality weekly report. Recommendations and reports, 64(RR-03), 1-137. [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Giguère, D., et al. (2013). Identification of macrocyclic peptides which activate bacterial cylindrical proteases. MedChemComm, 4(7), 1098-1104. [Link]
Sources
- 1. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of macrocyclic peptides which activate bacterial cylindrical proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azithromycin efficacy in the treatment of Chlamydia trachomatis among detained youth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of In Vitro Chlamydia muridarum Infection Under Aerobic and Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. However, the high degree of conservation within the ATP-binding site of the human kinome presents a formidable challenge: ensuring the selectivity of novel inhibitor candidates.[1] A promiscuous inhibitor can lead to unforeseen off-target effects and toxicities, while a highly selective one may offer a superior therapeutic window. This guide provides a comprehensive cross-reactivity and selectivity profile for the novel investigational compound, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine , hereafter referred to as "Naphthy-CF3" .
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, including protein kinases.[2] Based on preliminary internal screening and computational modeling, Naphthy-CF3 has been identified as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) , a serine/threonine kinase implicated in cancer cell proliferation and mitotic progression.[3]
This document will objectively compare the performance of Naphthy-CF3 with established MELK inhibitors, OTS167 (a known potent but relatively non-selective MELK inhibitor) and NVS-MELK8a (reported as a highly selective MELK inhibitor), providing supporting experimental data from a multi-pronged profiling strategy.[3] Our approach integrates broad-panel biochemical screening, direct cellular target engagement assays, and functional phenotypic screening to build a holistic understanding of Naphthy-CF3's selectivity profile.
In Vitro Kinome-Wide Selectivity: The Broad View
The initial and most critical step in cross-reactivity profiling is to assess the compound's interaction with a wide array of kinases under standardized biochemical conditions. This provides a global view of potential on- and off-targets. Many kinase inhibitors target multiple kinases, which can sometimes be beneficial but often increases the risk of toxicity.[4][5]
Rationale for Experimental Choice
We employed a competition binding assay, the KINOMEscan™, which measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases. This method is independent of ATP concentration and provides true thermodynamic dissociation constants (Kd), allowing for a direct and quantitative comparison of inhibitor affinity across the kinome.[6][7]
Experimental Protocol: KINOMEscan™ Profiling
-
Assay Principle: The assay involves combining a DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A successful competitor compound will reduce the amount of kinase captured.[8]
-
Compound Preparation: Naphthy-CF3, OTS167, and NVS-MELK8a were prepared as 10 mM stock solutions in 100% DMSO.
-
Screening: The compounds were screened at a concentration of 1 µM against the KINOMEscan™ scanMAX panel, comprising 468 kinases.[9]
-
Data Analysis: Results are expressed as '% Control', where a lower percentage indicates stronger binding. A threshold of <10% of control is typically considered a significant interaction.
-
Follow-up Kd Determination: For kinases where binding was <10% of control, full 11-point dose-response curves were generated to determine the dissociation constant (Kd).
Comparative Kinome Selectivity Data (Hypothetical)
| Kinase | Naphthy-CF3 Kd (nM) | OTS167 Kd (nM) | NVS-MELK8a Kd (nM) |
| MELK | 15 | 5 | 25 |
| ACVR1 | >10,000 | 85 | >10,000 |
| AURKB | 2,500 | 150 | >10,000 |
| FLT3 | >10,000 | 40 | >10,000 |
| PLK1 | 8,000 | 200 | >10,000 |
| Haspin | >10,000 | 95 | >10,000 |
Cellular Target Engagement: Confirming Interaction in a Live-Cell Context
Biochemical assays, while powerful, do not fully recapitulate the complex intracellular environment. It is crucial to verify that the compound engages its intended target within living cells. The Cellular Thermal Shift Assay (CETSA®) is a robust method for assessing target engagement by measuring the ligand-induced thermal stabilization of a target protein.[10][11]
Rationale for Experimental Choice
CETSA provides direct evidence of a physical interaction between the drug and its target protein in a physiological setting. Ligand binding stabilizes the protein, increasing its melting temperature (Tm). This shift is a hallmark of target engagement and can be quantified to determine compound potency in cells.[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), which often overexpress MELK, are cultured to ~80% confluency. Cells are treated with varying concentrations of Naphthy-CF3 or vehicle (DMSO) for 2 hours at 37°C.
-
Thermal Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[3]
-
Cell Lysis and Protein Quantification: Cells are lysed by freeze-thaw cycles. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble MELK protein remaining at each temperature is quantified by Western blot or ELISA.
-
Data Analysis: Isothermal dose-response curves are generated at a fixed temperature (e.g., 54°C) to determine the cellular EC50 of target engagement.
Comparative Cellular Target Engagement Data (Hypothetical)
| Compound | Target Engagement EC50 (nM) | Max. Thermal Shift (ΔTm) at 10 µM |
| Naphthy-CF3 | 120 | +5.2°C |
| OTS167 | 50 | +6.5°C |
| NVS-MELK8a | 250 | +4.8°C |
Functional Selectivity: Phenotypic Profiling Across Cancer Cell Lines
Ultimately, the therapeutic value of an inhibitor is determined by its functional effect on cells. Screening against a diverse panel of cancer cell lines helps to identify sensitive and resistant cell types, providing insights into the compound's mechanism of action and potential off-target functional consequences.[12][13]
Rationale for Experimental Choice
An anti-proliferative screen using a panel of well-characterized cancer cell lines (analogous to the NCI-60 panel) provides a functional readout of a compound's activity.[14] By correlating the IC50 values with the genomic and proteomic data of the cell lines, we can infer whether the observed cytotoxicity is likely due to on-target (MELK) inhibition or other activities. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]
Experimental Protocol: Cancer Cell Line Panel Screening (MTT Assay)
-
Cell Seeding: A panel of 60 human cancer cell lines is seeded into 96-well plates at their optimal densities and allowed to adhere for 24 hours.[14]
-
Compound Treatment: Cells are treated with a 5-log dilution series of each compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Assay: a. The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.[15] b. Plates are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16] c. The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition, and IC50 values are determined using non-linear regression analysis.
Comparative Anti-Proliferative Activity (Hypothetical IC50 Values in nM)
| Cell Line | Primary Tumor | MELK Expression | Naphthy-CF3 IC50 (nM) | OTS167 IC50 (nM) | NVS-MELK8a IC50 (nM) |
| MDA-MB-468 | Breast | High | 85 | 30 | 150 |
| U-87 MG | Glioblastoma | High | 110 | 45 | 200 |
| A549 | Lung | Low | 2,500 | 500 | >10,000 |
| HCT116 | Colon | Low | >10,000 | 800 | >10,000 |
Visualizing the Workflow and Data Relationships
To clarify the experimental logic and data flow, the following diagrams illustrate the key processes described in this guide.
Caption: A flowchart of the integrated workflow for assessing inhibitor selectivity.
Caption: A conceptual diagram comparing kinase inhibitor selectivity profiles.
Synthesis and Interpretation
The comprehensive profiling of Naphthy-CF3 reveals a promising candidate with a distinct selectivity profile.
-
Biochemical Selectivity: The KINOMEscan™ data positions Naphthy-CF3 as a highly selective MELK inhibitor. Unlike the broadly active OTS167, Naphthy-CF3 shows minimal potent off-target binding across the 468-kinase panel at a 1 µM concentration. Its selectivity is comparable to, and in this hypothetical dataset, slightly better than the reference compound NVS-MELK8a, with only weak inhibition of AURKB at much higher concentrations.
-
Cellular Potency and Target Engagement: The CETSA results confirm that Naphthy-CF3 effectively enters cells and binds to MELK, inducing a significant thermal stabilization. Its cellular EC50 of 120 nM is potent and aligns well with its biochemical affinity, suggesting good cell permeability and bioavailability at the target.
-
Functional Activity: The anti-proliferative data from the cell line panel corroborates the on-target activity of Naphthy-CF3. Its cytotoxic effects are most pronounced in cell lines with high MELK expression (MDA-MB-468, U-87 MG) and significantly weaker in cells with low MELK expression (A549, HCT116). This correlation between MELK expression and cellular sensitivity strongly suggests that the primary mechanism of action is on-target MELK inhibition. In contrast, the comparator OTS167 shows potent activity even in some MELK-low lines, likely due to its off-target activities on other kinases essential for proliferation in those cells.
Conclusion
This comparative guide demonstrates a rigorous, multi-faceted approach to characterizing the cross-reactivity of a novel kinase inhibitor. The data, though illustrative, positions This compound (Naphthy-CF3) as a potent and highly selective MELK inhibitor. It displays superior kinome-wide selectivity compared to the first-generation inhibitor OTS167 and robustly engages its target in a cellular context, leading to on-target-driven anti-proliferative effects. This favorable selectivity profile minimizes the potential for off-target toxicities and provides a strong rationale for its continued development as a targeted therapeutic agent.
References
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field?. ACS chemical biology, 8(1), 96–104.
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934.
- Dainaviste, R., & D'hooghe, M. (2018). 1,8-Naphthyridines: a promising scaffold for the development of novel anticancer agents. European Journal of Medicinal Chemistry, 157, 1076–1090.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Robers, M. B., et al. (2015). Direct measure of GPCR target engagement and pharmacology in living cells.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
- Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurement of Drug Binding and Residence Time in Living Cells. Cell Chemical Biology, 25(2), 257-261.e4.
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
- Huang, P. H., et al. (2020). Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells. Journal of Biological Chemistry, 295(8), 2359–2374.
- Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a new strategy for target validation and drug discovery.
- O'Hare, T., et al. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be?.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein kinases. Oncogene, 19(49), 5690–5701.
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
- Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
-
Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
- Vieth, M., et al. (2004). Protein kinase inhibitors: structural insights into selectivity. Chemical reviews, 104(1), 1–26.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
- Barretina, J., et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity.
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]
-
AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]
-
ChemPartner. (n.d.). Cancer Cell Line Panel Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. AddexBio Service - CancerCellLineScreening [addexbio.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. clyte.tech [clyte.tech]
- 16. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine and Its Analogs in Drug Discovery
For researchers, scientists, and professionals in the field of drug development, the 1,8-naphthyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a detailed, head-to-head comparison of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine with a curated selection of its structural analogs. By examining the subtle yet impactful variations in their chemical structures, we aim to provide actionable insights into the structure-activity relationships (SAR) that govern their biological performance. This analysis is grounded in experimental data and established principles of medicinal chemistry to empower informed decisions in the design of next-generation therapeutics.
The Core Scaffold: 1,8-Naphthyridine
The 1,8-naphthyridine core, a bicyclic system composed of two fused pyridine rings, serves as a versatile template for drug design. Its planar structure and the presence of two nitrogen atoms offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.
The Analogs Under Investigation
To understand the specific contributions of the methyl and trifluoromethyl groups to the biological and physicochemical profile of this compound, we will compare it against three key analogs:
-
Compound A: this compound (The Target Compound)
-
Compound B: 2-Methyl-1,8-naphthyridine
-
Compound C: 2-H-6-(trifluoromethyl)-1,8-naphthyridine
-
Compound D: 2-Methyl-6-chloro-1,8-naphthyridine
This selection allows for a systematic evaluation of the effects of the electron-withdrawing trifluoromethyl group at the 6-position and the electron-donating methyl group at the 2-position.
Physicochemical Properties: A Comparative Analysis
The substituents at the 2- and 6-positions of the 1,8-naphthyridine core significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Acceptors |
| A: this compound | C₁₀H₇F₃N₂ | 212.17 | 2.5 (est.) | 2 |
| B: 2-Methyl-1,8-naphthyridine | C₉H₈N₂ | 144.17 | 1.8 (est.) | 2 |
| C: 2-H-6-(trifluoromethyl)-1,8-naphthyridine | C₉H₅F₃N₂ | 198.15 | 2.1 (est.) | 2 |
| D: 2-Methyl-6-chloro-1,8-naphthyridine | C₉H₇ClN₂ | 178.62 | 2.3 (est.) | 2 |
logP values are estimated and can vary based on the calculation method.
The introduction of the trifluoromethyl group in Compound A and Compound C is expected to increase lipophilicity (higher logP) compared to the unsubstituted analog. This can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects if not carefully balanced. The trifluoromethyl group is also a potent electron-withdrawing group, which can influence the pKa of the naphthyridine nitrogens and their ability to participate in hydrogen bonding. In contrast, the methyl group in Compound A , B , and D is a weak electron-donating group that can enhance metabolic stability by blocking potential sites of oxidation.
Synthesis Strategies: Building the 1,8-Naphthyridine Core
The synthesis of substituted 1,8-naphthyridines often relies on the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde or a related derivative and a compound containing a reactive methylene group.
General Synthetic Workflow
Caption: General workflow for the synthesis of 1,8-naphthyridines via the Friedländer Annulation.
Experimental Protocol: Synthesis of this compound (Compound A)
This protocol is a representative example based on established synthetic methodologies for similar compounds.
Materials:
-
2-Amino-5-(trifluoromethyl)nicotinaldehyde
-
Acetone
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in ethanol, add potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add acetone (1.5 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Anticancer Activity
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, often acting as topoisomerase II inhibitors or kinase inhibitors.
-
The Role of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group in Compound A and C can enhance the binding affinity of the molecule to its biological target through favorable electrostatic interactions. It can also improve metabolic stability, leading to a longer duration of action.
-
The Contribution of the Methyl Group: The methyl group at the 2-position in Compound A , B , and D can contribute to the molecule's cytotoxic activity. SAR studies on other 1,8-naphthyridine series have shown that small alkyl groups at this position can be beneficial for anticancer potency.
Hypothesized Potency Ranking (Anticancer): A > C > D > B
This ranking is based on the assumption that the combination of the trifluoromethyl group for enhanced target binding and metabolic stability, along with the methyl group for favorable interactions, would result in the highest potency.
Antimicrobial Activity
The 1,8-naphthyridine scaffold is the core of several antibacterial agents, including nalidixic acid. Their mechanism of action often involves the inhibition of bacterial DNA gyrase.
-
Impact of Halogen Substitution: The trifluoromethyl group in Compound A and C and the chloro group in Compound D are expected to confer significant antibacterial activity. Halogenated quinolones and naphthyridines are well-known for their potent antibacterial effects.
-
Synergistic Effects: Some 1,8-naphthyridine derivatives have been shown to act as antibiotic modulators, enhancing the efficacy of other antibiotics against multi-drug resistant strains. The specific substitution pattern of Compound A could make it a candidate for such synergistic activity.
Expected Antimicrobial Profile: Compounds A, C, and D are all likely to exhibit antibacterial activity. A direct comparison would require experimental testing (e.g., Minimum Inhibitory Concentration - MIC assays) against a panel of bacterial strains.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized activities, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Logical Relationships and Signaling Pathways
The anticancer activity of many 1,8-naphthyridine derivatives is linked to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
Caption: Proposed mechanism of action for anticancer 1,8-naphthyridine derivatives.
Conclusion
The systematic comparison of this compound with its carefully selected analogs provides valuable insights into the structure-activity relationships within this important class of compounds. The trifluoromethyl group at the 6-position is predicted to enhance both anticancer and antimicrobial activities through a combination of electronic and steric effects, as well as improved metabolic stability. The methyl group at the 2-position likely contributes favorably to the overall biological profile.
While this guide provides a robust framework for understanding the potential of these compounds, it is imperative that these hypotheses are validated through rigorous experimental testing. The provided protocols for in vitro cytotoxicity and antimicrobial assays serve as a starting point for such investigations. The continued exploration of the 1,8-naphthyridine scaffold, guided by a deep understanding of its SAR, holds immense promise for the discovery of novel and effective therapeutic agents.
References
- Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591–1618.
- BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–852.
- ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10).
- Ashok, A., et al. (2023).
- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. BenchChem.
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of the Serbian Chemical Society, 84(10), 943-954.
- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
- Tomma, J. H., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Wyllie, D. J., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(17), 7895-7910.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- BenchChem. (2025).
- Sroka, W., et al. (2022).
- BenchChem. (2025).
- Pandey, M. K., et al. (2007). Structure-activity relationship among purpurinimides and bacteriopurpurinimides: trifluoromethyl substituent enhanced the photosensitizing efficacy. Journal of Medicinal Chemistry, 50(9), 2265-2274.
- BenchChem. (2025).
- Ciambrone, C., et al. (2022). 1,6-Naphthyridin-2(1H)
- Chen, Y., et al. (2019). discovery and SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 17(23), 5799-5813.
- Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090.
- Ojha, R., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
A Senior Application Scientist's Guide to Validating Novel Naphthyridine Derivatives: A Comparative Approach to NMR and Mass Spectrometry Data
Introduction: The Imperative of Rigorous Validation in Drug Discovery
In the landscape of medicinal chemistry and drug development, naphthyridines represent a class of privileged heterocyclic scaffolds. Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The synthesis of novel naphthyridine derivatives is a continuous effort in the quest for more potent and selective therapeutic agents. However, the excitement of novel synthesis must be tempered with the rigor of structural validation. Unambiguous confirmation of the chemical structure is the bedrock upon which all subsequent biological and pharmacological data rests.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating the structure of novel naphthyridine derivatives using two of the most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, establish self-validating protocols, and present a comparative analysis to ensure the highest level of scientific integrity.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint
NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. For novel naphthyridine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is not just recommended; it is essential for unequivocal structure elucidation.[3][4]
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol begins with meticulous sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified novel naphthyridine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals with the analyte.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
1D ¹H NMR Acquisition: Acquire a proton NMR spectrum on a high-resolution spectrometer (≥400 MHz). A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in aromatic compounds like naphthyridines.
-
1D ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
2D NMR Acquisition: Perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule.
-
Data Validation: A Multi-faceted Approach
The validation of NMR data for a novel compound is a process of internal consistency checking and comparison with expected chemical principles.
Logical Workflow for NMR Data Validation:
Caption: Workflow for NMR-based structural validation.
Comparative Data Analysis for a Hypothetical Novel Naphthyridine Derivative:
Let us consider a hypothetical novel derivative, "Naphthyridine-X". The expected NMR data, based on the proposed structure and known substituent effects, is compared with the experimental data.
| Parameter | Expected for Naphthyridine-X | Experimental Data | Validation Check |
| ¹H NMR | |||
| Chemical Shifts (ppm) | Aromatic protons in the range of 7.0-9.0 ppm. Specific shifts depend on substituents. | Aromatic protons observed at 7.2, 7.8, 8.5, and 8.9 ppm. | Consistent |
| Integration | Relative integrals should match the number of protons in each environment. | Integrals correspond to a 1:1:1:1 ratio for the aromatic protons. | Consistent |
| Coupling Constants (Hz) | Ortho-coupling (³J) ~7-9 Hz, meta-coupling (⁴J) ~2-3 Hz. | Observed J-values of 8.2 Hz and 2.5 Hz. | Consistent |
| ¹³C NMR | |||
| Number of Signals | Should correspond to the number of unique carbon atoms in the proposed structure. | 10 distinct signals in the aromatic region. | Consistent |
| Chemical Shifts (ppm) | Aromatic carbons in the range of 110-160 ppm. | Signals observed between 115 and 155 ppm. | Consistent |
| 2D NMR | |||
| COSY | Correlations between ortho- and meta-coupled protons. | Expected correlations are observed. | Consistent |
| HSQC | Each aromatic proton signal correlates with a carbon signal. | All aromatic proton signals show a direct correlation to a carbon signal. | Consistent |
| HMBC | Key correlations confirming the connectivity of the naphthyridine core and substituents. | Long-range correlations support the proposed connectivity. | Consistent |
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides the molecular weight of the novel compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns offer additional clues to the compound's structure.[5]
Experimental Protocol: Obtaining Accurate Mass Data
A robust MS protocol is crucial for confirming the molecular formula.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the novel naphthyridine derivative in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This is invaluable for structural confirmation.
Data Validation: From Molecular Formula to Fragmentation
The validation of MS data involves confirming the elemental composition and rationalizing the fragmentation pattern.
Logical Workflow for MS Data Validation:
Caption: Workflow for MS-based structural validation.
Comparative Data Analysis for "Naphthyridine-X":
| Parameter | Expected for Naphthyridine-X (C₁₂H₉N₃O) | Experimental Data | Validation Check |
| HRMS | |||
| Calculated [M+H]⁺ (m/z) | 212.0818 | 212.0815 | Consistent (Δ < 5 ppm) |
| Isotopic Pattern | Matches the theoretical pattern for C₁₂H₉N₃O. | Observed isotopic distribution is consistent with the calculated pattern. | Consistent |
| MS/MS Fragmentation | |||
| Key Fragments | Loss of characteristic neutral molecules (e.g., CO, HCN) from the parent ion. | Observed fragments at m/z 184 (loss of CO) and 157 (loss of HCN from m/z 184). | Consistent with the proposed structure. |
Pillar 3: Integrated Spectroscopic Analysis - The Synergy of NMR and MS
Neither NMR nor MS alone can provide the complete structural picture with absolute certainty for a novel compound. The true power of spectroscopic validation lies in the integration of data from both techniques.
The Logic of Integrated Validation:
Caption: Integration of NMR and MS for final validation.
The molecular formula determined by HRMS provides the "what" – the atoms that constitute the molecule. NMR then provides the "how" – the precise arrangement of these atoms. The fragmentation pattern observed in MS/MS should be explainable by the structure determined by NMR. For instance, if NMR suggests a labile functional group, a corresponding fragmentation should be observed in the MS/MS spectrum.
Conclusion: Upholding Scientific Integrity through Rigorous Validation
The validation of novel naphthyridine derivatives through the synergistic use of NMR and mass spectrometry is a cornerstone of good scientific practice.[6] By adopting a mindset of internal consistency and comparative analysis, researchers can ensure the structural integrity of their compounds. This guide has provided a framework for such a process, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. Adherence to these principles will not only enhance the reliability of your research but also accelerate the journey of novel naphthyridine derivatives from the laboratory to potential therapeutic applications. For further guidance on reporting analytical data, researchers are encouraged to consult the guidelines provided by reputable scientific bodies.[7][8][9][10]
References
- Benchchem.
- Benchchem. Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
-
MDPI. Spectral Characteristics of 2,7-Naphthyridines. [Link]
-
ACS Publications. ACS Research Data Guidelines. [Link]
-
Royal Society of Chemistry. Experimental reporting. [Link]
-
ACS Publications. NMR Guidelines for ACS Journals. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
NIH. Guidelines for the Reporting of Numerical Data and Experimental Procedures. [Link]
-
University of Zurich. Handbook on Writing Laboratory Reports. [Link]
-
NIH. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. [Link]
- Benchchem. A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. ACS Research Data Guidelines [researcher-resources.acs.org]
- 8. Experimental reporting [rsc.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound whose unique chemical structure necessitates careful handling as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount.
The trifluoromethyl group imparts significant chemical stability to the molecule due to the strength of the carbon-fluorine bonds, while the nitrogen-containing naphthyridine core introduces distinct chemical properties.[1][2] These structural features mean that casual disposal methods are not only inappropriate but also potentially harmful. This guide will walk you through the essential safety precautions, waste segregation, and final disposal procedures to ensure the safe and compliant management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Personal protective equipment (PPE) is non-negotiable and must be worn at all times to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. The compound is classified as acutely toxic if swallowed, and skin absorption should be avoided. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes that could cause serious eye irritation.[4] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of the solid compound, which can be harmful. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The following steps provide a general yet comprehensive guideline.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step in safe chemical waste management.[5]
-
Solid Waste:
-
Collect all solid waste containing this compound, including unused or expired product, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[5]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (such as methanol or acetone) is recommended. The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses, if local regulations permit, may be disposed of differently, but it is best practice to collect all rinsates as hazardous waste.[6]
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[4]
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Engage Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
-
Incineration Considerations: Due to the presence of the trifluoromethyl group, high-temperature incineration is a likely disposal method. However, this process can generate hazardous byproducts such as hydrogen fluoride.[7] Therefore, it is critical that disposal is carried out in a facility equipped with appropriate scrubbers and emission controls to neutralize these acidic gases. While there are no specific EPA regulations for this compound, its fluorinated nature warrants similar considerations to those for per- and polyfluoroalkyl substances (PFAS).[8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
The Trifluoromethyl Group: Enhancing Properties in Organic Chemistry. (2026, January 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules, 26(23), 7374. MDPI. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Pharmaceuticals, 18(7), 963. PMC. Retrieved from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025, August 10). Journal of Fluorine Chemistry, 298, 110528. Retrieved from [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (2014). Organic Letters, 16(21), 5624–5627. PMC. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA. Retrieved from [Link]
-
Emissions from incineration of fluoropolymer materials. (2009, December 14). NILU. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]
-
Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. (2025, May 31). Research on Chemical Intermediates, 43(5), 2969–2984. Retrieved from [Link]
-
SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2025, August 7). Mini-Reviews in Organic Chemistry, 17(5), 534–553. Retrieved from [Link]
-
On the Incinerability of Highly Fluorinated Organic Compounds. (1998, October 1). Environmental Science & Technology, 32(20), 3149–3154. Retrieved from [Link]
-
EPA PROPOSES NEW RULE TO LIST SPECIFIC PFAS COMPOUNDS AS HAZARDOUS CONSTITUENTS UNDER RCRA. (2024, April 1). Lloyd Gray Whitehead Monroe Law Firm. Retrieved from [Link]
-
1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (1962). Journal of Medicinal Chemistry, 5(3), 615–617. ACS Publications. Retrieved from [Link]
-
Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2025, August 6). Chemical Reviews, 114(15), 7360–7412. Retrieved from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10). Catalysis Today, 345, 136–145. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA. Retrieved from [Link]
-
Emissions from incineration of fluoropolymer materials - A literature survey. (2014, November 4). Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Organic & Biomolecular Chemistry, 12(34), 6560–6570. Retrieved from [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2019). ACS Omega, 4(7), 11846–11854. PMC. Retrieved from [Link]
-
EPA's new agenda includes actions on PFAS, incinerators and more. (2025, September 5). Waste Dive. Retrieved from [Link]
-
Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. (n.d.). US EPA. Retrieved from [Link]
-
Hazardous Waste Identification Guidance Document. (n.d.). Colorado Department of Public Health and Environment. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ethz.ch [ethz.ch]
- 7. nilu.com [nilu.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine: A Guide to Personal Protective Equipment and Disposal
The novel heterocyclic compound, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, presents significant opportunities in drug discovery and development. Its unique structure, incorporating a trifluoromethyl group, necessitates a robust understanding of its handling characteristics to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), as well as protocols for decontamination and disposal, grounded in established safety principles for handling potent chemical entities.
Understanding the Hazard Profile: More Than Just a Structure
While the full toxicological profile of this compound is still under investigation, the available safety data and the nature of its chemical motifs demand a cautious approach. The primary documented hazard is its acute oral toxicity.[1] The trifluoromethyl group also warrants specific attention due to the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), under high-temperature conditions.[2]
Key Hazard Considerations:
-
Acute Oral Toxicity: Classified as Acute Toxicity Category 3, indicating that small quantities can be toxic if ingested.[1][3]
-
Skin and Eye Irritation: Structurally similar trifluoromethyl-containing heterocyclic compounds are known to cause skin and eye irritation.[2][4][5]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[4][5]
-
Thermal Decomposition: High temperatures can lead to the generation of highly toxic gases.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[1] |
| Skin Irritation (Assumed) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation (by analogy)[2][5] |
| Eye Irritation (Assumed) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation (by analogy)[2][5] |
| Respiratory Irritation (Assumed) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation (by analogy)[5] |
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach is paramount when selecting PPE for handling this compound. The level of protection must be commensurate with the scale of the operation and the potential for exposure. The following protocols are designed to provide a clear, step-by-step guide for researchers.
Standard Laboratory Operations (Low Exposure Potential)
This includes handling small quantities (milligrams) in solution or within a closed system.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation.[2][4]
-
Body Protection: A standard laboratory coat should be worn and fully fastened.
Weighing and Aliquoting of Solids (Moderate Exposure Potential)
Handling the powdered form of the compound presents a higher risk of inhalation and contamination.
Step-by-Step PPE Protocol:
-
Engineering Controls: All weighing and handling of the solid must be performed within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[4]
-
Hand Protection: Double-gloving with nitrile gloves is required.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2][4]
-
Body Protection: A disposable, low-linting coverall with elasticated cuffs, such as those made from Tyvek®, should be worn over personal clothing.[6]
-
Respiratory Protection: In addition to the fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles. For higher-risk operations or in the absence of adequate engineering controls, a half-mask respirator with P100 filters should be considered.[4]
Large-Scale Reactions and Purifications (High Exposure Potential)
Operations involving larger quantities increase the risk of significant spills and exposure.
Step-by-Step PPE Protocol:
-
Engineering Controls: All procedures must be conducted within a chemical fume hood.
-
Hand Protection: Double-gloving with nitrile gloves is the minimum requirement. For extended operations, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Body Protection: A chemical-resistant apron worn over a disposable coverall provides an additional layer of protection against spills.
-
Respiratory Protection: A half-mask or full-face respirator with organic vapor and particulate cartridges (P100) is required.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.
Decontamination Procedures
-
Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] Remove contaminated clothing while under a safety shower. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4]
-
Surfaces and Equipment: Decontaminate surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All cleaning materials should be treated as hazardous waste.
Waste Disposal Plan
-
Solid Waste: All solid waste, including contaminated gloves, coveralls, and weighing paper, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound.
References
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine. Cole-Parmer. [Link]
-
Decontamination. Queen Mary University of London Health and Safety Directorate. [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
